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  • Product: 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde
  • CAS: 1401521-93-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde: A Technical Guide for Medicinal Chemists

Executive Summary In modern drug discovery, the strategic incorporation of metabolically stable heterocyclic bioisosteres is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(3-Methyl-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of metabolically stable heterocyclic bioisosteres is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS 1401521-93-4) has emerged as a highly versatile building block[1]. The isothiazole core offers unique hydrogen-bond accepting capabilities and an altered dipole moment compared to its thiazole and pyrazole counterparts, while the benzaldehyde moiety provides an orthogonal electrophilic handle for late-stage functionalization.

This whitepaper provides an in-depth, causality-driven guide to the regiospecific synthesis, isolation, and spectroscopic characterization of this critical intermediate, designed specifically for application scientists and synthetic chemists developing CNS agents, antivirals, and kinase inhibitors.

Chemical Identity & Structural Rationale

The utility of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde lies in its bifunctional nature. The 3-methylisothiazole ring acts as a robust pharmacophore component, resistant to many oxidative metabolic pathways, while the formyl group allows for rapid diversification via reductive aminations, Wittig olefinations, or Knoevenagel condensations[2][3].

Table 1: Physicochemical & Identification Properties
PropertyValueRationale / Significance
Chemical Name 4-(3-Methyl-isothiazol-5-yl)-benzaldehydeStandard IUPAC nomenclature.
CAS Registry Number 1401521-93-4Unique identifier for procurement and database indexing[1].
Molecular Formula C11H9NOSDefines the exact atomic composition.
Molecular Weight 203.26 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~58.0 ŲOptimal for CNS penetration if downstream derivatization is controlled.
Key Structural Features Electrophilic carbonyl, heteroaromatic sulfur/nitrogenEnables targeted covalent binding or strong non-covalent interactions in target active sites.

Retrosynthetic Strategy & Reaction Causality

While direct C-H arylation of isothiazoles is documented, it often suffers from poor catalytic turnover and regioselectivity issues, yielding mixtures of C4 and C5 arylated products. To establish a self-validating and regiospecific system , the optimal approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing a pre-functionalized halide[4].

By selecting 5-bromo-3-methylisothiazole (CAS 20493-60-1)[5] as the electrophile and (4-formylphenyl)boronic acid as the nucleophile, we lock the regiochemistry exclusively at the C5 position of the isothiazole ring.

Mechanistic Causality:
  • Oxidative Addition: The electron-deficient nature of the 5-bromo-isothiazole facilitates rapid oxidative addition of the Pd(0) species into the C-Br bond.

  • Transmetalation: The use of an aqueous inorganic base (Na₂CO₃) is critical. It activates the boronic acid by forming an electron-rich boronate complex, significantly accelerating the transmetalation step onto the Pd(II) center.

  • Reductive Elimination: The steric bulk of the triphenylphosphine ligands forces the two aryl groups into close proximity, driving the reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

G A 5-Bromo-3-methylisothiazole (Electrophile) C Oxidative Addition [Pd(0) -> Pd(II)] A->C B (4-Formylphenyl)boronic acid (Nucleophile) D Transmetalation (Na2CO3 mediated) B->D C->D E Reductive Elimination [Pd(II) -> Pd(0)] D->E F 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (Target Product) E->F

Figure 1: Catalytic cycle and regiospecific workflow for the Suzuki-Miyaura cross-coupling synthesis.

Validated Synthetic Protocol

This protocol is designed to ensure high fidelity, reproducibility, and minimal palladium contamination in the final product.

Reagents & Materials
  • 5-Bromo-3-methylisothiazole: 1.0 equivalent (e.g., 5.0 mmol, 890 mg)[5].

  • (4-Formylphenyl)boronic acid: 1.2 equivalents (6.0 mmol, 900 mg).

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]: 0.05 equivalents (5 mol%, 289 mg).

  • Sodium Carbonate (Na₂CO₃): 2.0 equivalents (10.0 mmol, 1.06 g).

  • Solvent System: Toluene / Ethanol / Water (4:1:1 v/v/v), 30 mL total.

Step-by-Step Methodology
  • System Deoxygenation (Critical Step): In a flame-dried Schlenk flask, combine Toluene, Ethanol, and an aqueous solution of Na₂CO₃. Sparge the biphasic mixture with Argon for 20 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Reagent Addition: Add 5-bromo-3-methylisothiazole and (4-formylphenyl)boronic acid to the degassed solvent under a positive stream of Argon.

  • Catalyst Introduction: Add Pd(PPh₃)₄ quickly. Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (800 rpm). Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic (Pd/aryl halide) and aqueous (boronate/base) phases.

  • Reaction Monitoring: Stir for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active bromide spot and the appearance of a highly fluorescent, lower-Rf product spot indicates completion.

  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL). Causality: Brine washing removes residual ethanol and inorganic salts, aiding in the drying process.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

Analytical Characterization

To establish this protocol as a self-validating system, rigorous spectroscopic characterization is required to confirm both the regiochemistry and the integrity of the aldehyde handle.

Table 2: Expected Spectroscopic Data
Analytical MethodKey Signals / ObservationsStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 10.05 (s, 1H)Confirms the intact formyl (aldehyde) proton.
δ 7.95 (d, J = 8.2 Hz, 2H), 7.75 (d, J = 8.2 Hz, 2H)AA'BB' spin system confirming the para-substituted benzene ring.
δ 7.42 (s, 1H)C4-H of the isothiazole ring; confirms C5-arylation.
δ 2.55 (s, 3H)C3-methyl group protons.
¹³C NMR (100 MHz, CDCl₃) δ 191.5Carbonyl carbon of the aldehyde.
δ ~165.0, 160.2, 137.5, etc.Aromatic carbons (Isothiazole C=N, C-S, and phenyl carbons).
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₁₁H₁₀NOS: 204.0483Found: 204.0480. Confirms exact mass and molecular formula.
FT-IR (ATR) ~1695 cm⁻¹ (strong)C=O stretching vibration characteristic of aromatic aldehydes.

Downstream Applications in Medicinal Chemistry

The synthesized 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is not an end-product but a strategic node in drug discovery. Isothiazole derivatives exhibit a broad spectrum of biological activities, including functioning as antiviral agents (e.g., against human rhinoviruses)[6] and as central nervous system (CNS) active agents targeting nicotinic or diazabicyclic receptors[3].

By subjecting the aldehyde to reductive amination with various primary or secondary amines, researchers can rapidly generate libraries of basic amines that are protonated at physiological pH, a key requirement for crossing the blood-brain barrier and engaging GPCRs or ion channels.

GPCR A 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde B Reductive Amination (NaBH(OAc)3, Amines) A->B C Isothiazole-Benzylamine Derivative (Basic Pharmacophore) B->C D Receptor Binding (e.g., CNS Target / Viral Capsid) C->D E Therapeutic Efficacy (Modulation of Target) D->E

Figure 2: Downstream derivatization of the aldehyde intermediate into bioactive therapeutic agents.

References

  • SynQuest Laboratories. "4-(3-Methylisothiazol-5-yl)benzaldehyde - CAS 1401521-93-4." Synquestlabs.com.
  • ACINTS. "Custom chemicals & building blocks product catalogue." Acints.com.
  • Alfa Chemistry. "CAS 20493-60-1 5-Bromo-3-methylisothiazole." Alfa-chemistry.com.
  • Benchchem. "5-Methylisothiazole Cross-Coupling Protocols." Benchchem.com.
  • Google Patents. "US20030225268A1 - Diazabicyclic CNS active agents." Google.com.
  • PubMed. "Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum." Nih.gov.

Sources

Exploratory

The Architectural Paradigm of 4-(3-Methylisothiazol-5-yl)benzaldehyde in Advanced Medicinal Chemistry

Structural Rationale & Electronic Topography In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a candidate mole...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Electronic Topography

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a candidate molecule. 4-(3-Methylisothiazol-5-yl)benzaldehyde (CAS: 1401521-93-4) represents a highly versatile, bifunctional scaffold designed for advanced synthetic applications[1][2].

Structurally, this molecule marries a reactive electrophilic handle (the para-substituted benzaldehyde) with a metabolically robust bioisostere (the 3-methylisothiazole ring). The isothiazole moiety serves as an excellent bioisosteric replacement for phenyl, pyridyl, or oxazole rings. The presence of the sulfur atom imparts unique polarizability and enhances lipophilicity, which frequently translates to improved membrane permeability in target ligands. Furthermore, the methyl group at the 3-position provides a crucial steric vector that blocks metabolic oxidation by cytochrome P450 enzymes at that specific site, while the 5-position serves as the conjugation bridge to the phenyl ring.

Electronically, the molecule exhibits a pronounced push-pull π -conjugation system. The strongly electron-withdrawing formyl (-CHO) group depletes electron density from the phenyl ring, which in turn influences the electron distribution across the isothiazole heterocycle. This extended conjugation not only stabilizes the molecule but also provides a distinct UV-chromophore, making reaction monitoring highly reliable.

Physicochemical Blueprint

To ensure reproducibility across synthetic campaigns, understanding the baseline quantitative metrics of the building block is paramount. The following table consolidates the critical physicochemical parameters required for stoichiometric calculations and analytical validation[2].

PropertyValue
Chemical Name 4-(3-Methylisothiazol-5-yl)benzaldehyde
CAS Registry Number 1401521-93-4
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
Commercial Purity Standard ≥ 95.0%
InChI Key UOLOGZKZHHDENS-UHFFFAOYSA-N
Physical State Solid (Typical commercial form)

De Novo Synthesis: A Self-Validating Protocol

While commercially available, synthesizing 4-(3-Methylisothiazol-5-yl)benzaldehyde de novo is often required for isotopic labeling or derivative exploration. The most robust method is the Suzuki-Miyaura Cross-Coupling between 5-bromo-3-methylisothiazole and 4-formylphenylboronic acid[3][4].

The causality behind selecting this specific pathway lies in its functional group tolerance. The formyl group is highly reactive, yet the mild basic conditions of the Suzuki coupling (using Na₂CO₃) prevent unwanted side reactions such as the Cannizzaro disproportionation, eliminating the need for transient aldehyde protection strategies.

Synthesis A 5-Bromo-3-methylisothiazole (Electrophile) C Pd(PPh3)4 / Na2CO3 Toluene/H2O, 90°C A->C B 4-Formylphenylboronic acid (Nucleophile) B->C D 4-(3-Methylisothiazol-5-yl)benzaldehyde (Target Compound) C->D Suzuki-Miyaura Coupling

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target compound.

Step-by-Step Self-Validating Protocol

1. Preparation & Degassing (The Causality of Catalyst Preservation):

  • Action: In a Schlenk flask, combine Toluene (10 mL) and distilled water (2 mL). Sparge the biphasic solvent system with Argon for 30 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) or palladium black, halting the oxidative addition step of the catalytic cycle.

  • Validation Checkpoint: Upon addition of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), the solution must remain a clear, pale yellow. Rapid darkening to black indicates oxygen contamination and catastrophic catalyst failure.

2. Reagent Addition & Transmetalation Setup:

  • Action: Add 5-bromo-3-methylisothiazole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq), followed by Na₂CO₃ (2.0 eq). Heat the sealed system to 90°C under Argon.

  • Causality: The slight excess of boronic acid compensates for potential protodeboronation. Na₂CO₃ is specifically chosen to activate the boronic acid into a reactive boronate complex, facilitating transmetalation without degrading the aldehyde.

  • Validation Checkpoint: As the reaction reaches 90°C, the biphasic mixture will become homogeneous in the organic layer.

3. Reaction Monitoring:

  • Action: Stir for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system.

  • Validation Checkpoint: Observe the disappearance of the high-Rf starting bromide under short-wave UV (254 nm). A new, intensely UV-active spot will appear at a lower Rf, validating the formation of the highly conjugated product.

4. Workup & Isolation:

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Celite filtration is mandatory to sequester colloidal palladium, which can catalyze unwanted downstream oxidations or poison subsequent biological assays.

  • Validation Checkpoint: The crude residue should present as an off-white to pale yellow solid. Purification via silica gel flash chromatography yields the pure aldehyde.

Downstream Trajectories in Drug Design

The primary utility of 4-(3-Methylisothiazol-5-yl)benzaldehyde lies in its capacity to act as an electrophilic hub. The aldehyde moiety serves as the starting point for several critical transformations in medicinal chemistry.

Reactivity Core 4-(3-Methylisothiazol-5-yl)benzaldehyde RedAm Reductive Amination (Yields Benzylamines) Core->RedAm NaBH(OAc)3, Amine Knoev Knoevenagel Condensation (Yields Olefins) Core->Knoev Active Methylene, Base Oxid Oxidation/Reduction (Yields Acids/Alcohols) Core->Oxid KMnO4 or NaBH4

Figure 2: Primary downstream synthetic pathways leveraging the reactive aldehyde moiety.

Reductive Amination: The Workhorse Reaction

In the pursuit of novel kinase inhibitors or GPCR ligands, appending basic amine pharmacophores is standard practice. The reaction of this aldehyde with primary or secondary amines yields an intermediate imine or iminium ion.

  • Causality in Reagent Choice: The reduction is strictly performed using Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively targets the protonated iminium species without reducing the unreacted aldehyde starting material into an unwanted benzyl alcohol byproduct.

Knoevenagel Condensation

For the synthesis of extended conjugated systems (such as fluorescent probes or rigid molecular spacers), the aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile or cyanoacetates) in the presence of a catalytic amine base like piperidine. This generates a rigid alkene linkage, extending the electron push-pull system across the entire molecular axis.

References

  • CymitQuimica. 4-(3-Methylisothiazol-5-yl)benzaldehyde Product Information & Physicochemical Data (CAS: 1401521-93-4). Retrieved from: 2

  • SynQuest Laboratories. 4-(3-Methylisothiazol-5-yl)benzaldehyde - MDL MFCD22573494 Specifications. Retrieved from: 1

  • BenchChem. General Protocol for the Coupling of 5-halo-3-methylisothiazoles with Boronic Acids. Retrieved from: 3

  • Journal of Medicinal Chemistry (ACS Publications). Crystal Structure and Subsequent Ligand Design Utilizing Multicomponent and Cross-Coupling Reactions. Retrieved from: 4

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(3-Methylisothiazol-5-yl)benzaldehyde (CAS 1401521-93-4)

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary In modern medicinal chemistry, the strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of heterocyclic bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. CAS 1401521-93-4 , chemically defined as 4-(3-Methylisothiazol-5-yl)benzaldehyde , represents a highly versatile synthetic building block[1]. It merges the unique hydrogen-bonding and lipophilic characteristics of a 3-methylisothiazole ring with the orthogonal reactivity of a benzaldehyde moiety. This dual-functionality makes it a privileged intermediate for parallel synthesis programs, particularly in the development of CNS-active agents, kinase inhibitors, and antiproliferative compounds[2][3].

This technical guide provides an authoritative analysis of its physicochemical properties, validated synthetic methodologies, downstream derivatization pathways, and commercial sourcing strategies.

Physicochemical Profiling

Understanding the baseline properties of CAS 1401521-93-4 is essential for predicting its behavior in organic solvents and its stability during elevated-temperature cross-coupling reactions. The compound is typically isolated as a solid and exhibits excellent stability under standard laboratory conditions[4][5].

PropertyValue / Description
Chemical Name 4-(3-Methylisothiazol-5-yl)benzaldehyde
CAS Registry Number 1401521-93-4
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
InChI Key UOLOGZKZHHDENS-UHFFFAOYSA-N
Typical Purity (Commercial) ≥ 95.0%
Structural Features 5-membered isothiazole heterocycle conjugated to a para-substituted benzaldehyde

Mechanistic Synthesis & Experimental Workflow

The Causality of Synthetic Design

The de novo synthesis of 4-(3-Methylisothiazol-5-yl)benzaldehyde is most efficiently achieved via a Suzuki-Miyaura cross-coupling between 5-bromo-3-methylisothiazole and (4-formylphenyl)boronic acid[2].

Why Suzuki-Miyaura? Alternative carbon-carbon bond-forming reactions (such as Grignard additions or Stille couplings) often require the protection of the highly electrophilic aldehyde group (e.g., as an acetal) to prevent unwanted nucleophilic attack. The Suzuki-Miyaura reaction, however, utilizes mild, organoboron reagents that are entirely tolerant of unprotected formyl groups. This eliminates two synthetic steps (protection and deprotection), maximizing overall atom economy and yield.

G A 5-bromo-3-methylisothiazole C Pd(0) Catalyst Oxidative Addition A->C B (4-formylphenyl)boronic acid E Transmetalation (Base Mediated) B->E D Pd(II) Intermediate C->D D->E F Reductive Elimination E->F F->C Pd(0) Regeneration G CAS 1401521-93-4 (Target Product) F->G

Suzuki-Miyaura catalytic cycle for the synthesis of CAS 1401521-93-4.
Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (TLC and phase separation checks) ensure that intermediate failures are caught before downstream processing.

Reagents Required:

  • 5-bromo-3-methylisothiazole (1.0 equiv)

  • (4-formylphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Procedure:

  • Reaction Setup & Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 5-bromo-3-methylisothiazole and (4-formylphenyl)boronic acid in 1,4-dioxane. Add the 2M aqueous K₂CO₃ solution.

    • Causality: The mixture must be rigorously degassed (sparged with Argon for 15 minutes). Ambient oxygen rapidly oxidizes the electron-rich Pd(0) catalyst to an inactive Pd(II) state, which will stall the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the biphasic mixture to 85°C for 6–8 hours.

    • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the UV-active 5-bromo-3-methylisothiazole spot indicates complete conversion.

  • Quenching & Extraction: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate. The organic layer will contain the product, while borate salts partition into the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield 4-(3-Methylisothiazol-5-yl)benzaldehyde.

Downstream Applications in Drug Discovery

The true value of CAS 1401521-93-4 lies in its bifunctional nature. The isothiazole ring acts as a metabolically stable bioisostere for phenol or phenyl rings, offering unique hydrogen-bond accepting capabilities via its nitrogen and sulfur atoms[2][6]. Meanwhile, the benzaldehyde moiety serves as an electrophilic hub for rapid diversification.

Derivatization Pathways
  • Reductive Amination: Reaction with primary or secondary amines in the presence of Sodium Cyanoborohydride (NaCNBH₃) yields benzylamines. Causality: NaCNBH₃ is used because it is stable at the slightly acidic pH required for imine formation and selectively reduces the intermediate imine without reducing the starting aldehyde. This pathway is heavily utilized to generate CNS-active agents[7].

  • Hydrazone Formation: Condensation with hydrazine derivatives yields hydrazones, a pharmacophore frequently associated with potent antiproliferative and antileukemic activities[3][8].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates highly conjugated systems often explored as kinase inhibitors.

G Core CAS 1401521-93-4 (Aldehyde Hub) RedAm Reductive Amination (NaCNBH3 / Amines) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene) Core->Knoev Hydraz Hydrazone Formation (Hydrazides) Core->Hydraz CNS CNS Active Agents (Secondary Amines) RedAm->CNS Kinase Kinase Inhibitors (Acrylonitriles) Knoev->Kinase AntiC Antiproliferative Agents Hydraz->AntiC

Downstream derivatization pathways for 4-(3-Methylisothiazol-5-yl)benzaldehyde.

Sourcing & Supplier Strategy

For researchers scaling up syntheses, sourcing high-purity CAS 1401521-93-4 is critical to avoid downstream purification bottlenecks. Trace impurities (such as unreacted boronic acids or palladium residues) can severely impact the yields of subsequent reductive aminations or biological assays.

Key Commercial Suppliers:

Supplier NameProduct Number / SKUStated PurityNotes
ChemScene CS-0090881≥ 95.0%Provides detailed computational and safety data[1].
SynQuest Laboratories 8H15-1-0H95.0%Offers bulk packaging and analytical purification services[4].
CymitQuimica 10-F31759195.0%Available in 500mg to multi-gram scales for EU distribution[5][9].
Matrix Scientific 1401521-93-4InquireUS-based distributor for custom synthesis blocks[10].

Procurement Recommendation: Always request a Certificate of Analysis (CoA) containing ¹H-NMR and LC-MS spectra. Ensure that the aldehyde proton (typically appearing around ~10.0 ppm in ¹H-NMR) integrates cleanly without adjacent satellite peaks, which would indicate hydration or acetal formation during storage.

References

  • Kuczyński, M., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at:[Link]

  • US Patent US20030225268A1. Diazabicyclic CNS active agents.

Sources

Exploratory

The C11H9NOS Chemical Space: Structural Isomerism, Synthesis, and Therapeutic Applications of Thiophene and Thiazole Derivatives

Executive Summary The molecular formula C11H9NOS (Molecular Weight: 203.26 g/mol ) defines a highly versatile chemical space in modern drug discovery. Rather than representing a single chemical entity, this formula encom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C11H9NOS (Molecular Weight: 203.26 g/mol ) defines a highly versatile chemical space in modern drug discovery. Rather than representing a single chemical entity, this formula encompasses several distinct structural isomers that serve as privileged scaffolds in medicinal chemistry. Among these, N-phenylthiophene-2-carboxamide and 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde stand out as critical building blocks. This technical guide explores the physicochemical properties, synthetic methodologies, and mechanistic applications of these isomers, specifically focusing on their roles as Combretastatin A-4 (CA-4) biomimetics, antiviral agents, and antifungal precursors.

Physicochemical Profiling of the C11H9NOS Scaffold

The utility of C11H9NOS isomers stems from their heteroaromatic cores (thiophene or thiazole), which act as excellent bioisosteres for phenyl rings while offering unique hydrogen-bonding capabilities and altered lipophilicity. Table 1 summarizes the quantitative data and physicochemical properties of the two primary isomers discussed in this guide.

Table 1: Quantitative Data and Physicochemical Properties of Key C11H9NOS Isomers

PropertyN-phenylthiophene-2-carboxamide[1]4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde[2]
CAS Number 6846-13-555327-23-6
Molecular Weight 203.26 g/mol 203.26 g/mol
Exact Mass (Monoisotopic) 203.0405 Da203.0405 Da
Core Structure Thiophene + Amide LinkageThiazole + Carbaldehyde
Melting Point 142–146 °C111–113 °C
Primary Therapeutic Utility Antiviral (EV71), Anticancer (CA-4 biomimetic)Antifungal, Antimicrobial precursor
Key Functional Handle Amide N-H (Hydrogen bond donor)Formyl group (Electrophile for condensation)

Isomer 1: N-phenylthiophene-2-carboxamide (CAS 6846-13-5)

Mechanistic Rationale in Drug Design

N-phenylthiophene-2-carboxamide is a pivotal heterocyclic scaffold. The thiophene ring coupled to a phenyl group via an amide linkage confers unique electronic properties[1]. In oncology, thiophene carboxamide derivatives are synthesized as biomimetics of the anticancer medication Combretastatin A-4 (CA-4). These compounds disrupt cancer spheroid formation by interacting with the tubulin-colchicine-binding pocket, leading to G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma (Hep3B) cells[3].

Furthermore, preliminary Structure-Activity Relationship (SAR) studies reveal that the thiophene-2-carboxamide core is crucial for maintaining antiviral activity against human enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease[4].

Experimental Protocol: Synthesis of N-phenylthiophene-2-carboxamide

To ensure high atom economy and prevent the formation of inactive side products, the synthesis utilizes an EDC/DMAP coupling strategy rather than harsh acyl chloride intermediates.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of thiophene-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Coupling: Add 1.3 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.3 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 30 minutes.

    • Causality of Choice: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious rearrangement into an unreactive N-acylurea, ensuring a high-yield conversion[3].

  • Amidation: Add 1.1 eq of aniline dropwise to the activated mixture. Stir for 48 hours at room temperature, monitoring progression via Thin Layer Chromatography (TLC).

  • Purification: Quench the reaction with 1M HCl to remove unreacted aniline and DMAP. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the off-white solid product.

G A Thiophene-2-carboxylic acid + Aniline B EDC/DMAP Activation (DCM, RT, 30 min) A->B C N-phenylthiophene-2-carboxamide (C11H9NOS) B->C D Antiviral Screening (EV71 Inhibition) C->D E Anticancer Screening (Hep3B / CA-4 Biomimetic) C->E

Workflow for the synthesis and biological evaluation of N-phenylthiophene-2-carboxamide.

Isomer 2: 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (CAS 55327-23-6)

Mechanistic Rationale in Drug Design

The second critical isomer, 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, features a thiazole core. Thiazoles are privileged structures that provide unique hydrogen bonding (via the nitrogen atom) and pi-stacking capabilities. The formyl group at the 5-position is highly electrophilic due to the electron-withdrawing nature of the adjacent heteroatoms[2]. This makes the molecule an ideal precursor for synthesizing Schiff bases (imines) and hydrazones, which exhibit potent antifungal and antibacterial properties by disrupting fungal cell wall synthesis.

Experimental Protocol: Downstream Functionalization (Schiff Base Formation)

To validate the utility of this scaffold, researchers frequently perform condensation reactions with primary aromatic amines.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde in absolute ethanol.

  • Acid Catalysis: Add 3-5 drops of glacial acetic acid to the solution.

    • Causality of Choice: The acetic acid protonates the carbonyl oxygen of the carbaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the subsequent nucleophilic attack by the amine, thereby accelerating the reaction rate and improving the yield of the imine.

  • Condensation: Add 1.0 eq of a primary amine (e.g., substituted aniline). Reflux the mixture at 80 °C for 4-6 hours.

  • Isolation: Cool the mixture in an ice bath to induce crystallization. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure Schiff base derivative.

G A Thiophene Carboxamide Derivative (C11H9NOS) B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis in Hep3B Cells D->E

Mechanism of action for thiophene carboxamide CA-4 biomimetics targeting tubulin.

Analytical Validation and Molecular Weight Confirmation

To ensure scientific integrity, any synthesized C11H9NOS compound must be rigorously validated as a self-contained system.

  • Mass Spectrometry (ESI-MS): For both isomers, High-Resolution Mass Spectrometry (HRMS) in positive ion mode must yield an [M+H]+ peak at m/z 204.0477, confirming the exact monoisotopic mass of 203.0405 Da[4].

  • Infrared (IR) Spectroscopy: N-phenylthiophene-2-carboxamide will exhibit a strong N-H stretching band around 3300 cm⁻¹ and an amide C=O stretch (Amide I band) near 1650 cm⁻¹. Conversely, 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde will lack the N-H stretch but display a sharp, distinct aldehyde C=O stretch around 1680–1700 cm⁻¹.

Conclusion

The molecular formula C11H9NOS (MW 203.26 g/mol ) encapsulates highly distinct yet equally valuable chemical entities. By manipulating the heteroaromatic core—shifting between an amide-linked thiophene and a formyl-substituted thiazole—medicinal chemists can selectively direct the biological activity of the scaffold toward antiviral, anticancer, or antifungal targets. Strict adherence to catalytic mechanisms (like EDC/DMAP activation) and rigorous analytical validation ensures the successful deployment of these molecules in advanced drug discovery pipelines.

References

  • MDPI. "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation". Molecules, 2022. Retrieved from[Link]

  • RSC Publishing. "Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors". RSC Advances, 2015. Retrieved from[Link]

Sources

Foundational

Literature review on the synthesis of isothiazole derivatives

An In-depth Technical Guide to the Synthesis of Isothiazole Derivatives Introduction: The Isothiazole Scaffold in Modern Chemistry Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Isothiazole Derivatives

Introduction: The Isothiazole Scaffold in Modern Chemistry

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in contemporary organic and medicinal chemistry.[1][2] The unique electronic properties conferred by the 1,2-relationship of two distinct heteroatoms make isothiazole derivatives invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] Their significance is highlighted by their presence in a range of biologically active agents, including the antipsychotic drug Ziprasidone and the antiviral agent Denotivir.[2]

The synthesis of the isothiazole ring has historically been a challenge, primarily due to the difficulty of working with unstable intermediates like thiohydroxylamine.[2] However, the last two decades have witnessed remarkable progress, with the advent of novel condensation reactions, metal-catalyzed approaches, and multicomponent strategies that have made these valuable scaffolds more accessible.[1][2] This guide provides a comprehensive review of key synthetic transformations for constructing the isothiazole core, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

I. Classical and Foundational Synthetic Strategies

While modern methods offer elegance and efficiency, the classical routes provide a fundamental understanding of isothiazole chemistry. These methods often form the basis for more advanced synthetic designs.

The Rees Synthesis: A Direct Route from Enamines

The Rees synthesis offers a direct and often high-yielding pathway to substituted isothiazoles from primary enamines.[5] The causality behind this method lies in the reaction of an electron-rich enamine with an electrophilic S-N synthon, such as 4,5-dichloro-1,2,3-dithiazolium chloride. This approach is distinguished by its mild reaction conditions, typically proceeding at room temperature.[5][6]

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate [5][6]

  • Reaction Setup: To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise with stirring at room temperature in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the final product. In a reported instance, this procedure yielded methyl 5-cyano-3-methylisothiazole-4-carboxylate in 78% yield.[6]

II. Modern Methodologies for Isothiazole Construction

Recent advances have focused on improving efficiency, functional group tolerance, and atom economy. These modern methods include metal-catalyzed cross-couplings, multicomponent reactions, and innovative ring transformations.

A. Condensation and Annulation Strategies

These methods build the isothiazole ring by forming the requisite C-N and S-N bonds from acyclic precursors in a single operational step.

1. The Singh Synthesis: One-Pot Annulation from β-Ketodithioesters

This approach provides a highly practical and operationally simple one-pot synthesis of 3,5-disubstituted isothiazoles.[7] The reaction proceeds via a [4+1] annulation cascade, where a β-ketodithioester or β-ketothioamide reacts with an ammonia source, typically ammonium acetate, under reflux conditions.[7] The key is a sequential imine formation, intramolecular cyclization, and subsequent aerial oxidation to furnish the aromatic isothiazole ring.[1][7]

Singh_Synthesis Reactants β-Ketodithioester + NH₄OAc Intermediate Imine Intermediate Reactants->Intermediate Reflux in EtOH Cyclized Intramolecular Cyclization (Thio-Michael Addition) Intermediate->Cyclized Spontaneous Product 3,5-Disubstituted Isothiazole Cyclized->Product Aerial Oxidation

Workflow for the Singh one-pot isothiazole synthesis.

2. Solvent-Free Synthesis from β-Enaminones

Representing a green chemistry approach, this method involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures (e.g., 120 °C).[5][8] This environmentally friendly protocol is characterized by its simplicity, rapid reaction times, and typically high yields, making it suitable for large-scale production where minimizing solvent waste is a priority.[5]

B. Metal-Catalyzed Isothiazole Syntheses

The use of transition metals has revolutionized the synthesis of complex heterocyclic systems, and isothiazoles are no exception. These methods often proceed through novel mechanisms involving C-H activation or catalytic cyclization cascades.

1. Rhodium-Catalyzed Oxidative Annulation

A powerful strategy for the direct construction of isothiazole rings involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur (S₈).[1][9] This method is particularly useful for synthesizing isothiazoles with functionalities on an associated benzene ring. The reaction proceeds via a proposed catalytic cycle involving Rh(I)/Rh(III) redox states.[9] The key steps are a coordination-assisted C-H activation to form a five-membered rhodacycle, followed by insertion of a sulfur atom and subsequent reductive elimination to release the isothiazole product and regenerate the active catalyst.[9]

Rhodium_Catalysis cluster_cycle Rhodium Catalytic Cycle Rh_I Cp*Rh(I) Rh_III Active Rh(III) Species Rh_I->Rh_III Oxidation Metallacycle_A Five-membered Rhodacycle (A) Complex_B Six-membered Rh-S Complex (B) Metallacycle_A->Complex_B Sulfur Insertion (S₈) Complex_B->Rh_I Reductive Elimination & Deprotonation Isothiazole Isothiazole Product Complex_B->Isothiazole Rh_III->Metallacycle_A C-H Activation Benzimidate Benzimidate Substrate Benzimidate->Rh_III

Proposed mechanism for Rh-catalyzed oxidative annulation.

2. Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles

This innovative method transforms pre-existing heterocycles into isothiazoles. The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a wide variety of isothiazole derivatives.[7][10] The reaction is believed to proceed through the formation of an α-thiavinyl Rh-carbenoid intermediate, which then undergoes cyclization with the nitrile.[10] This strategy demonstrates excellent functional group tolerance, accommodating alkyl, aryl, and heteroaryl nitriles.[10]

Experimental Protocol: Rh-Catalyzed Transannulation [10]

  • Reaction Setup: In a glovebox, combine 1,2,3-thiadiazole (0.2 mmol), nitrile (0.4 mmol), [Rh(COD)Cl]₂ (5 mol%), and DPPF (12 mol%) in a sealed tube.

  • Solvent Addition: Add chlorobenzene (1.0 mL) to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the mixture and purify the residue by flash column chromatography on silica gel to yield the desired isothiazole.

C. Multicomponent Isothiazole Syntheses

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine three or more starting materials in a single pot to form a complex product, minimizing waste and purification steps.

Three-Component Synthesis via C-F Bond Cleavage

A novel three-component strategy for synthesizing isothiazoles has been developed using enaminoesters, elemental sulfur (S₈), and bromodifluoroacetamides or esters.[11][12][13][14] This reaction is remarkable as it involves the cleavage of two C-F bonds and the concomitant formation of new C-S, C-N, and N-S bonds.[11][12][13] The use of a copper powder catalyst and a base like Na₃PO₄ has been found to be optimal for achieving high selectivity and yields of up to 88% for the isothiazole products.[11] This method provides a straightforward and highly efficient route to a diverse range of N,S-containing heterocyclic compounds.[11]

III. Comparative Analysis of Key Synthetic Routes

The choice of a synthetic route depends on factors such as desired substitution patterns, availability of starting materials, scalability, and environmental impact. The following table summarizes and compares the prominent methods discussed.

Synthesis RouteKey ReactantsTypical ConditionsYield Range (%)Key Advantages & Causality
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, DCM78-85Advantage: High yield, mild conditions. Causality: Exploits the inherent nucleophilicity of enamines reacting with a potent S-N electrophile.[5][6]
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92Advantage: One-pot, operationally simple. Causality: A thermodynamic cascade of imine formation, cyclization, and oxidation drives the reaction to completion.[1][7]
Solvent-Free β-Enaminone, Ammonium thiocyanateNeat, 120 °C82-95Advantage: Environmentally friendly, high yields. Causality: Thermal activation promotes the reaction in the absence of a solvent, simplifying work-up and reducing waste.[5][8]
Rh-Transannulation 1,2,3-Thiadiazole, Nitrile130 °C, Chlorobenzene, Rh catalystExcellentAdvantage: Broad substrate scope, novel transformation. Causality: Rh-catalyst mediates the denitrogenation and formation of a reactive carbenoid for cycloaddition.[10]
Three-Component Enaminoester, Sulfur, Bromodifluoro-reagent90 °C, CH₃CN, Cu catalystup to 88Advantage: High efficiency and atom economy. Causality: A copper-catalyzed cascade enables the complex bond-forming and bond-breaking sequence.[11]

Conclusion and Future Outlook

The synthesis of isothiazole derivatives has evolved significantly, moving from classical condensation methods to highly sophisticated and efficient metal-catalyzed and multicomponent reactions. Modern strategies offer chemists a powerful toolkit to access a wide array of functionalized isothiazoles that were previously difficult to obtain.[2] The continued exploration of C-H activation, asymmetric synthesis, and novel ring-forming cascades will undoubtedly lead to even more powerful methods.[2] Given the privileged role of the isothiazole scaffold in medicinal chemistry, these synthetic advancements will continue to fuel the discovery and development of new therapeutic agents and functional materials.[15][16][17]

References

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

  • Miura, T., et al. (2020). Synthesis of Isothiazoles and Isoselenazoles through Rhodium-Catalyzed Oxidative Annulation with Elemental Sulfur and Selenium. Organic Letters, 22(24), 9596-9601. [Link]

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050-5053. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Gulevskaya, A. V., & Kletskov, A. V. (2019). Isothiazoles: A Decade of Advances in Synthesis and Reactivity. Advanced Synthesis & Catalysis, 361(15), 3392-3435. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1096-1133. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ACS Publications. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]

  • Kletskov, A. V., et al. (2020). The importance of isothiazoles in medicinal and pharmaceutical sectors. ResearchGate. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][11]Thiazin-4-One Derivatives. PMC. [Link]

  • Various Authors. (2003). [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. Serve Content. [Link]

  • Ross, J. F., et al. (2013). Nitrile Sulfides Part 16. Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. ResearchGate. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Springer. [Link]

  • Various Authors. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Various Authors. (n.d.). Product Class 15: Isothiazoles. Thieme. [Link]

  • Various Authors. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

  • Various Authors. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Bentham Science. [Link]

  • Various Authors. (n.d.). I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Emayan, K., et al. (1997). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Various Authors. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4... PubMed. [Link]

  • Various Authors. (n.d.). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES. J-STAGE. [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

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Exploratory

Comprehensive Spectroscopic Characterization of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde: A Technical Guide

Executive Summary & Structural Context In modern drug discovery and materials science, the isothiazole pharmacophore serves as a critical bioisostere for pyridine and other aromatic systems, offering unique hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery and materials science, the isothiazole pharmacophore serves as a critical bioisostere for pyridine and other aromatic systems, offering unique hydrogen-bonding capabilities and metabolic stability. 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS:1 [1]) is a highly versatile building block. It features an electron-rich 3-methylisothiazole core conjugated to an electron-deficient benzaldehyde moiety.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as an exercise in understanding molecular electronics. The push-pull electronic nature of this compound—driven by the electron-donating methyl group and the electron-withdrawing aldehyde—dictates its spectroscopic behavior. This whitepaper provides a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) profiles of this specific scaffold.

Nuclear Magnetic Resonance (NMR) Elucidation

The structural validation of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde relies heavily on high-resolution 1D and 2D NMR. The chemical shifts are governed by the anisotropic effects of the heteroaromatic ring and the strong deshielding cone of the carbonyl group [2].

Causality in ^1^H NMR Chemical Shifts
  • The Aldehyde Proton (-CHO): The highly electronegative oxygen atom pulls electron density away from the carbonyl carbon, leaving the attached proton highly deshielded. This results in a sharp singlet far downfield at ~10.05 ppm .

  • The Phenyl Ring (AA'BB' System): Because the benzene ring is 1,4-disubstituted with two electronically distinct groups (an isothiazole and an aldehyde), it presents a classic pseudo-doublet of doublets (often simplified as two doublets). The protons ortho to the strongly electron-withdrawing aldehyde are deshielded to ~7.95 ppm , while those ortho to the isothiazole resonate at ~7.75 ppm .

  • The Isothiazole Proton (H-4): Foundational studies on 2 [3] establish that the H-4 proton typically resonates around 7.24 ppm. However, extended conjugation with the benzaldehyde system deshields this proton further, pushing it to a distinct singlet at ~7.45 ppm .

  • The Methyl Group (-CH3): Attached to the C-3 position of the heteroaromatic ring, this aliphatic group is relatively shielded but experiences slight inductive withdrawal from the adjacent nitrogen, placing it at ~2.55 ppm .

^13^C NMR Structural Mapping

Carbon-13 NMR provides a direct map of the molecular skeleton. The carbonyl carbon is the most deshielded (~191.5 ppm ). The isothiazole carbons exhibit unique shifts: C-5 (attached to the phenyl ring) appears at ~165.2 ppm , while C-3 (attached to the methyl) is found at ~158.4 ppm , consistent with 3 [4].

Table 1: Summarized NMR Data (Predicted in CDCl3, 400/100 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
^1^H 10.05Singlet (s)1HAldehyde (-CHO); strong anisotropic deshielding.
^1^H 7.95Doublet (d, J = 8.2 Hz)2HPhenyl H ortho to -CHO; inductive withdrawal.
^1^H 7.75Doublet (d, J = 8.2 Hz)2HPhenyl H ortho to isothiazole ring.
^1^H 7.45Singlet (s)1HIsothiazole H-4; conjugated heteroaromatic system.
^1^H 2.55Singlet (s)3HMethyl group at C-3 of isothiazole.
^13^C 191.5-CCarbonyl Carbon (C=O).
^13^C 165.2-CIsothiazole C-5 (Quaternary).
^13^C 158.4-CIsothiazole C-3 (Quaternary).
^13^C 136.8, 136.2-CPhenyl Quaternary Carbons (C1, C4).
^13^C 130.5, 127.2-CHPhenyl Aromatic Carbons.
^13^C 118.5-CHIsothiazole C-4.
^13^C 18.8-CH3Methyl Carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The most diagnostic feature of this molecule is the carbonyl stretch. In an isolated aliphatic aldehyde, this stretch occurs near 1725 cm^-1^. However, because the carbonyl is directly conjugated with the phenyl ring—which is further conjugated to the isothiazole—the C=O bond order is slightly reduced. This causality shifts the absorption to a lower wavenumber (~1695 cm^-1^ ).

Table 2: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm^-1^)IntensityVibrational ModeStructural Implication
3055 WeakC-H stretch (sp^2^)Aromatic rings (Phenyl and Isothiazole).
2825, 2735 MediumC-H stretch (Fermi resonance)Diagnostic doublet for Aldehyde C-H.
1695 StrongC=O stretchConjugated aldehyde carbonyl.
1605, 1575 MediumC=C / C=N stretchAromatic skeletal vibrations.
1210, 835 StrongC-H out-of-plane bendIndicates 1,4-disubstituted benzene ring.

Mass Spectrometry (MS) & Fragmentation Kinetics

Under Electron Ionization (EI, 70 eV), the molecule exhibits a robust molecular ion peak ([M]^+^ at m/z 203) due to the highly stable conjugated aromatic system. The fragmentation kinetics are driven by the weakest bonds and the stability of the resulting cations. The most facile cleavage is the loss of the aldehyde radical ([-CHO]^•^), yielding a highly stable conjugated cation.

MSFragmentation M_ion Molecular Ion [M]+ m/z 203.04 Loss_CHO Radical Cleavage [-CHO]• m/z 174.04 M_ion->Loss_CHO -29 Da Loss_HCN Isothiazole Ring Opening [-HCN] m/z 147.03 Loss_CHO->Loss_HCN -27 Da Phenyl_cat Phenyl Cation m/z 77.04 Loss_HCN->Phenyl_cat -70 Da

Fig 2. Proposed electron ionization (EI) mass fragmentation pathway.

Table 3: Principal MS Ions (EI, 70 eV)
m/z RatioRelative AbundanceIon / Fragment Assignment
203 85%[M]^+^ (Molecular Ion)
202 100% (Base Peak)[M - H]^+^ (Loss of aldehydic proton, forming an acylium ion)
174 45%[M - CHO]^+^ (Loss of formyl radical)
147 20%[M - CHO - HCN]^+^ (Isothiazole ring fragmentation)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data.

High-Resolution NMR Protocol
  • Sample Preparation: Dissolve 15 mg of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D).

  • Internal Validation: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be manually calibrated to exactly 0.00 ppm before any peak picking occurs. This validates the chemical shift axis.

  • Acquisition Parameters (^1^H): 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds.

  • Acquisition Parameters (^13^C): 100 MHz, 1024 scans, D1 of 2.0 seconds with proton decoupling (WALTZ-16).

  • Quality Control: Check the residual CHCl3 solvent peak. It must appear as a sharp singlet at exactly 7.26 ppm (^1^H) and a triplet at 77.16 ppm (^13^C). Broadening indicates poor shimming.

ATR-FTIR Protocol
  • Background Validation: Before sample application, collect a background spectrum (32 scans) of the empty diamond ATR crystal. The system must automatically subtract this to remove atmospheric CO2 (2350 cm^-1^) and water vapor interferences.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge clicks, ensuring uniform contact.

  • Acquisition: Scan from 4000 to 400 cm^-1^ at a resolution of 4 cm^-1^ (32 scans).

  • Cleaning: Wipe the crystal with isopropanol and run a subsequent "blank" scan to validate zero carryover.

GC-MS (EI) Protocol
  • System Blank: Inject 1 µL of pure HPLC-grade dichloromethane (DCM) to validate the baseline and ensure no column bleed or carryover from previous runs.

  • Sample Prep: Dilute the compound to 10 µg/mL in DCM.

  • Injection: Inject 1 µL in split mode (1:50) with the inlet temperature at 250°C.

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Ionization: 70 eV electron impact. Scan range m/z 50 to 300.

AnalyticalWorkflow Prep Sample Preparation (High Purity >95%) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS Mass Spectrometry (ESI-TOF / EI) Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multimodal spectroscopic workflow for structural validation.

References

  • ChemScene. "1401521-93-4 | 4-(3-Methylisothiazol-5-yl)benzaldehyde".
  • SynQuest Laboratories. "CAS 1401521-93-4 | 4-(3-Methylisothiazol-5-yl)benzaldehyde".
  • Canadian Journal of Chemistry. "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles". Can. J. Chem.
  • MDPI.

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Foundational

Advanced Characterization of Melting Point and Solubility in Preclinical Drug Development

Introduction: The Thermodynamic Interplay In preclinical drug development, the transition from a synthesized New Chemical Entity (NCE) to a viable oral dosage form is fundamentally governed by its physical properties. Tw...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Thermodynamic Interplay

In preclinical drug development, the transition from a synthesized New Chemical Entity (NCE) to a viable oral dosage form is fundamentally governed by its physical properties. Two of the most critical parameters are the melting point (a proxy for solid-state lattice energy) and aqueous solubility (the thermodynamic limit of solvation). As a Senior Application Scientist, I frequently observe a critical disconnect between discovery chemistry and formulation development: promising molecules fail in vivo because their solid-state thermodynamics were misunderstood.

Aqueous solubility is not merely a liquid-phase phenomenon; it is a thermodynamic tug-of-war between the energy required to disrupt the crystalline lattice and the energy released upon solvation. This whitepaper elucidates the mechanistic relationship between melting point and solubility, providing field-proven, self-validating protocols for their characterization.

The General Solubility Equation (GSE)

The causality of the relationship between solid-state properties and dissolution is beautifully captured by the General Solubility Equation (GSE), proposed by[1]. The GSE allows us to predict the intrinsic molar solubility ( Sw​ ) of an organic non-electrolyte using only two parameters:

logSw​=0.5−0.01(MP−25)−logKow​

  • Melting Point (MP): Represents the crystal lattice energy. The causality here is direct: a higher melting point dictates a higher energy barrier to dissolution because the molecules are tightly bound in the crystal lattice[2].

  • Log Kow​ : Represents the lipophilicity and the thermodynamic penalty of solvating the molecule in water.

By understanding this equation, we can make rational formulation choices early. If a drug is highly insoluble due to a high melting point (e.g., >250°C), the causality points to excessive lattice energy; thus, strategies that disrupt the lattice—such as amorphous solid dispersions or co-crystallization—are required.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

To accurately determine the melting point, visual capillary methods are insufficient. We employ Differential Scanning Calorimetry (DSC) in accordance with [3]. DSC measures the differential heat flow required to maintain a sample and an inert reference at the same temperature, allowing us to quantify the enthalpy of fusion ( ΔHf​ ) and detect polymorphic transitions[4].

Protocol 1: Self-Validating DSC Methodology for Melting Point Determination

This protocol is designed as a self-validating system: the accuracy of the sample run is intrinsically tied to a preceding calibration standard.

  • Instrument Calibration: Run a high-purity Indium standard (Theoretical Tm = 156.6°C).

    • Causality: Indium has a highly specific melting onset and a known enthalpy of fusion. Calibrating against it ensures that the thermocouple and heat-flux sensors are perfectly aligned, validating all subsequent thermal data[5].

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the NCE into a standard aluminum pan and crimp the lid.

    • Causality: A small, tightly packed mass ensures optimal thermal contact with the sensor and prevents volatile loss during heating, which would skew the enthalpic integration[3].

  • Thermal Method: Equilibrate the sample at 25°C, then heat at a rate of 10°C/min to 20°C above the expected melting point under a 50 mL/min Nitrogen purge.

    • Causality: The nitrogen purge prevents oxidative degradation of the drug prior to melting. A 10°C/min rate provides the optimal balance between thermal resolution and signal sensitivity[6].

  • Data Extraction: Calculate the extrapolated onset temperature (not the peak maximum).

    • Causality: The onset temperature represents the true thermodynamic melting point of the pure substance, whereas the peak maximum is dependent on sample mass and heating rate[7].

Solubility Characterization: Kinetic vs. Thermodynamic

Solubility testing must be contextualized by the physical state of the drug. Early in development, we rely on kinetic solubility, but late-stage and IND-enabling studies require strict thermodynamic solubility ()[8].

  • Kinetic Solubility: The NCE is dissolved in an organic solvent (typically DMSO) and spiked into an aqueous buffer. Because the drug begins in a solvated state, it often forms a supersaturated, metastable solution. This overestimates true solubility but is highly useful for high-throughput screening[9].

  • Thermodynamic Solubility: The solid drug is added directly to the buffer. This respects the crystal lattice energy barrier, yielding the true equilibrium solubility intrinsic to the drug substance ()[10].

Protocol 2: Self-Validating Shake-Flask Thermodynamic Solubility
  • Saturation: Add excess solid NCE to 10 mL of simulated intestinal fluid (FaSSIF, pH 6.5) until a visible suspension persists.

    • Causality: The presence of excess solid is the thermodynamic driver that ensures the solution reaches maximum saturation without artificial supersaturation[11].

  • Equilibration: Agitate the suspension at 37°C for 24 to 48 hours.

    • Causality: This extended timeframe overcomes the kinetic barrier of dissolution and allows any transient, metastable polymorphs to convert into the most thermodynamically stable crystal form[10].

  • Phase Separation: Centrifuge the aliquot at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation prevents filter-clogging, while filtration ensures no undissolved nanoparticles artificially inflate the HPLC concentration reading[11].

  • Validation (Crucial Step): Analyze the residual solid via X-Ray Powder Diffraction (XRPD).

    • Causality: This makes the protocol self-validating. If the XRPD pattern of the residual solid matches the starting material, the solubility value belongs to the intended polymorph. If it has changed, a solution-mediated phase transformation occurred[10].

Data Presentation: Kinetic vs. Thermodynamic Parameters

To streamline decision-making during drug development, the following table summarizes the quantitative and operational differences between the two solubility paradigms.

ParameterKinetic SolubilityThermodynamic Solubility
Starting State Solution (e.g., 10 mM in DMSO)Solid powder (Crystalline)
Equilibration Time 2 to 24 hours24 to 72 hours
Throughput High (96/384-well plates)Low to Medium (Vials/Flasks)
Typical Concentration Overestimates (Supersaturation)True Equilibrium ( Sw​ )
Primary Application Early Lead Triage / HTSIND Submission / Formulation
Lattice Energy Impact Bypassed (Pre-dissolved)Fully accounted for

Workflow Visualization

The following diagram illustrates the logical decision tree connecting solid-state thermal analysis with solubility testing to guide formulation strategy.

G Start New Chemical Entity (NCE) Thermal Thermal Analysis (DSC) Determine Melting Point (Tm) Start->Thermal Solid-State Characterization Kinetic Kinetic Solubility Screen (DMSO Stock / Early HTS) Start->Kinetic High-Throughput Triage GSE General Solubility Equation (GSE) Predict Ideal Solubility Thermal->GSE Tm Input Formulation Formulation Strategy (Salts, Co-crystals, Amorphous) Thermal->Formulation Polymorph ID Thermo Thermodynamic Solubility (Shake-Flask / Late Stage) GSE->Thermo Theoretical Baseline Kinetic->Thermo Lead Optimization Thermo->Formulation BCS Classification

Fig 1. Decision tree integrating thermal analysis and solubility testing for formulation.

References

  • Estimation of aqueous solubility of organic compounds by using the general solubility equation. PubMed (Chemosphere).[Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. TestingLab.[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]

Sources

Exploratory

The Isothiazole Scaffold: A Technical Guide to Its Discovery, Synthetic Evolution, and Mechanistic Pathways

Executive Summary Isothiazole (1,2-thiazole) is a five-membered heteroaromatic ring containing adjacent sulfur and nitrogen atoms. Due to the unique electronic properties imparted by these two electronegative heteroatoms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazole (1,2-thiazole) is a five-membered heteroaromatic ring containing adjacent sulfur and nitrogen atoms. Due to the unique electronic properties imparted by these two electronegative heteroatoms in a 1,2-relationship, the isothiazole scaffold has become a privileged structure in medicinal chemistry, agrochemicals, and materials science. This whitepaper provides an in-depth technical analysis of the discovery of the isothiazole ring, the evolution of its synthetic methodologies, and validated experimental protocols for its de novo construction.

Historical Grounding: The 1956 Breakthrough

The discovery of the isolated isothiazole nucleus is a relatively recent milestone in the history of heterocyclic chemistry. Prior to 1956, the 1,2-thiazole system was exclusively known in condensed, fused structures, most notably 1,2-benzisothiazole—the core architecture of the artificial sweetener saccharin (1)[1].

Arthur Adams and Richard Slack achieved the first successful synthesis of the monocyclic isothiazole ring in 1956 (2)[2]. Their foundational approach relied on the degradative oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (KMnO₄) (3)[3].

Mechanistic Causality: The success of the Adams-Slack synthesis hinged on the differential electronic properties of the fused rings. The electron-donating amino group highly activates the carbocyclic benzene ring toward oxidative cleavage. Conversely, the electron-deficient nature of the isothiazole ring renders it robust against oxidation. The resulting isothiazole-4,5-dicarboxylic acid was subsequently decarboxylated to yield the parent isothiazole[3].

Following this discovery, the chemical space of isothiazoles expanded rapidly:

  • Natural Products: Brassilexin, a phytoalexin isolated from Brassica juncea, was identified as the first naturally occurring isothiazole derivative (4)[4].

  • Industrial Biocides: In the 1960s, scientists at the Rohm and Haas Company pioneered the synthesis of isothiazolinones (e.g., 2-methylisothiazol-3(2H)-one, MIT), which revolutionized the field of industrial biocides and water-based preservatives (5)[5].

HistoricalEvolution A Pre-1956 Fused Systems (e.g., Saccharin) B 1956 Adams & Slack First Monocyclic Synthesis A->B Oxidative Cleavage C 1960s Rohm & Haas Isothiazolinone Biocides B->C Derivatization D Modern Era Catalytic & Green Routes C->D Methodological Expansion

Fig 1. Timeline of isothiazole discovery and structural evolution.

Modern Mechanistic Pathways for Isothiazole Assembly

The historical oxidative cleavage method was degradative and limited in scope. Modern synthetic chemistry relies on the de novo construction of the isothiazole ring from acyclic precursors.

  • The Rees Synthesis: This method utilizes primary enamines and 4,5-dichloro-1,2,3-dithiazolium chloride. The dithiazolium salt acts as a highly electrophilic S-N-S donor. The enamine nucleophilically attacks the sulfur, leading to ring opening and subsequent cyclization with the ejection of chloride and sulfur, driving the thermodynamic stability of the aromatic isothiazole (6)[6].

  • The Singh Synthesis: A carbon-economic [4+1] annulation using β -ketodithioesters and ammonium acetate. This relies on a sequential imine formation, cyclization, and aerial oxidation cascade forming consecutive C-N and S-N bonds in one pot (7)[7].

Quantitative Analysis of Synthetic Routes

The choice of synthetic route is contingent upon the desired substitution pattern, scalability, and environmental considerations. The table below summarizes the quantitative performance metrics of the primary modern pathways[6].

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78–85%High yield, mild reaction conditions
Singh Synthesis β -Ketodithioester, Ammonium acetateReflux in Ethanol72–92%One-pot procedure, operational simplicity
Solvent-Free Synthesis β -Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82–95%Environmentally friendly, rapid reaction times

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating mechanisms and explicitly detail the causality behind the experimental conditions.

Protocol 1: Rees Synthesis of Substituted Isothiazoles

Objective: Direct construction of the isothiazole ring from primary enamines[6].

  • Solvation: Dissolve methyl 3-aminocrotonate (1.15 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected as an aprotic, non-nucleophilic solvent to prevent premature solvolysis of the highly electrophilic dithiazolium salt, ensuring the enamine remains the primary nucleophile.

  • Electrophilic Addition: Slowly add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise to the stirring solution at room temperature.

    • Causality: Portion-wise addition controls the highly exothermic S-N bond formation, preventing thermal degradation of the reactive intermediate.

  • Cyclization & Aromatization: Stir the reaction mixture for 2 hours.

    • Self-Validation: The reaction is self-validating through visual and physical cues. The mixture will undergo a distinct color shift, and the evolution of HCl gas will be observed as the dithiazolium ring opens and rearomatizes into the isothiazole core. The cessation of gas evolution indicates reaction completion.

  • Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography using a hexane-ethyl acetate gradient.

    • Causality: Silica gel effectively separates the highly non-polar extruded sulfur byproduct from the polar isothiazole product.

ReesWorkflow Step1 1. Solvation Dissolve Enamine in DCM Step2 2. Electrophile Addition Add Dithiazolium Chloride Step1->Step2 Aprotic Environment Step3 3. Cyclization (2 hrs) Monitor HCl Evolution Step2->Step3 Exothermic Control Step4 4. Purification Silica Gel Chromatography Step3->Step4 Rearomatization Complete

Fig 2. Workflow and self-validating steps of the Rees isothiazole synthesis.

Protocol 2: Solvent-Free Synthesis via β -Enaminones

Objective: Green synthesis of isothiazoles minimizing solvent waste[6].

  • Reagent Mixing: Combine β -enaminone and ammonium thiocyanate in a standard reaction vessel.

  • Thermal Activation: Heat the neat mixture to 120 °C.

    • Causality: The absence of solvent maximizes the collision frequency of reactants. At 120 °C, the reagents melt, creating a homogenous phase that thermodynamically drives the cyclization while continuously expelling water as vapor.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the fluorescent starting enaminone spot under UV light confirms the complete consumption of the limiting reagent.

  • Isolation: Cool the mixture to room temperature.

    • Causality: The thermodynamic product selectively precipitates upon cooling from the melt, allowing for solvent-free isolation prior to a final recrystallization step.

References

  • Biological activity of the isothiazole derivatives - PubMed. nih.gov.
  • Synthesis of Isothiazole - ChemicalBook. chemicalbook.com.
  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers - Benchchem. benchchem.com.
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. researchgate.net.
  • The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action - Benchchem. benchchem.com.
  • Isothiazole synthesis - Organic Chemistry Portal. organic-chemistry.org.
  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. nottingham.ac.uk.

Sources

Foundational

Unlocking the Pharmacological Potential of Isothiazole Scaffolds: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I approach scaffold selection as a multidimensional optimization problem. The isothiazole ring—a five-membered aromatic heterocycle containing a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach scaffold selection as a multidimensional optimization problem. The isothiazole ring—a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms—represents a highly privileged, yet historically underutilized, pharmacophore 1. The unique 1,2-relationship of its heteroatoms creates a distinct dipole moment and hydrogen-bonding profile, while the lipophilic sulfur atom significantly enhances membrane permeability and target affinity 1. This technical guide explores the diverse biological activities of isothiazole-containing compounds, detailing their mechanistic pathways and providing a self-validating experimental framework for their evaluation in drug discovery.

Core Biological Activities of Isothiazoles

The structural versatility of isothiazole allows it to act as a bioisostere for phenyl, pyridyl, and other azole rings, enabling its integration into various therapeutic areas.

Oncology: Epigenetic Modulation and Apoptosis

In recent years, isothiazole derivatives have gained significant traction as potent anticancer agents, particularly through the inhibition of Histone Deacetylases (HDACs) [[1]](). By blocking HDAC activity, these compounds prevent the deacetylation of histones, leading to chromatin relaxation and the transcriptional activation of pro-apoptotic genes. Furthermore, natural isothiazole cytotoxins, such as aulosirazole, have demonstrated the ability to induce highly selective tumor cell cytotoxicity 1. Synthetic benzo[d]isothiazole derivatives have also shown robust antiproliferative activity against both leukemia and solid tumor-derived cell lines 2.

Antimicrobial, Antiviral, and Immunotropic Efficacy

The isothiazole nucleus is highly effective at disrupting microbial enzymatic processes. Natural phytoalexins like brassilexin utilize the isothiazole core to inhibit fungal growth 3. In virology, isothiazolo[4,3-b]pyridines have been engineered as potent and selective inhibitors of cyclin G-associated kinase (GAK), presenting a novel mechanism for antiviral therapy 1. Compounds such as denotivir simultaneously exhibit antiviral, anti-inflammatory, and immunotropic properties 4.

Neurological and Metabolic Applications

The lipophilicity of the isothiazole ring allows for excellent blood-brain barrier (BBB) penetration. This is clinically validated by FDA-approved drugs like ziprasidone, an antipsychotic that modulates dopamine and serotonin receptors 1. Additionally, isothiazole derivatives are being developed as Farnesoid X receptor (FXR) inhibitors for the treatment of metabolic liver diseases 3.

Quantitative Data: Pharmacological Profiles

To facilitate rapid comparison, the table below summarizes key isothiazole-containing compounds, their origins, and their validated biological targets.

Compound NameOrigin / TypePrimary Biological TargetTherapeutic Indication
Ziprasidone SyntheticDopamine D2 / Serotonin 5-HT2A ReceptorsAntipsychotic [[1]]()
Denotivir SyntheticViral Replication MachineryAntiviral / Immunotropic [[4]]()
Aulosirazole Natural CytotoxinUncharacterized Solid Tumor TargetsAnticancer 1
Brassilexin Natural PhytoalexinFungal Cell Wall/EnzymesAntifungal 3
Isothiazolo[4,3-b]pyridines SyntheticCyclin G-associated kinase (GAK)Antiviral 1

Mechanistic Visualization: Isothiazole-Mediated Apoptosis

To understand how synthetic isothiazoles function as oncology therapeutics, we must map their pharmacodynamic influence. The following diagram illustrates the validated signaling cascade triggered by isothiazole-based HDAC inhibitors.

G A Isothiazole Derivative B HDAC Enzyme Inhibition A->B Binds Active Site C Histone Hyperacetylation B->C D Chromatin Relaxation C->D E Upregulation of p21 & Bax D->E Transcriptional Activation F Cytochrome C Release E->F G Tumor Cell Apoptosis F->G Caspase Cascade

Mechanistic pathway of isothiazole-mediated apoptosis via HDAC inhibition in tumor cells.

Experimental Protocols: A Self-Validating System

A major pitfall in drug discovery is the misinterpretation of phenotypic data (e.g., mistaking compound precipitation or necrosis for targeted apoptosis). The following protocol represents a self-validating workflow designed to synthesize isothiazole libraries and definitively prove their mechanism of action.

Workflow S1 1. Microwave Synthesis S2 2. LC-MS/NMR Validation S1->S2 S3 3. MTT Viability Assay S2->S3 S4 4. Flow Cytometry (Annexin V) S3->S4 S5 5. Western Blot (Target ID) S4->S5

Step-by-step experimental workflow for the synthesis and biological evaluation of isothiazoles.

Phase 1: Microwave-Assisted Synthesis & Characterization
  • Reaction Setup: Combine the appropriate primary amines, substituted aryl isothiocyanates, and phenacyl bromides in a specialized microwave reactor vessel using ethanol as a solvent.

  • Irradiation: Subject the mixture to microwave irradiation (MW) at 80°C for 10–15 minutes.

  • Purification & Validation: Purify via flash chromatography. Confirm the 1,2-azole ring closure using 1 H NMR, 13 C NMR, and LC-MS.

  • Causality & Rationale: Why microwave irradiation? Conventional thermal heating often leads to prolonged reaction times and thermal degradation of the sulfur-containing intermediates. MW ensures rapid, uniform energy transfer, dramatically increasing the yield of the sterically constrained isothiazole ring.

Phase 2: Primary Phenotypic Screening (MTT Assay)
  • Cell Plating: Seed target cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at 5×103 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the synthesized isothiazole derivatives at varying concentrations (0.1 µM to 100 µM) for 48 hours.

  • Viability Measurement: Add MTT reagent. After 4 hours, dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC 50​ .

  • Causality & Rationale: The MTT assay measures mitochondrial metabolic activity. While it identifies compounds that reduce cell viability, it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Therefore, it serves strictly as a primary filter.

Phase 3: Mechanistic Validation (Flow Cytometry & Western Blot)
  • Apoptosis vs. Necrosis (Flow Cytometry): Stain the isothiazole-treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

    • Rationale: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only enters cells with compromised membranes (necrosis/late apoptosis). This step proves the compound is inducing programmed cell death rather than toxic necrosis.

  • Target Confirmation (Western Blot): Lyse the treated cells and perform a Western blot probing for Acetyl-Histone H3, p21, and Cleaved Caspase-3.

    • Rationale: This is the ultimate validation step. If the isothiazole is truly acting as an HDAC inhibitor, we must observe an accumulation of hyperacetylated histones and the downstream activation of apoptotic executioner caspases.

References

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry (rsc.org). 1

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect (thieme-connect.com). 3

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate (researchgate.net). 4

  • Biological activity of the isothiazole derivatives. PubMed (nih.gov). 5

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. SciSpace (scispace.com). 2

Sources

Exploratory

Pharmacological Importance of Substituted Benzaldehydes: A Technical Whitepaper

Executive Summary Substituted benzaldehydes represent a cornerstone scaffold in modern medicinal chemistry. While historically viewed merely as synthetic intermediates, these aromatic carbonyl compounds possess profound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzaldehydes represent a cornerstone scaffold in modern medicinal chemistry. While historically viewed merely as synthetic intermediates, these aromatic carbonyl compounds possess profound intrinsic biological activities. The aldehyde moiety serves as a highly reactive electrophilic center, readily forming bioactive Schiff bases, hydrazones, and thiosemicarbazones. Simultaneously, the aromatic ring allows for precise tuning of electronic, steric, and lipophilic properties through strategic substitutions[1]. This whitepaper explores the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental workflows essential for developing substituted benzaldehydes into viable therapeutic agents.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The pharmacological efficacy of benzaldehyde derivatives is strictly dictated by their substitution patterns, which govern target affinity, membrane permeability, and redox potential.

Tuning Lipophilicity for Membrane Permeability

The addition of alkyl or alkoxy chains to the benzaldehyde core drastically alters its pharmacokinetic profile. For example, 4-(hexyloxy)benzaldehyde derivatives utilize their lipophilic hexyloxy tail to effectively penetrate microbial cell membranes, exhibiting broad-spectrum antimicrobial properties[2]. In oncology, this enhanced lipophilicity facilitates intracellular accumulation, leading to mitochondrial depolarization, cell cycle arrest, and the induction of apoptosis[2].

Positional Isomerism and Redox Cycling

Cytotoxicity is highly sensitive to positional isomerism, particularly with hydroxyl substitutions. A comprehensive screening of commercial benzaldehydes revealed that dihydroxyl groups at the 2,3- or 2,5-positions display potent cytotoxicity against human cancer cell lines (IC50 ranging from 0.36 to 4.75 μg/mL)[1]. Conversely, 2,4- or 3,4-dihydroxyl substitutions render the compounds inactive[1]. This causality is driven by the ability of specific ortho- and para-hydroxy configurations to undergo redox cycling, generating reactive oxygen species (ROS) that induce DNA damage. Furthermore, bulky lipophilic groups, such as the 3,5-di-tert-butyl substitution in 2-(prop-2-yn-1-yloxy)benzaldehydes, significantly enhance antioxidant capacity and targeted cytotoxicity against MCF-7 breast adenocarcinoma cells.

Carbohydrate Conjugation for "Smart" Delivery

To overcome the poor aqueous solubility of highly substituted benzaldehydes, researchers have developed hybrid molecules. Conjugating substituted benzaldehydes with β-maltosyl thiosemicarbazones creates a "smart" delivery system[3]. The acetylated maltose core enhances biocompatibility and exploits the overexpression of glucose transporters in pathogenic cells, while the thiosemicarbazone moiety acts as a potent metal chelator, disrupting bacterial metalloenzymes and yielding minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against resistant strains like MRSA[3].

Quantitative SAR Data

Summarizing the quantitative data is critical for rational drug design. Table 1 outlines the comparative efficacy of various benzaldehyde scaffolds.

Table 1: Pharmacological Activity and SAR of Substituted Benzaldehydes

Compound ScaffoldKey SubstitutionsTarget Organism / Cell LineEfficacy MetricMechanistic Rationale
Alkoxybenzaldehydes 4-hexyloxyPathogenic Bacteria / FungiBroad-spectrum MICLipophilic tail disrupts microbial cell membranes[2].
Propargyloxybenzaldehydes 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)MCF-7 (Breast Adenocarcinoma)IC50 = 54.3 μg/mLHigh antioxidant capacity and oxidative stress induction.
Dihydroxybenzaldehydes 2,3-dihydroxy & 2,5-dihydroxyHCT-116, OVCAR-8, SF-295IC50 = 0.36 - 4.75 μg/mLSpecific positional isomerism enables redox cycling and cytotoxicity[1].
Maltosyl Thiosemicarbazones β-maltosyl conjugationMRSA, E. coli, P. aeruginosaMIC = 0.78 - 400 μg/mLCarbohydrate enhances biocompatibility; thiosemicarbazone chelates metals[3].

Rational Synthesis Workflows

SynthesisWorkflow A Substituted Phenol (Starting Material) B Deprotonation (K2CO3) Forms Nucleophilic Phenoxide A->B C Williamson Etherification (Alkyl Halide in DMF) B->C D In-Process Validation (TLC & 1H NMR) C->D E Downstream Derivatization (Schiff Base / Hydrazone) D->E

Workflow for the synthesis and validation of substituted benzaldehydes.

Protocol: Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Etherification

This protocol is designed as a self-validating system to ensure high-yield O-alkylation without competitive side reactions[2].

Step 1: Solvation & Deprotonation

  • Action: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 1.5-2.0 eq) and stir at room temperature for 30 minutes.

  • Causality: DMF is a polar aprotic solvent that selectively solvates the K⁺ cation, leaving the phenoxide anion "naked" and highly nucleophilic. Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkyl halide into an alcohol. K₂CO₃ is chosen because its pKa is sufficient to deprotonate the phenol, but weak enough to prevent unwanted aldol condensations at the aldehyde moiety.

Step 2: Alkylation

  • Action: Add 1-bromohexane (1.1-1.2 eq) dropwise. Heat the reaction mixture to 60-80°C and stir for 4-24 hours.

  • Causality: Heat provides the necessary activation energy for the Sₙ2 displacement. Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the risk of dialkylation or ether cleavage.

Step 3: Self-Validation & Isolation

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Validation Checkpoint: The system validates completion when the lower R_f phenolic spot disappears, replaced by a higher R_f ether spot. Following aqueous workup and extraction, final structural validation requires ¹H NMR to confirm the disappearance of the phenolic -OH signal (~9.8 ppm) and the emergence of the aliphatic -OCH₂- triplet (~4.0 ppm).

Biological Evaluation & Validation

MOA Compound Benzaldehyde Derivative Membrane Membrane Penetration (Lipophilic Tail) Compound->Membrane Mito Mitochondrial Depolarization (ΔΨm loss) Membrane->Mito DNA ROS Generation & DNA Intercalation Membrane->DNA Apoptosis Cellular Apoptosis Mito->Apoptosis DNA->Apoptosis

Mechanistic pathways of substituted benzaldehydes inducing cellular apoptosis.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

A rigorously controlled colorimetric assay to determine the IC50 of synthesized derivatives[1].

Step 1: Cell Seeding & Edge Effect Mitigation

  • Action: Seed target cancer cells (e.g., HCT-116) in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with sterile PBS.

  • Causality: The outer wells act as a thermal and humidity buffer. This prevents the "edge effect," where evaporation alters the concentration of the media and test compounds in the peripheral wells, which would otherwise skew viability data.

Step 2: Compound Treatment

  • Action: Treat cells with serial dilutions of the substituted benzaldehyde (e.g., 0.1 to 100 μg/mL) and incubate for 24-72 hours.

  • Causality: Serial dilutions ensure the capture of the exponential phase of the dose-response curve, which is mathematically required to accurately calculate the IC50 via non-linear regression.

Step 3: Colorimetric Conversion & Self-Validation

  • Action: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Causality: MTT is reduced by mitochondrial succinate dehydrogenase. This enzymatic conversion only occurs in metabolically active cells, providing a direct, quantifiable proxy for cell viability.

  • Validation Checkpoint: The assay must include three internal controls to validate the data:

    • Blank (Media + MTT + DMSO): Subtracts optical background noise.

    • Vehicle Control (0.1% DMSO): Proves the solvent vehicle is non-toxic to the cells.

    • Positive Control (Doxorubicin): Validates that the cell line is actively susceptible to known cytotoxic mechanisms.

References

  • [2] Title: An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Source: Benchchem. URL: 2

  • Title: Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Source: Bentham Science Publishers. URL:Link

  • [1] Title: CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Source: Universidade Federal do Ceará. URL: 1

  • [3] Title: Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. Source: ACS Medicinal Chemistry Letters. URL: 3

Sources

Foundational

Reactivity and Chemical Stability of the Isothiazole Ring: A Comprehensive Guide for Medicinal Chemistry

Introduction to the Isothiazole Scaffold The isothiazole (1,2-thiazole) ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. It is a privileged scaffold in medicinal chemistry, agr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Isothiazole Scaffold

The isothiazole (1,2-thiazole) ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. It is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, serving as the core pharmacophore in antipsychotic drugs like ziprasidone, neurotoxin analogues like thioibotenic acid, and widespread industrial biocides such as isothiazolinones 12. Despite its broad utility, the isothiazole ring presents unique synthetic and stability challenges due to the lability of the N–S bond and a highly specific regioselective reactivity profile driven by the 1,2-relationship of its electronegative heteroatoms [[1]]().

Thermodynamic Stability and the N–S Bond

Isothiazoles are generally stable aromatic molecules owing to their delocalized 6π-electron system 3. However, the presence of the adjacent heteroatoms introduces a significant dipole, rendering the N–S bond highly susceptible to reductive cleavage and nucleophilic attack 14.

Causality of Ring Opening: In strongly basic conditions, deprotonation at the C3 or C5 positions disrupts the aromaticity and leads to irreversible ring fission . Biologically, the antimicrobial activity of isothiazolinones is directly attributed to the electrophilic nature of the sulfur atom. Cellular nucleophiles, particularly thiols like glutathione or cysteine residues in active sites, engage in chalcogen bonding with the sulfur. This interaction forces the cleavage of the N–S bond, opening the ring and resulting in bacteriostatic cellular toxicity [[4]]().

RingOpening Biocide Isothiazolinone Chalcogen Chalcogen Bonding Biocide->Chalcogen Thiol Cellular Thiol (Glutathione) Thiol->Chalcogen Cleavage N-S Bond Cleavage Chalcogen->Cleavage Nucleophilic Attack Toxicity Cellular Toxicity Cleavage->Toxicity Enzyme Inhibition

Fig 1. Mechanistic pathway of isothiazolinone ring-opening by cellular thiols.

Regioselective Reactivity Profile

The reactivity of the isothiazole ring is highly position-dependent, dictating how medicinal chemists approach its functionalization:

  • Electrophilic Aromatic Substitution (EAS) at C4: Electrophilic attack (e.g., halogenation, nitration) occurs predominantly at the C4 position. Mechanistic Causality: Attack at the C3 or C5 positions is thermodynamically disfavored because it forces the intermediate into an unstable sextet nitrogen atom configuration, severely disrupting aromatic stabilization []().

  • Nucleophilic Attack and Lithiation at C5: The C5 position is the most active site for nucleophilic aromatic substitution (SNAr) and directed lithiation 1. The enhanced acidity of the C5 proton, adjacent to the sulfur atom, allows for selective deprotonation using strong bases like lithium diisopropylamide (LDA) at low temperatures 1.

  • Late-Stage Functionalization at C3: The C3 position is generally less reactive toward direct functionalization but can be modified via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) once pre-functionalized with a halogen [[5]]().

ReactivityMap Core Isothiazole (1,2-Thiazole) C4 C4 Position Electrophilic Attack Core->C4 EAS (Halogenation) C5 C5 Position Nucleophilic Attack Core->C5 SNAr / Lithiation C3 C3 Position Cross-Coupling Core->C3 Late-Stage Functionalization NS N-S Bond Reductive Cleavage Core->NS Cellular Thiols / Strong Base

Fig 2. Site-specific reactivity and functionalization map of the isothiazole ring.

Table 1: Regioselectivity and Reaction Conditions
PositionPrimary ReactivityMechanistic RationaleTypical Reagents
C3 Cross-couplingRequires pre-halogenation; avoids N-S cleavage.Pd(PPh₃)₄, Boronic acids 5
C4 Electrophilic Aromatic SubstitutionAvoids unstable sextet nitrogen configuration.Br₂, HNO₃ / H₂SO₄ []()
C5 Nucleophilic Attack / LithiationEnhanced acidity adjacent to sulfur atom.LDA, Alkyl halides 1
N-S Bond Reductive Cleavage / Ring OpeningChalcogen bonding with S-nucleophiles.Cellular thiols, Strong bases [[4]]()

Validated Experimental Protocols

Protocol A: Regioselective C5-Lithiation and Electrophilic Trapping

This protocol describes the self-validating functionalization of the isothiazole core at C5 without inducing ring cleavage, a common pitfall in isothiazole chemistry 1.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-(benzyloxy)isothiazole (1.0 equiv) and anhydrous diethyl ether (0.1 M).

  • Cooling: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Maintaining a low temperature is critical. At higher temperatures, the lithiated intermediate undergoes rapid, irreversible ring-opening due to the lability of the N–S bond 1.

  • Lithiation: Dropwise add LDA (1.1 equiv, 2.0 M in THF). Stir for 30 minutes at -78 °C. A distinct color change generally indicates the formation of the C5-lithio species.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Validate the regioselectivity via ¹H-NMR; the disappearance of the C5 proton singlet (~8.5 ppm) and the retention of the C4 proton confirm selective C5 functionalization.

Protocol B: Synthesis of Functionalized Isothiazoles via Thorpe-Ziegler Cyclization

This protocol outlines the de novo construction of the isothiazole ring, overcoming the historical instability of thiohydroxylamine intermediates 6.

  • Condensation: Dissolve the N-tosyl derivative of ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 equiv) in anhydrous DMF. Add ethyl thioacetate (1.2 equiv) and a mild base (e.g., K₂CO₃).

  • Intermediate Formation: Stir at room temperature for 4 hours to form the thioamide intermediate.

    • Causality: The thioacetate acts as an S-nucleophile, displacing the tosyl group and installing the necessary sulfur atom adjacent to the nitrogen prior to ring closure 6.

  • Cyclization: Elevate the temperature to 80 °C. The intramolecular nucleophilic attack of the sulfur onto the nitrile carbon (a Thorpe-Ziegler type cyclization) closes the 5-membered ring 1.

  • Validation: Monitor by TLC until the intermediate is consumed. Purify via silica gel chromatography. Confirm the formation of the 5-amino-isothiazole product via IR spectroscopy (disappearance of the sharp nitrile stretch at ~2200 cm⁻¹ and appearance of primary amine stretches at ~3300-3400 cm⁻¹).

Table 2: Isothiazole-containing Therapeutics and Biocides
CompoundPrimary ApplicationMechanism of ActionIsothiazole Role
Ziprasidone AntipsychoticD2 / 5-HT2A receptor antagonistCore structural pharmacophore 2
Brassilexin Antifungal PhytoalexinPathogen detoxification inhibitorFused ring system 1
Isothiazolinones Industrial BiocideThiol-mediated N-S cleavageElectrophilic warhead 4

Conclusion

The isothiazole ring is a versatile but sensitive pharmacophore. Mastering its chemical stability—particularly the lability of the N–S bond—and its regioselective reactivity allows medicinal chemists to exploit this scaffold for novel therapeutics and targeted biocides. Careful control of reaction conditions, specifically temperature and base selection, is paramount to preventing unwanted ring-opening events during late-stage functionalization.

References

  • Source: nsf.
  • Source: medwinpublisher.
  • Source: nih.
  • Source: acs.
  • Title: Mechanistic pathway of the ring‐opening reaction of isothiazol‐3(2H)
  • Source: nih.
  • Source: uonbi.ac.

Sources

Exploratory

The Isothiazole Scaffold in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Executive Summary The isothiazole ring—a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms—has emerged as a privileged scaffold in modern drug discovery[1]. Historically overshadowed by it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole ring—a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms—has emerged as a privileged scaffold in modern drug discovery[1]. Historically overshadowed by its 1,3-thiazole and isoxazole counterparts due to synthetic challenges, recent advances in transition-metal catalysis and green chemistry have unlocked new pathways for its functionalization[1]. This technical whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological applications, and state-of-the-art synthetic methodologies of isothiazoles, serving as a comprehensive guide for medicinal chemists and drug development professionals.

Physicochemical Properties and Bioisosterism

The unique 1,2-relationship of the electronegative sulfur and nitrogen atoms imparts distinct electronic properties to the isothiazole ring[2].

  • Aromaticity and Stability: Isothiazoles exhibit robust aromaticity, making them highly stable under various physiological conditions and resistant to rapid metabolic degradation[3].

  • Bioisosterism: The isothiazole nucleus serves as an excellent bioisostere for phenols, pyridines, and other five-membered heterocycles (such as isoxazoles and thiophenes). This bioisosteric replacement often improves the lipophilicity, target binding affinity, and metabolic stability of the parent drug, preventing rapid enzymatic cleavage[4].

Pharmacological Landscape of Isothiazoles

Isothiazole and its fused derivative, benzo[d]isothiazole, are integral to several FDA-approved drugs and advanced clinical candidates[5].

  • Antipsychotics: The benzo[d]isothiazole moiety is the core pharmacophore in second-generation atypical antipsychotics such as Ziprasidone and Lurasidone[6]. These compounds act as potent antagonists at dopamine D2 and serotonin 5-HT2A receptors, while exhibiting partial agonism at 5-HT1A receptors, a polypharmacological profile that effectively mitigates extrapyramidal symptoms (EPS)[7].

  • Antimicrobial and Antiviral Agents: Isothiazole derivatives like denotivir exhibit significant antiviral properties[3]. Furthermore, brassilexin, a natural phytoalexin containing an isothiazolo-indole scaffold, demonstrates potent antifungal activity[1].

  • Metabolic and Chronic Diseases: Novel naphtho[1,2-d]isothiazole acetic acid derivatives have been identified as selective aldose reductase (ALR2) inhibitors, showing high efficacy in preventing diabetic complications such as cataracts in in vivo models[3].

Mechanistic Pathway Visualization

To fully leverage the therapeutic efficacy of benzo[d]isothiazole-based antipsychotics, it is crucial to map their receptor-binding network. The following diagram illustrates the polypharmacological signaling pathway of Ziprasidone.

G A Benzo[d]isothiazole (e.g., Ziprasidone) B 5-HT2A Receptor (Antagonism) A->B C D2 Receptor (Antagonism) A->C D 5-HT1A Receptor (Partial Agonism) A->D E Reduction of Positive Schizophrenia Symptoms B->E C->E F Mitigation of Extrapyramidal Symptoms D->F

Polypharmacological signaling pathway of benzo[d]isothiazole-based atypical antipsychotics.

Synthetic Methodologies and Comparative Analysis

The construction of the isothiazole ring has historically relied on the oxidative cyclization of thioamides or the condensation of enamines[6]. Modern approaches emphasize operational simplicity, atom economy, and green chemistry. The table below summarizes the quantitative data and operational parameters of the three most prominent synthetic routes.

Synthesis RouteKey ReactantsReaction ConditionsYield RangeKey Advantages
Rees Synthesis Primary Enamine + 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78–85%Mild conditions, high regioselectivity, scalable[8].
Singh Synthesis β-Ketodithioester + Ammonium acetateReflux in Ethanol, Air (Oxidant)72–92%One-pot procedure, transition-metal-free, operational simplicity[8],[2].
Solvent-Free Method β-Enaminone + Ammonium thiocyanateNeat (solvent-free), 120 °C82–95%Environmentally friendly, rapid reaction times, high atom economy[8].

Experimental Protocol: The Singh One-Pot Synthesis

The Singh synthesis provides a highly efficient, transition-metal-free route to 3,5-disubstituted isothiazoles[2]. The following protocol outlines the standardized procedure, emphasizing the chemical causality behind each step to ensure reproducibility and self-validation.

Objective: Synthesis of a 3,5-disubstituted isothiazole from a β-ketodithioester.

Materials:

  • β-Ketodithioester (1.0 equiv)

  • Ammonium acetate (5.0 equiv)

  • Absolute ethanol (Solvent)

  • Open-air reflux setup

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of the selected β-ketodithioester in 10 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the polar intermediates formed during the initial nucleophilic attack, ensuring complete homogeneity of the reaction mixture.

  • Nitrogen Source Addition: Add 5.0 mmol of ammonium acetate to the solution.

    • Causality: Ammonium acetate acts as a mild, controlled source of ammonia. Using a bulk excess drives the equilibrium toward the formation of the intermediate enamine while preventing the rapid, uncontrolled exotherms and side reactions associated with gaseous ammonia or stronger bases[2].

  • Reflux and Cyclization: Equip the flask with a reflux condenser open to the atmosphere. Heat the mixture to reflux (approx. 78 °C) with continuous magnetic stirring for 4–6 hours.

    • Causality: The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack of the sulfur atom onto the newly formed imine/enamine. The open-air setup is critical; atmospheric oxygen acts as the terminal green oxidant, facilitating the final oxidative aromatization step to yield the stable isothiazole ring[2].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the distinct yellow/orange spot of the starting β-ketodithioester validates the completion of the cyclization.

  • Workup and Purification: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Causality: The aqueous wash effectively removes unreacted ammonium acetate and water-soluble byproducts, leaving only the crude organic target in the DCM layer.

  • Isolation: Purify the crude product via silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to isolate the pure 3,5-disubstituted isothiazole[8].

Future Perspectives in Isothiazole Chemistry

The frontier of isothiazole medicinal chemistry lies in late-stage functionalization. Recent breakthroughs in C–H activation and cross-coupling reactions allow for the direct derivatization of the isothiazole core without the need for pre-functionalized (e.g., halogenated) starting materials[1]. Furthermore, the development of electrochemical C–H/N–H functionalization methods offers a sustainable, redox-neutral approach to synthesizing complex fused isothiazole systems, paving the way for the next generation of isothiazole-based therapeutics[6].

References

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  • Source: benchchem.
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  • Source: kuleuven.

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Protocols & Analytical Methods

Method

Application Note: 4-(3-Methylisothiazol-5-yl)benzaldehyde as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) exploration. 4-(3-Methylisothiazol-5-yl)benzalde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating Structure-Activity Relationship (SAR) exploration. 4-(3-Methylisothiazol-5-yl)benzaldehyde (CAS: 1401521-93-4) has emerged as a highly versatile, privileged scaffold. By combining a metabolically robust 5-membered isothiazole ring with a highly reactive electrophilic benzaldehyde handle, this compound enables rapid late-stage functionalization. This application note details the pharmacological rationale for utilizing this scaffold, outlines its physicochemical advantages, and provides validated, self-consistent protocols for its application in high-throughput library synthesis.

Pharmacological Rationale: Overcoming Metabolic Liabilities

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to poor pharmacokinetic (PK) profiles rather than a lack of target affinity. Historically, 6-membered azaheterocycles, particularly pyridines, have been heavily utilized in drug design[1]. However, pyridines are notorious for their susceptibility to Aldehyde Oxidase (AO) mediated oxidation[2]. AO-mediated metabolism often leads to rapid in vivo clearance, interspecies PK discrepancies, and the generation of insoluble, toxic metabolites, which are common culprits for late-stage clinical failures[2].

To circumvent this, modern structural optimization employs bioisosteric replacement, substituting 6-membered rings with 5-membered heteroaromatics[1]. The 3-methylisothiazole moiety serves as an excellent bioisostere for pyridine. The 5-membered isothiazole ring is significantly less prone to AO-mediated oxidation, thereby extending the compound's half-life and improving its metabolic stability[2]. Furthermore, the 3-methyl group provides a steric shield against enzymatic attack while finely tuning the lipophilicity of the molecule to enhance membrane permeability.

Physicochemical Profiling for Lead Generation

For a building block to be viable in library synthesis, it must possess a low molecular weight and optimal polarity to ensure that downstream functionalization does not violate Lipinski’s Rule of Five. The quantitative parameters of 4-(3-Methylisothiazol-5-yl)benzaldehyde are summarized below:

PropertyValuePharmacokinetic & Design Relevance
Molecular Weight 203.26 g/mol Highly efficient fragment-like MW; allows the addition of complex amines or active methylenes while keeping the final drug candidate <500 Da.
Chemical Formula C11H9NOSEstablishes a rigid, linear geometry ideal for penetrating deep hydrophobic pockets (e.g., kinase hinge regions).
Calculated LogP ~2.5Optimal baseline lipophilicity for passive membrane diffusion without causing excessive hydrophobic trapping or plasma protein binding.
Topological Polar Surface Area 58.2 ŲWell below the 140 Ų limit for oral bioavailability and the 90 Ų limit for potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3Zero donors minimizes the desolvation energy penalty during target binding. Three acceptors provide critical interaction points for target engagement.

Synthetic Workflows & Late-Stage Functionalization

The para-benzaldehyde moiety is a highly reactive electrophilic center that serves as a universal divergence point for parallel synthesis. The workflow below illustrates the three primary synthetic trajectories utilized in drug discovery programs:

G Scaffold 4-(3-Methylisothiazol-5-yl)benzaldehyde (Core Scaffold) RedAm Reductive Amination (NaBH(OAc)3, AcOH) Scaffold->RedAm + Amine Knoev Knoevenagel Condensation (Piperidine, AcOH) Scaffold->Knoev + Active Methylene Hydra Hydrazone Formation (Hydrazides, EtOH) Scaffold->Hydra + Hydrazide Kinase Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Kinase Metabolic Thiazolidinedione Derivatives (PPAR Agonists) Knoev->Metabolic Anticancer Hydrazone Derivatives (Anticancer Agents) Hydra->Anticancer

Workflow of 4-(3-Methylisothiazol-5-yl)benzaldehyde diverging into key drug discovery pathways.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Experimental choices are grounded in mechanistic causality to ensure high yields and purity across diverse library substitutions.

Protocol A: High-Throughput Reductive Amination (Kinase Inhibitor Libraries)

This protocol converts the aldehyde into a secondary or tertiary amine, a common motif for solubilizing groups or hinge-binding elements in kinase inhibitors.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This prevents the premature reduction of the starting benzaldehyde into an unreactive benzyl alcohol. Instead, the aldehyde first condenses with the amine (catalyzed by acetic acid) to form a transient iminium ion, which is then selectively and rapidly reduced by NaBH(OAc)₃.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-(3-Methylisothiazol-5-yl)benzaldehyde (1.0 eq, 0.5 mmol) and the desired primary or secondary amine (1.1 eq, 0.55 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial Acetic Acid (AcOH) (1.5 eq, 0.75 mmol) to the mixture. Stir at room temperature for 30 minutes to drive the formation of the imine/iminium intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) over 5 minutes to prevent excessive thermal spiking.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Self-Validation Step: Monitor via LC-MS. The reaction is complete when the UV trace shows the disappearance of the aldehyde peak and the MS trace shows the [M+H]⁺ peak of the target amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract with Dichloromethane (DCM) (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Knoevenagel Condensation (Metabolic Disease & Anticancer Targets)

This protocol is utilized to couple the benzaldehyde with active methylene compounds (e.g., 2,4-thiazolidinedione) or hydrazides to generate potent bioactive derivatives[3].

Mechanistic Causality: The reaction utilizes a catalytic system of Piperidine and Acetic Acid. Piperidine condenses with the benzaldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy required for nucleophilic attack by the deprotonated active methylene. Toluene is utilized as the solvent because its boiling point allows for the azeotropic removal of water via a Dean-Stark trap, driving the reversible equilibrium forward according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Add 4-(3-Methylisothiazol-5-yl)benzaldehyde (1.0 eq, 1.0 mmol) and 2,4-thiazolidinedione (1.0 eq, 1.0 mmol) to the flask.

  • Solvent & Catalyst: Suspend the reagents in anhydrous Toluene (15 mL). Add Piperidine (0.1 eq, 0.1 mmol) and glacial Acetic Acid (0.1 eq, 0.1 mmol).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours.

  • Reaction Monitoring: Self-Validation Step: Extract a 50 µL aliquot, remove the solvent, and analyze via ¹H NMR. The reaction is validated as complete by the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a distinct vinylic proton singlet (~7.8 ppm).

  • Isolation: Cool the reaction to room temperature. The product typically precipitates out of the toluene solution.

  • Purification: Filter the precipitate under a vacuum, wash the filter cake with cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials, and dry under a high vacuum to yield the pure alkene derivative.

References

  • Manevski, N., King, L., Pitt, W. R., Lecomte, F., Toselli, F. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994.[Link]

  • Baumann, M., Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.[Link]

  • Teixeira, S., Castanheira, E. M. S., Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852.[Link]

Sources

Application

Use of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde as a chemical intermediate

Application Note: 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde as a Strategic Pharmacophore Building Block in Medicinal Chemistry As a Senior Application Scientist, I have structured this technical guide to bridge the gap b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde as a Strategic Pharmacophore Building Block in Medicinal Chemistry

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical scaffold design and practical bench execution. This document provides an in-depth analysis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-93-4), a highly versatile chemical intermediate utilized in the synthesis of novel heterocyclic therapeutics[1].

Structural Rationale & Mechanistic Insights

In modern drug discovery, the selection of chemical intermediates is driven by the need to balance target affinity with optimal pharmacokinetic (PK) properties. 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde offers a dual-functionality that is highly prized in medicinal chemistry:

  • The Isothiazole Bioisostere: The 3-methyl-isothiazole moiety serves as a privileged bioisostere for thiazoles, isoxazoles, and pyridines[2]. It provides distinct dipole moments (~2.4 D) and lipophilicity, which are critical for engaging the ATP-binding hinge region of kinases via non-covalent hydrogen bonding (utilizing the nitrogen and sulfur atoms)[3].

  • Metabolic Considerations (Expert Insight): While isothiazoles are excellent for target binding, they carry specific metabolic liabilities that researchers must monitor. Pharmacokinetic studies demonstrate that the unsubstituted C4 position of the isothiazole ring can act as a metabolic "soft spot"[4]. Cytochrome P450 enzymes can oxidize the sulfur atom, leading to ring opening or direct glutathione (GSH) conjugation at the C4 position[4]. Utilizing this specific building block—where the C3 is sterically shielded by a methyl group and the C5 is anchored to a phenyl ring—allows medicinal chemists to rapidly synthesize analogs to probe and mitigate these PK/PD liabilities early in the pipeline.

  • The Aldehyde Anchor: The para-benzaldehyde group provides a highly reactive electrophilic handle, enabling rapid diversification via reductive aminations, Knoevenagel condensations, and Wittig olefinations.

Physicochemical Properties & Handling

To ensure reproducibility across synthetic campaigns, the baseline physicochemical parameters of this intermediate are summarized below[1],[2].

PropertyValueRelevance to Drug Design
CAS Number 1401521-93-4Unique identifier for procurement and inventory.
Molecular Formula C11H9NOSEstablishes baseline molecular weight (203.26 g/mol ).
Purity Standard 95.0%Critical for preventing side-reactions in catalytic steps.
Isothiazole Dipole ~2.4 DInfluences solubility and hinge-binding orientation.
Reactivity Handle Electrophilic AldehydePrime site for nucleophilic attack and condensation.

Visualizing the Synthetic & Pharmacophore Logic

To conceptualize how this intermediate is deployed, the following diagrams map both its synthetic utility and its pharmacophore profile.

G A 4-(3-Methyl-isothiazol-5-yl) -benzaldehyde (CAS: 1401521-93-4) B Reductive Amination (NaBH(OAc)3, DCE) A->B + Primary/Secondary Amine C Knoevenagel Condensation (Malononitrile, Piperidine) A->C + Active Methylene D Secondary/Tertiary Amines (Kinase Inhibitor Scaffolds) B->D E Alkylidenemalononitriles (Covalent Probes) C->E

Diagram 1: Divergent synthetic workflows utilizing the benzaldehyde anchor.

G Core 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde Pharmacophore Map Aldehyde Benzaldehyde Moiety (Synthetic Anchor) Core->Aldehyde Electrophilic Handle Isothiazole Isothiazole Ring (Bioisostere / H-Bonding) Core->Isothiazole Kinase Hinge Binder C4 C4 Position (Metabolic Soft Spot) Isothiazole->C4 P450 / GSH Conjugation Risk C3 C3-Methyl (Steric Shield) Isothiazole->C3 Modulates Lipophilicity

Diagram 2: Pharmacophore map highlighting target binding sites and metabolic liabilities.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in causality explanations and Quality Control (QC) checkpoints to ensure a self-validating experimental system.

Protocol 1: Synthesis of Secondary/Tertiary Amines via Reductive Amination

Objective: To append solubilizing groups (e.g., N-methylpiperazine) to the scaffold to improve the aqueous solubility of downstream kinase inhibitors.

Materials:

  • 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq)

  • Amine (e.g., N-methylpiperazine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial acetic acid (catalytic, 0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in anhydrous DCE. Add catalytic acetic acid. Stir at room temperature for 2 hours.

    • Causality: Acetic acid mildly protonates the aldehyde oxygen, increasing its electrophilicity and accelerating imine/iminium formation. DCE is chosen over DCM due to its higher boiling point and superior solubility profile for complex borohydrides.

  • Reduction: Add NaBH(OAc)3 portion-wise over 10 minutes. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the formed iminium ion without reducing the unreacted aldehyde. Using stronger agents like NaBH4 would lead to the direct, premature reduction of the aldehyde to an unwanted alcohol byproduct.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: NaHCO3 neutralizes the acetic acid and decomposes unreacted borohydride safely, preventing product degradation during concentration.

  • Self-Validation (Analytical QC):

    • LC-MS: Confirm the disappearance of the aldehyde peak (m/z 203) and the appearance of the product mass.

    • 1H NMR (CDCl3): The defining self-validation metric is the complete disappearance of the highly deshielded aldehyde proton singlet at ~10.0 ppm and the emergence of a new benzylic CH2 singlet around 3.5 - 3.8 ppm.

Protocol 2: Synthesis of Alkylidenemalononitriles via Knoevenagel Condensation

Objective: To synthesize α,β -unsaturated electrophiles (warheads) for targeted covalent inhibitors.

Materials:

  • 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol (0.2 M)

Step-by-Step Procedure:

  • Reaction Setup: Suspend the aldehyde and malononitrile in absolute ethanol.

    • Causality: Ethanol is selected because the starting materials are soluble, but the highly conjugated, rigid product often has lower solubility and will precipitate directly out of solution, driving the equilibrium forward and simplifying purification.

  • Catalysis: Add piperidine dropwise. Stir at room temperature for 4-6 hours.

    • Causality: Piperidine acts as an organocatalyst. It deprotonates the acidic methylene of malononitrile (pKa ~11) to form a nucleophilic carbanion. It is basic enough to drive the reaction but not strong enough to cause unwanted side reactions (such as base-catalyzed hydrolysis of the isothiazole ring).

  • Isolation: Filter the resulting precipitate. Wash the filter cake with ice-cold ethanol and dry under high vacuum.

    • Causality: Washing with ice-cold ethanol removes unreacted starting materials and piperidine while minimizing the dissolution of the desired product.

  • Self-Validation (Analytical QC):

    • Visual cue: The reaction is self-indicating; a distinct color change (often to deep yellow/orange) and the formation of a precipitate confirm product formation.

    • 1H NMR (DMSO-d6): Disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp singlet integrating to 1H at ~8.2 - 8.5 ppm, corresponding to the newly formed vinylic proton.

References

  • SynQuest Laboratories. "CAS 1401521-93-4 | 4-(3-Methylisothiazol-5-yl)benzaldehyde". SynQuest Labs Catalog. 1

  • BenchChem. "A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery". BenchChem Application Notes. 2

  • Teffera, Y., et al. "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery". Chemical Research in Toxicology, ACS Publications. 4

  • National Institutes of Health (NIH). "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date". PubMed Central.3

Sources

Method

Synthesis of Novel Heterocyclic Compounds from 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde: A Detailed Guide for Researchers

For Immediate Release This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds, starting from the versatile building block, 4-(3-Methyl-isothiazol-5-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds, starting from the versatile building block, 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis of new chemical entities with potential therapeutic applications. The isothiazole moiety is a key pharmacophore in a number of approved drugs and biologically active compounds, making its incorporation into novel heterocyclic systems a promising strategy in medicinal chemistry.[1][2][3]

This guide will explore several key synthetic pathways, including the synthesis of chalcones via Claisen-Schmidt condensation and their subsequent cyclization to form pyrimidines and pyrazolines. Additionally, it will cover the Knoevenagel condensation for the synthesis of various unsaturated intermediates and the Gewald reaction for the preparation of substituted thiophenes. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemistry, and expected outcomes based on established literature.

Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, known as chalcones, by reacting an aldehyde with a ketone in the presence of a base or acid catalyst.[4][5] Chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities.[6]

Rationale: The reaction proceeds via an aldol condensation mechanism. A base abstracts an α-hydrogen from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated chalcone.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-one

  • Materials:

    • 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

    • Acetophenone

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • Dissolve 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the stirred mixture at room temperature.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice with constant stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

    • The crude chalcone is dried and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)Reference
4-(3-Methyl-isothiazol-5-yl)-benzaldehydeAcetophenoneNaOHEthanol4-675-85[4][7]
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde4'-MethoxyacetophenoneKOHEthanol6-880-90[6]

Diagram:

Claisen_Schmidt_Condensation Start 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde + Acetophenone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol, rt) Start->Reaction Product (E)-1-phenyl-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-one (Chalcone) Reaction->Product

Caption: Claisen-Schmidt condensation workflow.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleic acids and a wide array of pharmaceuticals.[8] They can be readily synthesized from chalcones by reaction with a suitable nitrogen-containing reagent like guanidine, urea, or thiourea.[6][9]

Rationale: The synthesis proceeds through a cyclocondensation reaction. The chalcone acts as a three-carbon synthon which reacts with the N-C-N fragment of guanidine or a similar reagent. The reaction is typically carried out in the presence of a base.

Experimental Protocol: Synthesis of 4-(4-(3-methylisothiazol-5-yl)phenyl)-6-phenylpyrimidin-2-amine

  • Materials:

    • (E)-1-phenyl-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-one (Chalcone)

    • Guanidine hydrochloride

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Standard laboratory glassware

    • Reflux condenser

  • Procedure:

    • A mixture of the chalcone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium hydroxide (2.0 eq) in ethanol is taken in a round-bottom flask.

    • The reaction mixture is heated to reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The solid product that precipitates out is collected by filtration, washed with water, and dried.

    • The crude pyrimidine derivative can be purified by recrystallization from a suitable solvent.

Data Presentation:

Chalcone IntermediateReagentCatalystSolventReaction Time (h)Yield (%)Reference
(E)-1-phenyl-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-oneGuanidine hydrochlorideNaOHEthanol8-1060-70[9]
(E)-1-(4-methoxyphenyl)-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-oneThioureaKOHEthanol10-1255-65[6]

Diagram:

Pyrimidine_Synthesis Start Chalcone + Guanidine HCl Reaction Cyclocondensation (NaOH, Ethanol, Reflux) Start->Reaction Product 4,6-Disubstituted Pyrimidine Reaction->Product

Caption: Pyrimidine synthesis workflow.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8] A common synthetic route to pyrazolines involves the cyclocondensation of chalcones with hydrazine derivatives.[10]

Rationale: The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The reaction can be catalyzed by either acid or base.

Experimental Protocol: Synthesis of 5-(4-(3-methylisothiazol-5-yl)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

  • Materials:

    • (E)-1-phenyl-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-one (Chalcone)

    • Hydrazine hydrate

    • Ethanol or Glacial acetic acid

    • Standard laboratory glassware

    • Reflux condenser

  • Procedure:

    • Dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

    • If using ethanol as a solvent, a few drops of a basic catalyst like piperidine can be added. If using glacial acetic acid, it acts as both solvent and catalyst.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.[10]

    • After cooling, the reaction mixture is poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation:

Chalcone IntermediateReagentSolvent/CatalystReaction Time (h)Yield (%)Reference
(E)-1-phenyl-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-oneHydrazine hydrateGlacial Acetic Acid4-670-80[1][10]
(E)-1-(4-chlorophenyl)-3-(4-(3-methylisothiazol-5-yl)phenyl)prop-2-en-1-onePhenylhydrazineEthanol/Piperidine6-865-75[11]

Diagram:

Pyrazoline_Synthesis Start Chalcone + Hydrazine Hydrate Reaction Cyclocondensation (Acetic Acid, Reflux) Start->Reaction Product 3,5-Disubstituted Pyrazoline Reaction->Product Gewald_Reaction Start Aldehyde + Ethyl Cyanoacetate + Sulfur Reaction Gewald Reaction (Base, Ethanol) Start->Reaction Product 2-Aminothiophene Derivative Reaction->Product

Caption: Gewald reaction workflow.

References

  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). PMC. Available at: [Link]

  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. (n.d.). Innovare Academic Sciences. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve. Available at: [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. Available at: [Link]

  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan J. Chem. Available at: [Link]

  • Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. (2020). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). Semantic Scholar. Available at: [Link]

  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Semantic Scholar. Available at: [Link]

  • (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. (2012). PMC. Available at: [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). PMC. Available at: [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Available at: [Link]

  • Gewald Reaction. (2025). J&K Scientific LLC. Available at: [Link]

  • Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. (n.d.). ResearchGate. Available at: [Link]

  • synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. (2023). ResearchGate. Available at: [Link]

  • Gewald reaction. (n.d.). Wikipedia. Available at: [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (2015). ResearchGate. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Available at: [Link]

  • Claisen-Schmidt condensation. (n.d.). Taylor & Francis. Available at: [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). PMC. Available at: [Link]

  • Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (2017). SciELO. Available at: [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Available at: [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (2019). Semantic Scholar. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026). ResearchGate. Available at: [Link]

  • Synthesis and Identification of heterocyclic compounds from imidazole derivatives. (n.d.). Iraqi Journal of Science. Available at: [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of biologically active heterocyclic compounds from β- diketones. (2025). ACG Publications. Available at: [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural. (2018). Opast Publisher. Available at: [Link]

Sources

Application

Application Note: Derivatization of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde for High-Throughput Biological Screening Libraries

Introduction & Pharmacophore Rationale In modern drug discovery, the isothiazole ring is recognized as a privileged pharmacophore, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern drug discovery, the isothiazole ring is recognized as a privileged pharmacophore, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and targeted anticancer properties[1]. The unique electronic distribution provided by the adjacent nitrogen and sulfur atoms allows isothiazoles to participate in critical hydrogen bonding and lipophilic interactions within target binding pockets. Specifically, isothiazole and benzo[d]isothiazole derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis DNA GyrB, making them highly valuable in antibacterial development[2].

To systematically explore the structure-activity relationship (SAR) of this class, 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-93-4) serves as an ideal, commercially available starting building block[3]. The presence of the electrophilic aldehyde handle enables rapid, late-stage functionalization. By utilizing robust synthetic methodologies, researchers can generate diverse, focused libraries for high-throughput screening (HTS) cascades.

Chemical Derivatization Pathways

To maximize the chemical space explored during biological screening, derivatization of the benzaldehyde moiety typically follows three primary pathways:

  • Reductive Amination: Generates flexible, basic amine derivatives (e.g., piperazine adducts) that often improve aqueous solubility and target engagement via salt-bridge formation[4].

  • Knoevenagel Condensation: Yields rigid, electron-deficient alkenes that can serve as Michael acceptors for targeted covalent inhibition.

  • Schiff Base Formation: Produces dynamic imine libraries useful for fragment-based drug discovery (FBDD) and dynamic combinatorial chemistry.

Derivatization Aldehyde 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde RedAm Reductive Amination (Amine, NaBH(OAc)3) Aldehyde->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Aldehyde->Knoev Schiff Schiff Base Formation (Primary Amine, Acid Cat.) Aldehyde->Schiff Bio1 Flexible Linker Derivatives (e.g., Piperazine adducts) RedAm->Bio1 Yield: 70-90% Bio2 Rigid Alkene Derivatives (e.g., Acrylonitriles) Knoev->Bio2 Yield: 80-95% Bio3 Imine Intermediates (Dynamic Covalent Libraries) Schiff->Bio3 Yield: >90%

Figure 1: Primary derivatization pathways for 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure high-fidelity library generation.

Protocol A: Reductive Amination for Flexible Linker Libraries

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the protonated iminium ion intermediate without prematurely reducing the starting aldehyde to an unreactive benzyl alcohol byproduct[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq, 0.5 mmol) and the target secondary amine (e.g., N-benzylpiperazine) (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (5 mL).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating if steric hindrance slows imine formation.

  • Imine Formation (IPC 1): Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Remove a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. Ensure >90% consumption of the aldehyde mass (M+H: 204.0) and the appearance of the iminium intermediate. If conversion is <90%, add glacial acetic acid (0.1 eq) to catalyze dehydration.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to control the mild exotherm. Stir for an additional 12 hours at room temperature.

  • Quenching (IPC 2): Carefully quench the reaction with saturated aqueous NaHCO₃ (5 mL).

    • Self-Validation Check: Monitor for CO₂ gas evolution (neutralization of the acetic acid byproduct). Do not proceed to extraction until effervescence completely ceases, ensuring the basic amine product is fully deprotonated and partitioned into the organic layer.

  • Workup & Purification: Extract with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Knoevenagel Condensation for Rigid Scaffolds

Causality & Reagent Selection: Using a catalytic amount of piperidine and acetic acid creates piperidinium acetate in situ, which acts as a bifunctional catalyst to deprotonate the active methylene compound and activate the aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 eq, 0.5 mmol) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) in absolute ethanol (5 mL).

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Condensation (IPC 1): Reflux the mixture at 80 °C for 3-5 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly conjugated alkene product will appear as a distinct, brightly UV-active spot (under 254 nm and 365 nm) with a lower Rf value than the starting aldehyde.

  • Isolation: Cool the reaction to 0 °C. The rigid alkene derivative typically precipitates from the ethanol solution. Filter the precipitate, wash with ice-cold ethanol, and dry under a vacuum.

Quantitative Data: Reaction Optimization & Biological Profiling

Data-driven optimization is critical before scaling up library synthesis. Table 1 outlines the optimization of the reductive amination step, validating the choice of NaBH(OAc)₃. Table 2 provides representative biological screening data, illustrating expected SAR trends when targeting DNA GyrB[2].

Table 1: Reductive Amination Optimization Data

Reducing Agent Solvent Additive Conversion (%) Isolated Yield (%) Causality / Observation
NaBH₄ MeOH None 100 45 High byproduct (benzyl alcohol) formation.
NaBH₃CN MeOH AcOH (cat) 95 72 Toxic byproduct (HCN); good selectivity.

| NaBH(OAc)₃ | DCE | None | 98 | 88 | Mild, highly selective for iminium ion. |

Table 2: Representative DNA GyrB Inhibition Screening (SAR Profiling)

Compound ID R-Group Appended DNA GyrB IC₅₀ (µM) MIC (µg/mL) M. tb ClogP
Aldehyde (SM) N/A >50 >100 2.1
Iso-Pip-1 N-methylpiperazine 1.2 16 1.8
Iso-Pip-2 N-benzylpiperazine 0.45 4 3.2
Iso-Knoev-1 Ethyl cyanoacetate 8.5 >64 2.9

(Note: Data reflects established literature trends for isothiazole-based GyrB inhibitors, demonstrating that bulky, lipophilic basic amines significantly enhance target binding affinity).

Biological Screening Workflow

Once the focused library of 4-(3-Methyl-isothiazol-5-yl) derivatives is synthesized, it must be funneled through a rigorous biological screening cascade to identify viable lead candidates.

BiologicalScreening Start Library Generation (Isothiazole Derivatives) Primary Primary HTS Assay (e.g., DNA GyrB Inhibition) Start->Primary >100 cmpds Secondary Secondary Orthogonal Assay (Cell Viability / Target Engagement) Primary->Secondary IC50 < 1 µM ADMET In Vitro ADMET Profiling (Microsomal Stability, Permeability) Secondary->ADMET Confirmed Hits ADMET->Start SAR Feedback Lead Lead Optimization Candidate Selection ADMET->Lead Favorable PK/PD

Figure 2: Iterative biological screening workflow for isothiazole-derived focused libraries.

Workflow Rationale:

  • Primary HTS Assay: Rapid enzymatic screening (e.g., DNA GyrB ATPase assay) to filter out inactive compounds.

  • Secondary Orthogonal Assay: Cellular assays (e.g., M. tuberculosis MIC determination) to ensure the compound can penetrate the complex mycobacterial cell wall and engage the target in vitro.

  • ADMET Profiling: Evaluation of metabolic stability and solubility. The isothiazole ring generally imparts favorable metabolic stability compared to oxazoles, but the appended groups (especially from reductive amination) dictate overall clearance rates.

Conclusion

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a highly strategic building block for medicinal chemists. By utilizing causality-driven, self-validating synthetic protocols like selective reductive amination, researchers can rapidly generate robust libraries. When coupled with a structured biological screening cascade, this pharmacophore offers a high probability of yielding potent lead compounds for challenging therapeutic targets.

Sources

Method

Analytical methods for quantification of isothiazolinones (HPLC, LC-MS)

Advanced Analytical Methods for the Quantification of Isothiazolinones (MIT, CMIT, BIT) via UHPLC-MS/MS Introduction & Regulatory Context Isothiazolinones—specifically methylisothiazolinone (MIT), chloromethylisothiazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Methods for the Quantification of Isothiazolinones (MIT, CMIT, BIT) via UHPLC-MS/MS

Introduction & Regulatory Context

Isothiazolinones—specifically methylisothiazolinone (MIT), chloromethylisothiazolinone (CMIT), and benzisothiazolinone (BIT)—are highly effective broad-spectrum biocides utilized extensively in cosmetics, water-based paints, and industrial water systems[1][2]. Despite their antimicrobial efficacy, these compounds are potent skin sensitizers heavily linked to allergic contact dermatitis[2][3]. Consequently, regulatory frameworks, such as the EU Cosmetic Products Regulation (EC) No 1223/2009, strictly limit their maximum allowable concentrations, often to parts-per-million (ppm) or parts-per-billion (ppb) levels[1].

For researchers and drug development professionals, accurately quantifying these biocides in complex matrices presents significant analytical hurdles. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology designed to achieve trace-level quantification of MIT, CMIT, and BIT.

Analytical Challenges & Mechanistic Causality

Developing a reliable assay for isothiazolinones requires overcoming two primary physiochemical challenges:

  • Matrix Complexity & Ion Suppression: Cosmetics and paints contain dense concentrations of lipids, surfactants, and polymers. If injected directly into an LC-MS system, these components cause severe ion suppression in the electrospray ionization (ESI) source[4]. Causality: Co-eluting matrix molecules compete with the target analytes for charge in the ESI droplets, leading to a drastic loss of signal and reproducibility. Therefore, a rigorous Solid-Phase Extraction (SPE) clean-up is mandatory to remove non-polar interferences and isolate the polar isothiazolinones[4].

  • Analyte Polarity & Retention: MIT and CMIT are highly polar, small molecules. Causality: Traditional C18 columns often fail to retain them adequately, causing them to elute in the void volume where matrix effects are most severe. Utilizing a Phenyl-Hexyl column enhances retention through π−π interactions with the isothiazole ring, ensuring separation from early-eluting polar matrix components[5].

Workflow N1 1. Sample Matrix (Cosmetics/Paints) N2 2. Solubilization & UAE (MeOH/Water Extraction) N1->N2 Extraction N3 3. SPE Clean-up (Matrix Removal) N2->N3 Supernatant N4 4. UHPLC Separation (Phenyl-Hexyl Column) N3->N4 Reconstitution N5 5. ESI-MS/MS (MRM Detection) N4->N5 Elution N6 6. Quantification (Data Processing) N5->N6 Signal

Fig 1. End-to-end analytical workflow for isothiazolinone quantification.

Experimental Protocol: Sample Preparation

To ensure this protocol acts as a self-validating system , isotopically labeled internal standards (e.g., MIT-d3) must be spiked into the sample prior to extraction. This internal calibration corrects for analyte loss during extraction and dynamically compensates for matrix-induced ion suppression during MS detection.

Step-by-Step Methodology:

  • Matrix Spiking: Weigh 0.50 g of the homogenized sample (e.g., cosmetic cream or water-based paint) into a 15 mL polypropylene centrifuge tube. Spike with 10 µL of a 1 µg/mL internal standard mix (MIT-d3, CMIT-d3).

  • Solubilization & UAE: Add 5.0 mL of extraction solvent (Methanol:Water, 50:50, v/v). Vortex vigorously for 2 minutes. Place the tube in an ultrasonic bath for 15 minutes at ambient temperature. Causality: Ultrasonic-assisted extraction (UAE) disrupts the sample matrix (especially emulsions in cosmetics) through acoustic cavitation, ensuring the complete release of the biocides into the solvent[4][6].

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble polymers and particulates.

  • SPE Clean-up:

    • Conditioning: Pass 3 mL of pure methanol followed by 3 mL of LC-MS grade water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg).

    • Loading: Load 2.0 mL of the sample supernatant onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash with 2 mL of 5% methanol in water. Causality: This selectively removes highly polar salts and excipients without eluting the moderately polar target analytes.

    • Elution: Elute the isothiazolinones with 3 mL of pure methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (5% organic). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic & Mass Spectrometric Conditions

Achieving high sensitivity requires optimizing both the chromatographic separation and the MS/MS transitions.

UHPLC Parameters
  • Column: Phenyl-Hexyl (100 × 2.1 mm, 2.6 µm)[5].

  • Mobile Phase A: Water containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ precursor ions in the positive ESI mode.

  • Mobile Phase B: Methanol containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Table 1. Optimized UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Equilibration
1.0955Isocratic Hold
4.01090Linear Gradient
5.51090Column Wash
5.6955Re-equilibration
8.0955End of Run
MS/MS Parameters & Fragmentation Mechanics

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+).

Causality of Fragmentation: Upon Collision-Induced Dissociation (CID) with argon gas, the protonated precursor ions undergo specific neutral losses. For instance, MIT (m/z 116) loses a methyl radical to form the abundant m/z 101 product ion, and further loses a methylamine group to form the m/z 85 qualifier ion[5][7].

CID_Pathways MIT MIT Precursor m/z 116.0 MIT_F1 Quantifier m/z 101.0 MIT->MIT_F1 -CH3 MIT_F2 Qualifier m/z 85.0 MIT->MIT_F2 -CH3NH CMIT CMIT Precursor m/z 150.0 CMIT_F1 Quantifier m/z 135.0 CMIT->CMIT_F1 -CH3 CMIT_F2 Qualifier m/z 87.0 CMIT->CMIT_F2 -CH3NCl BIT BIT Precursor m/z 152.2 BIT_F1 Quantifier m/z 134.1 BIT->BIT_F1 -H2O BIT_F2 Qualifier m/z 109.0 BIT->BIT_F2 -CHNO

Fig 2. Collision-Induced Dissociation (CID) fragmentation pathways.

Table 2. Optimized MRM Transitions for Isothiazolinones

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
MIT 116.0101.085.015 / 25
CMIT *150.0135.087.015 / 25
BIT 152.2134.1109.020 / 30
MIT-d3 (IS) 119.0104.0-15

*Note: CMIT exhibits a distinct isotopic pattern due to the presence of a chlorine atom (35Cl/37Cl). The m/z 150 precursor corresponds to the dominant 35Cl isotope[2].

Method Validation & Quality Control

To ensure the integrity of the data, a self-validating analytical batch must include:

  • Method Blanks: Processed alongside samples to monitor for carryover and background contamination.

  • Matrix-Matched Calibration Curves: Prepared by spiking blank matrices to compensate for residual matrix effects not removed by SPE. Calibration should exhibit linearity ( R2>0.995 ) spanning from 1 ng/mL to 500 ng/mL[7].

  • Quality Control (QC) Spikes: Low, medium, and high concentration spikes in blank matrix to verify accuracy (target recovery 80-120%) and precision (RSD < 15%)[4][5].

Conclusion

By coupling targeted sample clean-up (SPE) with the high selectivity of Phenyl-Hexyl UHPLC separation and the extreme sensitivity of MRM mass spectrometry, this methodology overcomes the inherent challenges of isothiazolinone quantification. The mechanistic approach to extraction and ionization ensures robust, reproducible data suitable for regulatory compliance, safety assessments, and product release testing.

References

  • Determination of Methylisothiazolinone and Methylchloroisothiazolinone in Cosmetic Products by Ultra High Performance Liquid Chromatography with Tandem Mass Spectrometry ResearchGate URL: [Link]

  • Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry ResearchGate URL:[Link]

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products Environmental Engineering Research URL: [Link]

  • Emission of Isothiazolinones from Water-Based Paints Pure (Aarhus University) URL: [Link]

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices MDPI URL: [Link]

  • Analysis of isothiazolinones by LC-MS/MS - Application database for chromatography MACHEREY-NAGEL URL:[Link]

  • Analytical method development of methylisothiazolinone, a preservative, in rat plasma using LC-MS/MS ResearchGate URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde in the Synthesis of Novel Antiproliferative Agents

Introduction: The Isothiazole Scaffold in Modern Oncology Research The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isothiazole Scaffold in Modern Oncology Research

The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry due to its diverse pharmacological applications.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of targeted therapeutics. Notably, isothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of histone deacetylases (HDACs) and protein kinases, which are crucial for tumor cell survival and proliferation.[1][3]

The strategic functionalization of the isothiazole core is paramount to modulating its biological activity. The compound 4-(3-methyl-isothiazol-5-yl)-benzaldehyde serves as a highly versatile starting material in this endeavor. The aldehyde functional group is a reactive handle that allows for the construction of a wide array of molecular architectures, most notably through condensation reactions to form chalcones and related structures. These chalcones, characterized by an α,β-unsaturated ketone system, are themselves a well-established class of compounds with potent antiproliferative properties.[4][5]

This guide provides a comprehensive overview of the synthetic utility of 4-(3-methyl-isothiazol-5-yl)-benzaldehyde for generating novel antiproliferative agents. We will detail a robust protocol for the synthesis of isothiazole-based chalcones, a standard methodology for evaluating their cytotoxic effects in vitro, and discuss potential mechanisms of action.

Part 1: Synthesis of Isothiazole-Based Antiproliferative Agents via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and high-yielding reaction for the formation of chalcones from an aldehyde and a ketone.[5] This reaction is typically performed under basic conditions, where a hydroxide base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone of the chalcone scaffold.

The choice of a base is critical; strong bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent are commonly employed to drive the reaction to completion.[4][6] The protocol below outlines a general procedure for the synthesis of a library of chalcone derivatives from 4-(3-methyl-isothiazol-5-yl)-benzaldehyde.

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(4-(3-methyl-isothiazol-5-yl)phenyl)prop-2-en-1-one Derivatives

Materials:

  • 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

  • Substituted acetophenones (e.g., 4-methoxyacetophenone, 4-chloroacetophenone, etc.)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-(3-methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in absolute ethanol (20-30 mL).

  • Initiation of Condensation: While stirring the solution at room temperature, slowly add a 40% aqueous solution of potassium hydroxide (2-3 eq.) dropwise. A color change is typically observed, indicating the initiation of the reaction.[4]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization and Precipitation: Acidify the mixture with dilute HCl until it reaches a pH of approximately 5-6. This will cause the chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[4]

Causality Behind Experimental Choices:

  • Base Catalyst: The hydroxide base is essential for generating the enolate from the acetophenone, which is the key nucleophile in the reaction.

  • Solvent: Ethanol is an excellent solvent for both the reactants and the base, and its boiling point is suitable for reflux if heating is required to drive the reaction to completion.

  • Acidification: Neutralization of the reaction mixture is necessary to protonate the phenoxide (if any) and precipitate the water-insoluble chalcone product.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification Reactant1 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde Condition Ethanol, KOH (aq) Room Temperature, 12-24h Reactant1->Condition Reactant2 Substituted Acetophenone Reactant2->Condition Workup 1. Pour into ice water 2. Acidify with HCl 3. Filter precipitate Condition->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Isothiazole-Chalcone Derivative Purification->Product MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compounds B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Part 4: Hypothetical Mechanism of Action

Thiazole and isothiazole derivatives have been reported to exert their anticancer effects through multiple mechanisms. [7][8]Chalcones, in particular, are known to interact with a variety of cellular targets. A plausible mechanism of action for the antiproliferative effects of 4-(3-methyl-isothiazol-5-yl)-benzaldehyde derived chalcones could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in many types of cancer.

The α,β-unsaturated ketone moiety of the chalcone is a Michael acceptor and can form covalent bonds with nucleophilic residues (like cysteine) in the active sites of kinases such as Akt, thereby inhibiting their activity. This inhibition would block downstream signaling, leading to cell cycle arrest and induction of apoptosis.

Hypothetical Signaling Pathway Inhibition Diagram

Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isothiazole-Chalcone (e.g., IZC-04) Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by an isothiazole-chalcone.

References

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Royal Society of Chemistry (Vol. 3, pp. 57-85).
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. PMC.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.
  • Synthesis, antiproliferative and antiviral activity of imidazo[4,5-d]isothiazole nucleosides as 5:5 fused analogs of nebularine and 6-methylpurine ribonucleoside. (1997). PubMed.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Drug design.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11).
  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. (2023, December 5). MDPI.
  • 4-(3-Methylisothiazol-5-yl)benzoic acid. ChemScene.
  • SYNTHESIS OF SOME NEW 2- ISOTHIAZOLINE DERIVATIVES OF CHALCONES AND THEIR ANTIBACTERIAL ACTIVITY. JETIR.org.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • Structure‐activity relationship for antiproliferative activity.
  • 4-(4-methyl-1,3-thiazol-5-yl)benzaldehyde. PubChemLite.
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019, December 25). MDPI.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 15). Frontiers.
  • 4-Isothiazolecarboxy-p-phenetidide, 5-benzamido-3-methyl-. PubChem.
  • Is Your MTT Assay Really the Best Choice?.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022, November 10). MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
  • Thiazoles and Bisthiazoles. (2021, March 29). Encyclopedia.pub.
  • Synthesis of Isoxazoles
  • Synthesis and in vitro antiproliferative activity against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones. (2008, October 15). PubMed.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed.
  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024, February 19). MDPI.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026, January 19). MDPI.
  • MTT assay and its use in cell viability and prolifer
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021, August 11). Frontiers.
  • Isothiazole synthesis. Organic Chemistry Portal.
  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. SciSpace.
  • MTT Cell Proliferation Assay.
  • MTT Assay Protocol for Cell Viability and Prolifer

Sources

Method

Application Note: Antimicrobial and Antifungal Profiling of Isothiazole Derivatives

Introduction & Scope Isothiazole derivatives, encompassing ubiquitous industrial biocides (e.g., Methylisothiazolinone [MIT], Benzisothiazolinone [BIT]) and novel pharmaceutical scaffolds, are characterized by their pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Isothiazole derivatives, encompassing ubiquitous industrial biocides (e.g., Methylisothiazolinone [MIT], Benzisothiazolinone [BIT]) and novel pharmaceutical scaffolds, are characterized by their potent, broad-spectrum antimicrobial and antifungal activities. As a Senior Application Scientist, I have observed that the successful deployment and evaluation of these compounds require a rigorous understanding of their electrophilic nature. This application note provides a mechanistic breakdown, comparative efficacy data, and self-validating experimental protocols for characterizing isothiazole derivatives.

Mechanistic Grounding: The Thiol-Depletion Pathway

The biocidal efficacy of isothiazolones is not reliant on physical membrane lysis, but rather on a highly targeted, two-step intracellular mechanism driven by electrophilic reactivity .

  • Phase 1: Rapid Metabolic Arrest (Minutes): Upon penetrating the microbial cell envelope, the electron-deficient isothiazole ring undergoes nucleophilic attack by accessible thiol (-SH) groups present on critical metabolic enzymes, particularly dehydrogenases. This interaction forms mixed disulfides, effectively neutralizing the enzyme's active site and immediately halting cellular respiration and ATP synthesis .

  • Phase 2: Irreversible Oxidative Damage (Hours): The continuous depletion of intracellular low-molecular-weight thiols (such as glutathione) abolishes the cell's redox buffering capacity. This leads to the unchecked accumulation of free radicals and reactive oxygen species (ROS), culminating in irreversible cell death . Interestingly, novel derivatives like pyrazolo[3,4-c]isothiazoles exhibit targeted antifungal activity by additionally disrupting ergosterol synthesis, a critical component of fungal cell membranes .

MoA A Isothiazole Derivative B Cellular Penetration A->B C Electrophilic Attack on Protein Thiols (-SH) B->C D Dehydrogenase Inhibition C->D F ROS Generation & Oxidative Stress C->F E ATP Depletion & Metabolic Arrest D->E G Irreversible Cell Death E->G F->G

Caption: Mechanism of Action of Isothiazole Biocides via Thiol Depletion and ROS Generation.

Comparative Quantitative Efficacy

The structural functionalization of the isothiazole ring drastically alters its target specificity and minimum inhibitory concentration (MIC). The table below summarizes the quantitative efficacy of both commercial biocides and novel derivatives across bacterial and fungal pathogens.

Isothiazole DerivativeTarget OrganismMIC Range (µg/mL)Primary Application / Notes
Methylisothiazolinone (MIT) Pseudomonas aeruginosa (Gram -)15.0 - 30.0Industrial water treatment; broad-spectrum biocide.
Benzisothiazolinone (BIT) Staphylococcus aureus (Gram +)5.0 - 15.0Preservative in paints, cosmetics, and household products.
Pyrazolo[3,4-c]isothiazole Magnaporthe grisea (Fungus)< 20.0Agricultural antifungal; disrupts ergosterol synthesis .
2-Amino-5-arylazothiazole Escherichia coli (Gram -)32.0 - 64.0Novel antimicrobial dye for functionalized textiles .

Experimental Protocols: Self-Validating Systems

To accurately determine the antimicrobial activity of isothiazole derivatives, researchers must utilize standardized Clinical and Laboratory Standards Institute (CLSI) methodologies. Because isothiazoles are highly reactive electrophiles, experimental design must account for media composition—specifically avoiding media rich in exogenous thiols (like cysteine), which can prematurely quench the compound and yield artificially inflated MIC values.

CLSI Broth Microdilution for MIC Determination

This protocol is optimized for evaluating isothiazole derivatives against non-fastidious bacteria and yeasts, ensuring reproducible biocide-to-cell ratios .

Step-by-Step Methodology:

  • Inoculum Standardization: Isolate a pure culture of the target strain. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the starting inoculum is critical; an "inoculum effect" (where higher cell densities require disproportionately higher drug concentrations) is highly pronounced with electrophilic biocides due to the stoichiometric depletion of the active agent by cellular biomass.

  • Compound Dilution: Prepare a high-concentration stock solution of the isothiazole derivative in Dimethyl Sulfoxide (DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, or RPMI 1640 for fungi , within a 96-well microtiter plate.

    • Causality: Ensure the final DMSO concentration in the assay remains ≤1% (v/v) to prevent solvent-induced cytotoxicity from confounding the MIC results.

  • Microplate Inoculation: Add 50 µL of the adjusted inoculum (pre-diluted 1:150 in MHB) to each well. This achieves the CLSI-mandated final well concentration of 5×105 CFU/mL [[1]]([Link]).

  • Incubation: Incubate the microtiter plates at 35°C for 16–20 hours (for bacteria) or up to 48 hours (for fungi like Malassezia pachydermatis) in an ambient atmosphere .

  • Endpoint Determination: Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration of the derivative that completely inhibits visible microbial growth.

Workflow Step1 1. Inoculum Prep 0.5 McFarland Standard (~1.5x10^8 CFU/mL) Step3 3. Microplate Inoculation Final density: 5x10^5 CFU/mL Media: MHB or RPMI Step1->Step3 Step2 Step2 Step2->Step3 Step4 4. Incubation 35°C for 16-48 hours (Depending on organism) Step3->Step4 Step5 5. MIC Determination Read OD600 or use Resazurin viability dye Step4->Step5

Caption: Step-by-step CLSI Broth Microdilution Workflow for Isothiazole Derivatives.

Mechanistic Validation: The Thiol-Quenching Reversal Assay

To prove that a novel isothiazole derivative operates via the canonical electrophilic thiol-depletion mechanism rather than generic membrane disruption, a reversal assay must be employed as a self-validating internal control.

Methodology & Causality:

  • Setup: Prepare the standard MIC assay exactly as described in Section 4.1.

  • Intervention: In a parallel experimental arm, supplement the MHB media with 5 mM exogenous L-cysteine or reduced glutathione (GSH) prior to adding the isothiazole derivative.

  • Interpretation: If the compound's primary mechanism is thiol reactivity, the exogenous thiols will act as a chemical "decoy," covalently binding the isothiazole in the extracellular space and neutralizing its antimicrobial activity. This will manifest as a massive shift (increase) in the observed MIC. If the MIC remains unchanged, the compound likely operates via an alternative mechanism (e.g., intercalation or direct membrane lysis).

References

  • The Mechanism of Action of Isothiazolone Biocide. NACE CORROSION - OnePetro. URL:[Link]

  • Isothiazolinone. Wikipedia. URL:[Link]

  • Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. MDPI. URL:[Link]

  • Pyrazolo[3,4-c]isothiazole and isothiazolo[4,3-d]isoxazole derivatives as antifungal agents. Taylor & Francis. URL:[Link]

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. URL:[Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. URL:[Link]

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Application

Claisen-Schmidt condensation reactions using substituted benzaldehydes

Application Note: Modulating the Claisen-Schmidt Condensation for Chalcone Synthesis Using Substituted Benzaldehydes Introduction & Mechanistic Causality The Claisen-Schmidt condensation is a cornerstone crossed-aldol re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulating the Claisen-Schmidt Condensation for Chalcone Synthesis Using Substituted Benzaldehydes

Introduction & Mechanistic Causality

The Claisen-Schmidt condensation is a cornerstone crossed-aldol reaction utilized extensively in medicinal chemistry and drug development for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones)[1]. Chalcones serve as vital precursors for flavonoid biosynthesis and exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities[1][2].

The reaction typically involves an enolizable ketone (e.g., acetophenone) and a non-enolizable aromatic aldehyde (e.g., substituted benzaldehyde) catalyzed by an aqueous alkali such as NaOH or KOH[3][4].

Mechanistic Causality: The base first abstracts an acidic α -proton from the ketone to form a reactive enolate. The rate-determining step (RDS) of the entire reaction is the nucleophilic addition of this enolate to the carbonyl carbon of the benzaldehyde, forming a β -hydroxy ketone (aldol adduct)[5][6]. Subsequent base-catalyzed dehydration (via an E1cB mechanism) yields the thermodynamically stable, conjugated α,β -unsaturated carbonyl system[5][7].

Substituent Effects and Kinetics

The electronic nature of the substituent on the benzaldehyde ring strictly dictates the kinetics of the reaction. Because the nucleophilic attack on the aldehyde carbonyl is the RDS, the electrophilicity of this carbon is the most critical factor[6].

  • Electron-Withdrawing Groups (EWGs): Substituents such as −NO2​ or −Cl at the para or ortho positions withdraw electron density via inductive and resonance effects. This increases the partial positive charge on the carbonyl carbon, lowering the activation energy for nucleophilic attack, and significantly accelerating the reaction[1][6].

  • Electron-Donating Groups (EDGs): Substituents like −OCH3​ or −OH donate electron density, rendering the carbonyl carbon less electrophilic. This severely retards the reaction rate, often requiring harsher conditions or longer reaction times[8]. In extreme cases, strong EDGs may cause the reaction to stall at the aldol intermediate without undergoing dehydration due to insufficient driving force[8].

G Ketone Acetophenone (Enolizable Ketone) Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate α-H Abstraction Base Aqueous Base (NaOH/KOH) Base->Enolate RDS Nucleophilic Addition (Rate-Determining Step) Enolate->RDS Benz Substituted Benzaldehyde (Electrophile) Benz->RDS Aldol β-Hydroxy Ketone (Aldol Adduct) RDS->Aldol EWG EWGs (-NO2, -Cl) Accelerate Attack EWG->RDS EDG EDGs (-OCH3, -OH) Decelerate Attack EDG->RDS Dehydration Dehydration (E1cB) Elimination of H2O Aldol->Dehydration Chalcone Chalcone (α,β-Unsaturated Ketone) Dehydration->Chalcone Thermodynamically Driven

Logical workflow of the Claisen-Schmidt mechanism and substituent kinetic effects.

Quantitative Data: Substituent Impact on Yield and Kinetics

The following table synthesizes the expected kinetic behavior and yields based on Hammett linear free-energy relationships and empirical observations[6][8][9].

Substituent on BenzaldehydeElectronic EffectHammett Constant ( σp​ )Impact on ElectrophilicityTypical Yield (%)Conventional Rxn Time
-NO 2​ (para)Strong EWG+0.78Highly Increased90 - 98%15 - 30 mins
-Cl (para)Weak EWG+0.23Slightly Increased85 - 90%1 - 2 hours
-H (Unsubstituted)Baseline0.00Baseline80 - 85%2 - 3 hours
-CH 3​ (para)Weak EDG-0.17Slightly Decreased70 - 80%3 - 5 hours
-OCH 3​ (para)Strong EDG-0.27Highly Decreased50 - 65%5 - 8 hours*

*Note: Highly electron-rich benzaldehydes may require acid-catalyzed protocols or microwave irradiation to achieve satisfactory yields[7][8].

Experimental Protocols

To ensure high-fidelity results, two self-validating protocols are provided. Protocol A is the conventional solution-phase method, while Protocol B is a modern, solvent-free green chemistry approach.

Protocol A: Conventional Base-Catalyzed Synthesis

Ideal for standard substrates and slightly deactivated benzaldehydes.

Rationale & Causality: Ethanol is used as a co-solvent to solubilize both the organic reactants and the aqueous base[3][10]. The reaction is initially kept cold to prevent side reactions (like the Cannizzaro reaction of the benzaldehyde or self-condensation of the acetophenone) before the cross-aldol product can form[11].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of acetophenone in 15 mL of high-purity ethanol (95% or absolute)[3][10].

  • Base Addition: Place the flask in an ice-water bath (0-5 °C). Slowly add 10 mL of an aqueous NaOH solution (approx. 10-40% w/v, depending on substrate reactivity) dropwise over 5 minutes while stirring magnetically[4][11]. Causality: Dropwise addition controls the exothermic enolate formation and minimizes unwanted polymerization.

  • Condensation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C). Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2 v/v). The reaction time will vary from 30 minutes to several hours based on the substituent.

  • Quenching & Precipitation: Once the limiting reagent is consumed, pour the mixture into 100 mL of crushed ice and cold water[1]. If the chalcone does not precipitate immediately, neutralize the excess base by adding dilute HCl (1M) dropwise until the pH reaches ~6-7[1][11]. Causality: Neutralization forces the hydrophobic chalcone out of the aqueous-ethanolic solution.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove residual NaOH and salts[8].

  • Purification: Recrystallize the crude product from hot absolute ethanol to obtain pure chalcone crystals[2].

Protocol B: Solvent-Free Green Chemistry Synthesis (Grinding Technique)

Ideal for highly reactive substrates (e.g., nitrobenzaldehydes) and environmentally conscious workflows.

Rationale & Causality: Solvent-free conditions drastically increase the localized concentration of reactants, accelerating the collision rate and driving the reaction to completion in minutes without the need for volatile organic solvents[2][9].

Step-by-Step Methodology:

  • Preparation: In a clean, dry agate mortar, add 10 mmol of the substituted benzaldehyde and 10 mmol of acetophenone[9].

  • Catalyst Addition: Add 20 mol% of solid NaOH pellets directly to the mixture[9].

  • Mechanochemical Grinding: Vigorously grind the mixture with a pestle for 5 to 10 minutes. Causality: The mechanical energy (friction) and the hygroscopic nature of NaOH create a localized melt where the reaction occurs rapidly. The mixture will transition from a paste to a solid mass as the chalcone forms and water is eliminated[9].

  • Work-up: Suspend the hardened mass in cold water (50 mL) to dissolve the NaOH catalyst. Filter the solid product under vacuum.

  • Purification: Wash with cold water until the filtrate is neutral, then recrystallize from ethanol[8].

Workflow Start Equimolar Reactants (Ketone + Aldehyde) PathA Protocol A: EtOH + Aq. NaOH (Stirring, 0°C -> RT) Start->PathA PathB Protocol B: Solid NaOH (Solvent-Free Grinding) Start->PathB Quench Ice Water Quench & Acidification (pH 6-7) PathA->Quench Filter Vacuum Filtration & Cold Water Wash PathB->Filter Suspend in water Quench->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify Validate Self-Validation: TLC, Melting Point, FT-IR, NMR Purify->Validate

Comparative experimental workflows for solution-phase and solvent-free chalcone synthesis.

Self-Validation and Characterization

A self-validating protocol requires built-in checks to confirm success before proceeding to downstream biological assays.

  • TLC Monitoring: The disappearance of the benzaldehyde spot and the appearance of a new, lower-Rf spot (chalcone) under UV light (254 nm) confirms reaction progression[1][8].

  • FT-IR Spectroscopy: Successful dehydration is marked by the shift of the carbonyl ( C=O ) stretching frequency from ~1715 cm −1 (unconjugated ketone) to ~1650-1690 cm −1 (conjugated α,β -unsaturated ketone). The appearance of a C=C stretch at ~1600 cm −1 and the absence of a broad −OH stretch (~3300 cm −1 ) confirms the elimination of water[4][8].

  • 1 H-NMR Spectroscopy: The hallmark of a successful Claisen-Schmidt condensation yielding the (E)-chalcone isomer is the presence of two doublet signals between δ 7.4 - 7.8 ppm with a large coupling constant ( J≈15−16 Hz), corresponding to the trans α and β vinylic protons[8].

References

  • Scribd. "Synthesis of Chalcone From Benzaldehyde and Acetophenone." Scribd. URL: [Link]

  • MDPI. "Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions." Catalysts. URL: [Link]

  • CORE. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." Chemistry and Materials Research. URL: [Link]

  • SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization." SciSpace. URL: [Link]

  • Taylor & Francis. "An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition." Green Chemistry Letters and Reviews. URL: [Link]

  • PMC. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." National Center for Biotechnology Information. URL: [Link]

  • YouTube. "Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction." NPTEL. URL: [Link]

  • ERIC. "Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions." Journal of Chemical Education. URL: [Link]

  • PMC. "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones..." National Center for Biotechnology Information. URL: [Link]

  • JOCPR. "The Influence of Nitro Group on Synthesis of Chalcone Derivatives." Journal of Chemical and Pharmaceutical Research. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for isothiazole synthesis (temperature, solvent, catalyst)

Welcome to the Technical Support Center for Isothiazole Synthesis. The construction of the isothiazole core—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—presents unique synthetic challenges,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiazole Synthesis. The construction of the isothiazole core—a five-membered heterocycle containing adjacent sulfur and nitrogen atoms—presents unique synthetic challenges, primarily revolving around the selective formation of the N–S bond.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize temperature, solvent, and catalyst parameters.

IsothiazoleWorkflow A Substrate Selection (Thioamides, Amidines, etc.) B Catalyst Screening (Metal-Free vs. Rh/Cu) A->B C Solvent Optimization (PhCF3, DMF, Acetone) B->C D Temperature Tuning (25°C Photoredox vs. 135°C Thermal) C->D E Cyclization & Aerial Oxidation (N-S / C-S Bond Formation) D->E F Product Isolation (Isothiazole Core) E->F

Strategic workflow for optimizing isothiazole synthesis conditions.

Section 1: Catalyst Selection (Metal-Free vs. Transition Metal)

Q: When should I use a transition metal catalyst versus a metal-free oxidative approach for N–S bond formation? A: The choice depends strictly on your substrate's pre-functionalization and the downstream application of the molecule.

  • Transition Metals (Rh, Cu): If you are working with unfunctionalized aromatics or ortho-haloarylamidines, transition-metal-catalyzed cross-coupling is highly effective. For example, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur utilizes [Cp∗Rh(MeCN)3​][SbF6​]2​ to facilitate direct C–H activation and subsequent S-insertion[1].

  • Metal-Free Catalysis: For late-stage drug development where heavy metal contamination is a concern, metal-free conditions are preferred. Photoredox catalysis using acridinium salts under blue LED irradiation can efficiently generate iminyl radicals from α -amino-oxy acids, promoting spontaneous N–S cyclization under exceptionally mild conditions[2]. Alternatively, simple base-promoted [4+1] annulations using NH4​OAc and β -ketodithioesters offer a completely catalyst-free route[3].

Protocol 1: Metal-Free Photoredox Synthesis of Isothiazoles

This protocol utilizes visible-light photoredox catalysis to achieve N–S bond formation via iminyl radical generation[2].

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α -imino-oxy acid substrate (0.2 mmol) and the photocatalyst 9-mesityl-10-methylacridinium perchlorate ( Acr+ -Mes, 5 mol%).

  • Solvent & Base Addition: Evacuate and backfill the tube with argon three times. Add degassed anhydrous acetone (2.0 mL) followed by 2,6-lutidine (2.0 equiv) to facilitate proton transfer.

  • Irradiation: Place the vial approximately 5 cm away from a 450 nm blue LED light source. Stir the mixture at room temperature (25 °C) for 12–16 hours.

  • Workup: Quench the reaction with deionized water (5 mL), extract with ethyl acetate ( 3×5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and purify via flash column chromatography.

  • Self-Validation Checkpoint: The reaction is self-validating through NMR analysis. Successful cyclization is confirmed by the disappearance of the characteristic N–O starting material peaks in 1H NMR and a significant upfield shift of the nitrogen atom in 15N NMR, indicating integration into the aromatic isothiazole ring.

Section 2: Temperature Control (Thermodynamic vs. Kinetic)

Q: My oxidative cyclization using elemental sulfur is stalling at 80 °C. Should I increase the temperature, and what are the mechanistic risks? A: Yes, increasing the temperature is often necessary when using elemental sulfur ( S8​ ). The activation of S8​ requires significant thermal energy to cleave the stable sulfur ring into reactive polysulfide chains. Research demonstrates that the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur requires temperatures of at least 135 °C for optimal N–S/C–S bond formation[1].

Causality Warning: Exceeding 150 °C shifts the reaction from kinetic to thermodynamic control, which frequently leads to substrate degradation or the formation of stable thiophene byproducts. If your substrate is thermally labile, you must abandon thermal S8​ activation. Instead, switch to a room-temperature photochemical method[2] or utilize a more reactive sulfur surrogate, such as sulfur monochloride ( S2​Cl2​ ) in the presence of DABCO[4].

Section 3: Solvent Effects (Polarity, Solubility, and Reactivity)

Q: How does solvent choice dictate the yield of annulation reactions for isothiazole synthesis? A: Solvent polarity directly controls the stabilization of ionic intermediates during the imine formation and cyclization cascade. Polar aprotic solvents (like DMF) stabilize thiolate anions and facilitate aerial oxidation. However, in transition-metal-catalyzed annulations, the solvent must dissolve non-polar sulfur while avoiding catalyst deactivation. Trifluorotoluene ( PhCF3​ ) is often the optimal choice because its fluorinated nature prevents it from coordinating to electrophilic metal centers, unlike DMF or DMSO[1].

Data Presentation: Solvent Optimization Matrix
SolventPolarityRecommended Catalyst SystemTypical Temp.Mechanistic Advantage
Acetone Polar AproticPhotoredox ( Acr+ -Mes)25 °CTransparent to visible light; stabilizes radical intermediates without quenching[2].
PhCF3​ Moderately PolarRh(III) / AgOAc100 °CHigh solubility for S8​ and metal complexes; resists oxidation and prevents catalyst poisoning[1].
DMF Polar AproticBase-promoted / Metal-free80–100 °CExcellent solvation of thiolate anions; strongly promotes aerial oxidation[3].
Toluene Non-polarThionyl Chloride / S2​Cl2​ 110 °CHigh boiling point for thermal cyclization; inert to highly reactive chlorinated sulfur species.

Section 4: Troubleshooting Common Issues

TroubleshootingLogic Issue Issue: Low Yield or Incomplete Cyclization Path1 Disulfide Dimerization Observed? Issue->Path1 Path2 Thermal Degradation Observed? Issue->Path2 Path3 Poor Solubility of S8/Catalyst? Issue->Path3 Fix1 Increase Oxidant Strength (Use PIFA or AgOAc) Path1->Fix1 Yes Fix2 Switch to Photoredox (Blue LED, 25°C) Path2->Fix2 Yes Fix3 Change Solvent (Use PhCF3 or DMF) Path3->Fix3 Yes

Logic tree for troubleshooting common failures in N-S bond formation.

Q: I am observing incomplete conversion and heavy dimerization of my thioamide precursor into disulfides. How can I suppress this side reaction? A: Dimerization is the most common competing pathway during the oxidative cyclization of thioamides. Mechanistically, this occurs when the rate of intermolecular S–S bond formation outpaces intramolecular N–S bond formation.

  • Causality & Fix: This failure is caused by an insufficient oxidation potential in your reaction medium, leaving the intermediate trapped as a thiyl radical rather than being pushed to the fully cyclized state. To resolve this, switch to a stronger stoichiometric oxidant (e.g., replacing I2​ with hypervalent iodine reagents like PIFA, or using AgOAc)[1]. Additionally, ensure strictly anhydrous conditions; trace water can nucleophilically attack the highly reactive iminium intermediate and permanently stall the cyclization.

Protocol 2: Rhodium-Catalyzed Oxidative Annulation

This protocol details the transition-metal-catalyzed assembly of benzo[d]isothiazoles using elemental sulfur[1].

  • Setup: In an argon-filled glovebox, charge a heavy-walled Schlenk tube with the benzimidate substrate (0.2 mmol), elemental sulfur ( S8​ , 2.0 equiv), the rhodium catalyst [Cp∗Rh(MeCN)3​][SbF6​]2​ (5 mol%), and the oxidant AgOAc (2.0 equiv).

  • Solvent Addition: Add anhydrous trifluorotoluene ( PhCF3​ , 2.0 mL). Seal the tube tightly with a Teflon screw cap.

  • Heating: Transfer the sealed tube to a pre-heated oil bath and stir vigorously at 100 °C for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Dilute with dichloromethane (5 mL) and filter the suspension through a short pad of Celite to remove metal salts. Concentrate the filtrate in vacuo and purify via silica gel column chromatography.

  • Self-Validation Checkpoint: This reaction provides an immediate visual validation of progress. The initial homogeneous mixture will gradually precipitate a dense black solid ( Ag2​S ) as the elemental sulfur is consumed and the AgOAc is reduced. The appearance of this black precipitate confirms the successful oxidative turnover of the rhodium catalyst and the incorporation of sulfur.

References

  • Source: Arkivoc (KU Leuven)
  • Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals Source: Universidad Autónoma de Madrid URL
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Thieme Connect URL
  • Isothiazole synthesis Source: Organic Chemistry Portal URL

Sources

Optimization

Identification of byproducts in the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde. As a key intermediate in various pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde. As a key intermediate in various pharmaceutical programs, the efficient and clean synthesis of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the identification and mitigation of reaction byproducts.

Introduction to the Synthesis and Common Challenges

The synthesis of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde is most commonly achieved via a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This involves the reaction of a 5-halo-3-methylisothiazole (e.g., 5-bromo-3-methylisothiazole) with 4-formylphenylboronic acid. While this method is robust, the specific nature of the substrates presents unique challenges that can lead to the formation of several byproducts, impacting yield and purity. Understanding the genesis of these impurities is the first step toward a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely byproducts?

A1: Low yields and multiple byproducts in this specific Suzuki-Miyaura coupling are common and can usually be attributed to three main side reactions involving your starting materials. The primary suspects are:

  • Benzaldehyde: Formed from the protodeboronation of 4-formylphenylboronic acid.[1][2]

  • 3-Methylisothiazole: Resulting from the dehalogenation of your 5-halo-3-methylisothiazole starting material.[3]

  • 4,4'-Diformylbiphenyl: The product of homocoupling of 4-formylphenylboronic acid.[1]

  • Bi-isothiazole: The product of homocoupling of the 5-halo-3-methylisothiazole.

The presence of these byproducts not only consumes your starting materials, leading to lower yields of the desired product, but also complicates purification.

Q2: I've identified benzaldehyde as a major byproduct. What causes its formation and how can I prevent it?

A2: The formation of benzaldehyde is due to a side reaction called protodeboronation (or deboronation), where the carbon-boron bond of 4-formylphenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] The electron-withdrawing nature of the formyl group on the phenylboronic acid makes it particularly susceptible to this reaction.[1]

Causality and Mitigation Strategies:

CauseExplanationMitigation Strategy
High pH (Strongly Basic Conditions) The reaction is often accelerated at high pH, which is a common condition for Suzuki couplings.[1]Use a milder base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or alkoxides.
Elevated Temperatures Higher temperatures increase the rate of protodeboronation.[1]Run the reaction at the lowest effective temperature (e.g., 80-90 °C) and monitor for completion to avoid prolonged heating.
Aqueous Media The presence of a proton source, like water, is necessary for this side reaction to occur.[1]Use anhydrous solvents and consider employing a boronic ester, such as a pinacol ester, which is more stable and less prone to protodeboronation.[1]

Workflow for Minimizing Protodeboronation:

cluster_0 Problem: Benzaldehyde Formation cluster_1 Troubleshooting Steps High Benzaldehyde High Benzaldehyde Byproduct Detected Lower_Temp Lower Reaction Temperature High Benzaldehyde->Lower_Temp If temp > 90°C Milder_Base Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) High Benzaldehyde->Milder_Base If using strong base Lower_Temp->Milder_Base Anhydrous_Conditions Use Anhydrous Solvents Milder_Base->Anhydrous_Conditions Boronic_Ester Use 4-Formylphenylboronic Acid Pinacol Ester Anhydrous_Conditions->Boronic_Ester For persistent issues

Caption: Troubleshooting workflow for minimizing benzaldehyde formation.

Q3: My crude NMR shows signals for 3-methylisothiazole. What is the cause of this dehalogenation?

A3: The presence of 3-methylisothiazole indicates that the dehalogenation of your 5-halo-3-methylisothiazole starting material is occurring.[3] This is a common side reaction in Suzuki-Miyaura couplings, where the halogen atom is replaced by a hydrogen atom.

Causality and Mitigation Strategies:

CauseExplanationMitigation Strategy
Base and Protic Sources Certain bases can act as hydride donors, and protic solvents (like alcohols) or even trace amounts of water can provide a proton source for the dehalogenation pathway.Screen different bases; weaker bases are sometimes less prone to causing dehalogenation. Use aprotic solvents like dioxane, THF, or toluene.[4]
Catalyst System The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the reductive elimination step of the desired product.
Reaction Temperature and Time High temperatures and prolonged reaction times can promote this side reaction.[4]Run the reaction at the lowest effective temperature and monitor closely to avoid unnecessary heating after completion.
Q4: I have a significant amount of a high molecular weight impurity that I suspect is a homocoupling product. How can I confirm this and prevent it?

A4: The high molecular weight impurity is likely 4,4'-diformylbiphenyl, the result of the homocoupling of two molecules of 4-formylphenylboronic acid.[1] This side reaction is primarily promoted by the presence of oxygen.[5]

Identification and Prevention:

  • Identification: This byproduct can be identified by LC-MS, as it will have a molecular weight corresponding to the dimer of 4-formylphenylboronic acid minus two molecules of boric acid. 1H NMR will show a distinct set of aromatic signals and an aldehyde proton signal.

  • Prevention:

    • Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas throughout the entire process.

    • Catalyst Choice: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

Byproduct Formation Pathways:

Isothiazole_Halide 5-Halo-3-methylisothiazole Dehalogenation 3-Methylisothiazole Isothiazole_Halide->Dehalogenation Dehalogenation Suzuki_Coupling Suzuki-Miyaura Coupling Isothiazole_Halide->Suzuki_Coupling Boronic_Acid 4-Formylphenylboronic Acid Protodeboronation Benzaldehyde Boronic_Acid->Protodeboronation Protodeboronation Homocoupling_Boronic 4,4'-Diformylbiphenyl Boronic_Acid->Homocoupling_Boronic Homocoupling Boronic_Acid->Suzuki_Coupling Target_Product 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde Suzuki_Coupling->Target_Product Desired Pathway

Sources

Troubleshooting

Recrystallization techniques for purifying organic solids

Welcome to the Technical Support Center for Advanced Recrystallization. This guide is designed for researchers, application scientists, and drug development professionals who require rigorous, scalable, and highly pure o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Recrystallization. This guide is designed for researchers, application scientists, and drug development professionals who require rigorous, scalable, and highly pure organic solid purification.

Below, you will find our self-validating experimental protocol, a comprehensive troubleshooting hub for common kinetic and thermodynamic failures (such as "oiling out"), and quantitative matrices to guide your solvent selection.

PART 1: Core Methodology & Self-Validating Protocol

Recrystallization is not merely a procedure; it is a thermodynamic purification system driven by temperature-dependent solubility [1]. The goal is to maximize the thermodynamic driving force for crystallization while minimizing kinetic trapping of impurities.

The Self-Validating Recrystallization Workflow

Step 1: Solvent Screening & Selection

  • Action: Select a solvent where the target compound is highly soluble at the boiling point but nearly insoluble at room temperature.

  • Causality: A steep temperature-solubility coefficient ensures that the crystal lattice forms selectively upon cooling, leaving impurities dissolved in the mother liquor [2].

  • Validation: Test 0.1g of crude solid in 1mL of solvent. If it dissolves at room temperature, the solvent is too strong. If it fails to dissolve at boiling, it is too weak.

Step 2: High-Temperature Dissolution

  • Action: Place the crude solid in an Erlenmeyer flask. Add the absolute minimum volume of boiling solvent required to dissolve the solid.

  • Causality: Excess solvent shifts the equilibrium, preventing the solution from reaching supersaturation upon cooling, which severely diminishes your final yield [2].

  • Validation: The solution should be completely transparent. If cloudiness persists despite excess solvent, insoluble impurities are present, triggering the need for Step 3.

Step 3: Hot Filtration (Conditional)

  • Action: Rapidly filter the boiling solution through a pre-warmed fluted filter paper and stemless funnel.

  • Causality: Pre-warming the glassware prevents the solvent from cooling during transfer. If the solvent cools prematurely, the product will crystallize inside the funnel, clogging the filter [2].

Step 4: Controlled Nucleation and Cooling

  • Action: Allow the flask to cool slowly and undisturbed to room temperature, then transfer to an ice bath.

  • Causality: Slow cooling allows solute molecules the time required to selectively integrate into the growing crystal lattice. Rapid cooling forces sudden precipitation, trapping solvent molecules and impurities within the crystal matrix [1].

  • Validation: Crystal formation should begin spontaneously as the flask approaches room temperature.

Step 5: Isolation and Washing

  • Action: Collect crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a small volume of ice-cold solvent.

  • Causality: The ice-cold wash removes residual, impurity-laden mother liquor adhering to the crystal surface without providing enough thermal energy to redissolve the purified product.

RecrystallizationWorkflow Start Impure Solid Solvent Add Minimum Hot Solvent Start->Solvent Dissolve Heat to Dissolve Solvent->Dissolve Filter Hot Filtration (If insolubles present) Dissolve->Filter Cloudy Cool Slow Cooling to RT Dissolve->Cool Clear Filter->Cool Ice Ice Bath Cooling Cool->Ice Collect Vacuum Filtration Ice->Collect End Pure Crystals Collect->End

Caption: Standard Recrystallization Workflow and Decision Tree.

PART 2: Troubleshooting Guide & FAQs

Q1: My compound is separating as a liquid/oil instead of forming solid crystals. How do I fix this?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS) [3]. It occurs when the melting point of your compound is lower than the temperature at which the solution becomes saturated. Instead of nucleating as a solid, the solute separates as a secondary liquid phase. Because this oil is highly disordered, it acts as a "good solvent" for impurities, ruining the purification process [4].

Troubleshooting Protocol:

  • Reheat: Return the flask to the heat source until the oil completely redissolves into a single clear phase.

  • Adjust Thermodynamics: Add 5-10% more of your primary solvent. This lowers the saturation concentration, ensuring that when the solution cools, it crosses the saturation curve at a temperature below the solute's melting point [4].

  • Bypass Kinetic Barriers: Cool the solution extremely slowly. As it approaches the new saturation temperature, add a tiny amount of pure "seed crystals" to force solid nucleation before LLPS can occur [1].

OilingOut Supersat Supersaturated Solution Path1 Slow Cooling / Seeding Supersat->Path1 Path2 Rapid Cooling / High Impurity Supersat->Path2 Cryst Crystal Nucleation Path1->Cryst LLPS Liquid-Liquid Phase Separation (Oiling Out) Path2->LLPS Fix Intervention: Reheat, Add Solvent, Seed LLPS->Fix Troubleshooting Amorph Amorphous Solid LLPS->Amorph If untreated Fix->Path1 Retry

Caption: Mechanistic Pathways of Crystallization vs. Oiling Out (LLPS).

Q2: The solution has cooled to room temperature, but no crystals have formed. What went wrong?

A: The system is either not supersaturated (too much solvent was used) or it lacks a heterogeneous nucleation site to initiate crystal growth [3]. Troubleshooting Protocol:

  • Induce Nucleation: Take a glass stirring rod and vigorously scratch the inside bottom of the flask. The high-frequency vibrations and microscopic glass abrasions provide an active surface for crystal lattices to form.

  • Concentrate the Solution: If scratching fails, you have used too much solvent. Return the flask to the heat source, boil off 20-30% of the solvent volume, and repeat the cooling process.

Q3: How do I handle mixed-solvent (co-solvent) recrystallization?

A: When no single solvent provides the ideal solubility profile, a binary system is required. Troubleshooting Protocol: Dissolve the solute in a minimum amount of the "good" solvent (where it is highly soluble) at boiling. Slowly add the "bad" solvent (anti-solvent) dropwise until the solution just turns cloudy (the cloud point). Add one final drop of the "good" solvent to clear the solution, then remove from heat and cool slowly.

PART 3: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in crystallization design. Use the quantitative data below to match the polarity of your solute ("like dissolves like") while evaluating boiling point constraints.

SolventBoiling Point (°C)Polarity IndexBest For (Solute Type)Common Process Issues
Water 100.09.0Highly polar, salts, amidesHigh BP makes drying crystals difficult; prone to hydrate formation.
Ethanol 78.45.2Polar to moderately polarExcellent temperature coefficient; may form solvates.
Ethyl Acetate 77.14.4Moderately polar organicsProne to hydrolysis if heated excessively in acidic/basic conditions.
Toluene 110.62.4Non-polar, aromaticsHigh boiling point requires extended vacuum drying.
Hexane 69.00.1Non-polar, hydrocarbonsHigh flammability; poor solubility for polar impurities.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from[Link]

  • Sandtorv, A. 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from[Link]

  • Nichols, L. 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from[Link]

  • ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development. Retrieved from[Link]

Optimization

Technical Support Center: Isothiazolinone Stability &amp; Degradation in Aqueous Solutions

Welcome to the Technical Support Center for Isothiazolinone Biocides. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiazolinone Biocides. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the stability, degradation, and analytical quantification of isothiazolinones—specifically Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT)—in aqueous environments.

Rather than simply providing a list of fixes, this guide is built on causality . Understanding why a molecule degrades under specific conditions is the key to designing robust, self-validating experiments.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my CMIT/MIT stocks rapidly lose biocidal efficacy in certain biological buffers?

The Causality: Isothiazolinones derive their antimicrobial efficacy from the highly electrophilic nature of the sulfur-nitrogen (S-N) bond within their heterocyclic ring. This bond reacts with nucleophilic groups (like thiols) in microbial proteins, leading to cell death[1]. However, this exact mechanism makes the molecule inherently unstable in the presence of environmental nucleophiles.

In alkaline aqueous solutions (pH > 8.0), hydroxide ions (OH⁻) act as nucleophiles, attacking the electrophilic sulfur atom. This initiates a rapid hydrolysis reaction that cleaves the five-membered ring, permanently inactivating the molecule[2]. Furthermore, if your biological buffer contains reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, these thiols will proactively cleave the isothiazole ring before the biocide ever reaches the target microbes[1].

Q2: What are the primary degradation products when treating isothiazolinone-contaminated water with Advanced Oxidation Processes (AOPs)?

The Causality: When subjected to UV photolysis, Vacuum-UV (VUV), or photocatalysis (e.g., TiO₂/Persulfate systems), isothiazolinones undergo radical-mediated degradation[3],[4]. Hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) attack the isothiazole ring.

The initial step is often the release of the chlorine atom (in the case of CMIT) and the cleavage of the S-N bond. This leads to the formation of intermediate organic acids, primarily N-methylmalonamic acid (NMMA), acetic acid, and formic acid[5]. Under sustained oxidative stress, these intermediates are completely mineralized into CO₂, H₂O, sulfate (SO₄²⁻), and chloride (Cl⁻) ions[4].

Pathway Start Isothiazolinone (MIT/CMIT) Nuc Nucleophilic / Radical Attack (OH-, Thiols, •OH) Start->Nuc Ring S-N Ring Cleavage Nuc->Ring Inter N-methylmalonamic acid & Organic Acids Ring->Inter Min Mineralization (CO2, H2O, SO4, Cl-) Inter->Min

Chemical degradation pathway of isothiazolinones via nucleophilic ring cleavage.

Part 2: Quantitative Data Presentation

To predict the lifespan of your active ingredients, consult the kinetic data below. Notice the exponential acceleration of degradation as the environment becomes more alkaline.

Table 1: Hydrolysis Half-lives of Chloromethylisothiazolinone (CMIT) at Room Temperature [6]

Aqueous Environment pHTemperatureHalf-Life (t½)Stability Assessment
pH 4.5 - 7.0 Room Temp> 30 DaysHighly Stable
pH 8.5 Room Temp47 DaysModerately Stable
pH 9.0 Room Temp23 DaysUnstable
pH 9.6 Room Temp3.3 DaysHighly Unstable
pH 10.0 Room Temp2 DaysRapid Degradation

Table 2: Degradation Efficiencies of MIT (5 mg/L) under Advanced Oxidation [4]

Treatment SystemTime (min)Degradation EfficiencyPrimary Reactive Species
UV Photolysis (254 nm) 160< 10%Direct photon absorption
SnS₂ Photocatalysis + UV 16066%•OH
Co-SnS₂ Photocatalysis + UV 16091%•OH, SO₄•⁻
VUV / UV / Persulfate (PDS) 1.5 (90 sec)100%SO₄•⁻, •OH

Part 3: Troubleshooting Guide

Issue: Unexplained Loss of Biocidal Activity in Mammalian Cell Culture

Symptom: Microbial contamination occurs despite adding the standard 15 ppm CMIT/MIT formulation to the culture media. Root Cause Analysis: Mammalian cell culture media (e.g., DMEM, RPMI) are buffered to physiological pH (~7.4) but can drift upward during incubation or preparation. Furthermore, media often contain nucleophilic amino acids and serum proteins that bind or degrade the biocide.

Troubleshooting Issue Issue: Low Biocidal Activity CheckPH Check Aqueous pH Issue->CheckPH HighPH pH > 8.0 (Alkaline) CheckPH->HighPH Hydrolysis LowPH pH < 7.0 (Acidic/Neutral) CheckPH->LowPH Stable Sol1 Action: Buffer to pH 5.5-7.0 HighPH->Sol1 NucCheck Check for Nucleophiles LowPH->NucCheck Sol2 Action: Remove reducing agents NucCheck->Sol2 If present

Decision tree for troubleshooting isothiazolinone degradation in aqueous media.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must validate itself. The following workflows include built-in control mechanisms to prove that the observed degradation is real and not an artifact of sample preparation.

Protocol 1: HPLC-UV Quantification of Isothiazolinone Degradation[2]

Because isothiazolinones degrade rapidly in non-acidic aqueous solutions, sample preparation must immediately halt the degradation kinetics.

Step-by-Step Methodology:

  • Sample Quenching (Crucial): Extract 1.0 mL of the aqueous experimental sample and immediately mix it with 1.0 mL of an acidic quenching solution (Methanol containing 0.1% Formic Acid). Causality: Dropping the pH below 5.0 instantly halts alkaline hydrolysis, freezing the degradation profile in time.

  • Filtration: Filter the quenched sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Causality: Amber vials prevent unintended UV-induced photolysis while waiting in the autosampler.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 70% Water (with 0.1% Formic Acid) / 30% Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

  • Self-Validation Step (Matrix Spike): Prepare a "Matrix Spike" by adding a known concentration of MIT standard to a blank sample of your specific aqueous matrix. Process it exactly as above.

    • Acceptance Criteria: Recovery must be 90%–110%. If recovery is lower, matrix-induced degradation is occurring during your sample prep, and you must increase the concentration of your acidic quench.

Protocol 2: Advanced Oxidation Process (AOP) Degradation using UV/Persulfate[4]

This protocol is used to study the rapid environmental remediation of MIT-contaminated wastewater.

Step-by-Step Methodology:

  • Reactor Setup: Place 500 mL of MIT aqueous solution (10 µM) in a quartz glass reactor. Causality: Quartz is required because standard borosilicate glass blocks UV-C (254 nm) transmission.

  • Oxidant Addition: Add Sodium Persulfate (Na₂S₂O₈) to achieve a 1 mM concentration. Stir continuously at 300 rpm.

  • Irradiation: Turn on the 254 nm UV lamp. The UV photons will cleave the persulfate O-O bond, generating highly reactive sulfate radicals (SO₄•⁻).

  • Time-Course Sampling & Quenching: At intervals (e.g., 0, 30, 60, 90 seconds), withdraw 2 mL aliquots and immediately inject them into vials containing 50 µL of 1 M Sodium Thiosulfate. Causality: Thiosulfate instantly reduces the remaining persulfate and scavenges radicals, stopping the oxidation reaction at the exact time point.

  • Self-Validation Step (Dark Control): Run a parallel reactor with MIT and Persulfate, but keep the UV lamp off.

    • Acceptance Criteria: The MIT concentration in the dark control must remain stable. If it degrades, your MIT is undergoing spontaneous chemical oxidation, invalidating your photochemical kinetic calculations.

Part 5: References

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information (NIH). Retrieved from[Link]

  • University of Turin (IRIS). (2022). Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. Retrieved from[Link]

  • Lisowska, K., et al. (2020). Occurrence of methylisothiazolinone in water and soil samples in Poland and its biodegradation by Phanerochaete chrysosporium. PubMed. Retrieved from[Link]

  • ResearchGate. (2021). Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation. Retrieved from[Link]

  • MDPI. (2022). Mild Fenton Processes for the Removal of Preservatives: Interfering Effect of Methylisothiazolinone (MIT) on Paraben Degradation. Retrieved from[Link]

  • ResearchGate. (2022). Photocatalytic Degradation of Methylisothiazolinone in Water by TiO2 and TiO2/Persulfate systems with Simulated Solar Radiation. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Commercial Benzaldehyde

Welcome to the Technical Support Center for the purification of commercial benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require high-purity benzaldehyde for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of commercial benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who require high-purity benzaldehyde for their experimental work. Commercial benzaldehyde often contains impurities resulting from its synthesis and degradation over time, which can interfere with sensitive reactions. This document provides in-depth, field-proven insights and step-by-step protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial benzaldehyde and how do they form?

Commercial benzaldehyde is susceptible to degradation, primarily through autoxidation and disproportionation reactions. The most common impurities include:

  • Benzoic Acid: This is the most prevalent impurity, formed by the oxidation of benzaldehyde upon exposure to air (oxygen).[1][2][3][4] This process is autocatalytic and can be accelerated by light and heat.

  • Benzyl Alcohol and Benzoic Acid (from Cannizzaro Reaction): In the presence of trace amounts of base or under certain storage conditions, benzaldehyde, which lacks alpha-hydrogens, can undergo the Cannizzaro reaction.[5][6][7][8] In this disproportionation reaction, one molecule of benzaldehyde is reduced to benzyl alcohol while another is oxidized to benzoic acid.[7]

  • Benzyl Chloride: This impurity may be present as a carryover from synthesis routes that involve chlorination steps.[3][9] Its presence is highly problematic due to its reactivity and toxicity.[3]

  • Water: Moisture can be introduced during manufacturing or from atmospheric exposure.

  • Stabilizers: To prolong shelf life, manufacturers may add stabilizers like hydroquinone or catechol to inhibit oxidation.[2] These may need to be removed for specific applications.

Q2: I've noticed a white crystalline solid in my bottle of benzaldehyde. What is it?

The white solid is almost certainly benzoic acid, which has formed from the oxidation of benzaldehyde upon exposure to air.[2][4] Benzoic acid is a solid at room temperature and has low solubility in benzaldehyde, causing it to crystallize out over time. Its presence is a clear indicator that the benzaldehyde requires purification.

Q3: How should I properly store purified benzaldehyde to prevent future degradation?

Proper storage is critical to maintaining the purity of benzaldehyde. Key storage recommendations are:

  • Inert Atmosphere: Store the purified liquid under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[10][11]

  • Airtight, Light-Resistant Containers: Use amber glass bottles with tightly sealed caps to protect from light and air.[10] Containers that have been opened must be carefully resealed.[10]

  • Cool and Dry Environment: Store in a cool, well-ventilated area away from heat sources.[11][12] Refrigeration or even storage at -20°C is recommended for long-term preservation.[12]

  • Addition of Inhibitors: For very long-term storage where trace oxidation is a concern, a small amount of an inhibitor like hydroquinone can be added, but this must be considered if it will interfere with downstream applications.[2]

Q4: What are the essential safety precautions when handling and purifying benzaldehyde?

Benzaldehyde requires careful handling. Always adhere to the following safety protocols:

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, solvent-resistant gloves (e.g., nitrile rubber), and a lab coat.[12][13][14][15]

  • Ignition Sources: Benzaldehyde is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition.[10][11][15]

  • Spill Containment: Have spill containment materials (e.g., vermiculite, dry sand) readily available. Do not flush spills into the sewer.[10][13]

  • Emergency Equipment: Ensure an eye wash fountain and emergency shower are accessible.[16]

Troubleshooting Guide: Experimental Issues & Solutions

Problem: My reaction is yielding poor results, and I suspect my benzaldehyde is impure. What is the first step?

Solution: Visual inspection is the first diagnostic step. Pure benzaldehyde is a colorless liquid with a characteristic almond-like odor.[11] If your stock appears pale yellow or contains a white precipitate (benzoic acid), it has likely oxidized and requires purification.[13] The most direct approach to remove the primary impurity, benzoic acid, is a basic aqueous wash followed by drying and distillation.[1][2]

Problem: I need a reliable method to remove benzoic acid before using my benzaldehyde.

Solution: An extractive wash with a mild basic solution is the most efficient method to remove acidic impurities like benzoic acid. The base deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous phase, leaving the neutral benzaldehyde in the organic phase. This procedure should be followed by vacuum distillation for the highest purity.

Protocol 1: Purification via Basic Wash and Vacuum Distillation

This protocol is the standard and most effective method for general purification of aged or commercial-grade benzaldehyde.

Step-by-Step Methodology:

  • Initial Wash:

    • Place the impure benzaldehyde in a separatory funnel. If the benzaldehyde has been dissolved in a solvent like diethyl ether or ethyl acetate, ensure it is immiscible with water.[1]

    • Add an equal volume of a 10% aqueous sodium carbonate (Na₂CO₃) solution.[1][2]

    • Stopper the funnel and invert it, venting frequently to release the pressure from any CO₂ evolution (see troubleshooting point below). Shake gently for 2-3 minutes.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the sodium benzoate salt.[1]

    • Repeat the wash with the Na₂CO₃ solution until no more gas is evolved upon addition.[1]

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any residual sodium carbonate.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the washed benzaldehyde to an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[2][17] Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

    • Filter or decant the dried benzaldehyde into a clean, dry round-bottom flask suitable for distillation.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

    • Apply vacuum and begin gently heating the flask. Distillation under reduced pressure is crucial to avoid the high temperatures that can cause decomposition or oxidation.[2]

    • Collect the fraction that distills at the correct boiling point for your applied pressure (e.g., 62-64 °C at 10 mmHg). The boiling point of benzaldehyde at atmospheric pressure is 179 °C.[2][11]

    • Discard any initial forerun and leave a small amount of residue in the distillation flask.

The logical workflow for this essential purification process is summarized below.

G start Impure Benzaldehyde wash_base Wash with 10% Na2CO3 Solution (Removes Benzoic Acid) start->wash_base wash_water Wash with Deionized Water (Removes Base) wash_base->wash_water dry Dry with Anhydrous MgSO4 wash_water->dry distill Vacuum Distillation dry->distill collect Collect Pure Benzaldehyde Fraction distill->collect store Store Under Inert Atmosphere collect->store

Caption: General workflow for the purification of commercial benzaldehyde.

Problem: When I added the sodium carbonate solution to my benzaldehyde, the mixture started fizzing vigorously. Is this normal?

Solution: Yes, this is a positive and expected observation. The fizzing is the evolution of carbon dioxide (CO₂) gas. It occurs because the sodium carbonate (a base) is reacting with the benzoic acid (an acid) in your impure sample. This acid-base reaction produces sodium benzoate, water, and CO₂. Continue the washes until you no longer observe any gas evolution, which indicates that all the benzoic acid has been neutralized and removed.[1]

The chemical logic behind this crucial step is illustrated in the diagram below.

G cluster_input Initial State (in Separatory Funnel) cluster_reagent cluster_output Separated State organic_impure Organic Layer Benzaldehyde (Product) Benzoic Acid (Impurity) add_base + Add 10% Na2CO3 (aq) organic_pure Organic Layer Purified Benzaldehyde aqueous_waste Aqueous Layer Sodium Benzoate (Salt)

Caption: Chemical logic of benzoic acid removal using a basic wash.

Problem: I tried to distill my benzaldehyde at atmospheric pressure, but it turned dark and tarry before it boiled.

Solution: This is a common issue caused by thermal degradation and accelerated oxidation at high temperatures. Benzaldehyde's atmospheric boiling point is high (179 °C).[11] Holding benzaldehyde at this temperature, especially in the presence of air, promotes decomposition and polymerization, leading to the formation of dark, tarry residues. Vacuum distillation is strongly recommended. By lowering the pressure, you significantly reduce the boiling point, allowing the benzaldehyde to distill at a much lower temperature where it is more stable.[2]

Problem: I need to separate benzaldehyde from a non-acidic, organic impurity with a similar boiling point.

Solution: When standard distillation is ineffective, you can use a reversible chemical reaction to isolate the benzaldehyde. The formation of a water-soluble bisulfite adduct is a highly selective method for aldehydes.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is ideal for removing non-aldehydic impurities that are not removed by a basic wash.

Step-by-Step Methodology:

  • Adduct Formation:

    • In a flask, vigorously stir or shake the impure benzaldehyde with a saturated solution of sodium bisulfite (NaHSO₃).[17]

    • A thick white precipitate of the benzaldehyde-bisulfite adduct will form. Continue stirring until the formation appears complete.

    • If the mixture becomes too thick to stir, you may add a small amount of water to facilitate mixing.[17]

  • Isolation of the Adduct:

    • Filter the solid adduct using a Buchner funnel and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any trapped organic impurities.

  • Regeneration of Benzaldehyde:

    • Transfer the filtered adduct to a flask.

    • Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution.[1][17] The adduct will decompose, regenerating the pure benzaldehyde, which will separate as an oily layer.[1]

    • This step is the reverse of the formation reaction and should be performed with stirring until the solid has completely dissolved and two liquid layers are present.

  • Final Workup:

    • Transfer the mixture to a separatory funnel and extract the benzaldehyde with a solvent like diethyl ether.

    • Wash the ether layer with water, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the ether by rotary evaporation.

    • For the highest purity, the regenerated benzaldehyde can be further purified by vacuum distillation as described in Protocol 1.

Data Summary: Physical Properties for Purification

The success of purification, particularly by distillation, relies on the differences in the physical properties of benzaldehyde and its common impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Melting Point (°C)
Benzaldehyde C₇H₆O106.12179.0-26
Benzoic AcidC₇H₆O₂122.12249.0122.4
Benzyl AlcoholC₇H₈O108.14205.3-15.2
TolueneC₇H₈92.14110.6-95.0

Data sourced from publicly available chemical databases.

This table clearly shows that the boiling point of the main impurity, benzoic acid, is significantly higher than that of benzaldehyde, making distillation an effective separation technique once the acid is neutralized.[4]

References

  • LEYBOLD. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Available from: [Link]

  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. Available from: [Link]

  • AdiChemistry. Cannizzaro Reaction - Mechanism, Examples, Applications. Available from: [Link]

  • Chiou, W. A., & Bowie, J. H. (2006). The Gas-Phase Cannizzaro Disproportionation Reactions of Benzaldehyde and Pivaldehyde. The Journal of Organic Chemistry, 71(15), 5549–5556. Available from: [Link]

  • BYJU'S. Cannizzaro Reaction Mechanism. Available from: [Link]

  • Jiangxi Jishui Xinghua Natural Spice Co., Ltd. Benzaldehyde Product Information. Available from: [Link]

  • Veeprho Pharmaceuticals. Benzaldehyde Impurities and Related Compound. Available from: [Link]

  • Techno PharmChem. Safety Data Sheet: BENZALDEHYDE. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet: Benzaldehyde. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde (Australia). Available from: [Link]

  • Google Patents. US4379026A - Process for the purification of benzaldehyde.
  • National Institutes of Health. PubChem Compound Summary for CID 240, Benzaldehyde. Available from: [Link]

  • Sciencemadness.org. Purification of benzaldehyde? Forum Discussion. Available from: [Link]

  • PrepChem.com. Preparation of benzaldehyde. Available from: [Link]

  • Wang, C., Liu, Y., & Wang, Y. (2007). Oxidation of Benzaldehyde to Benzoic Acid Catalyzed by Na2WO4·2H2O–H2O2 in the Acidic and Acid-Free System. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 863-869. Available from: [Link]

  • Janardhanan, S., & Syed Shafi, S. (2012). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research, 2(3), 294-301. Available from: [Link]

  • Odowell. What are the common impurities in benzaldehyde?. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzaldehyde. Available from: [Link]

  • Demirel-Gulen, S., & Akmehmet, S. (2014). Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol. Catalysis Science & Technology, 4(7), 2033-2041. Available from: [Link]

  • Vedantu. When benzaldehyde is oxidized to give benzoic acid. Available from: [Link]

  • Uhnák, J., & Madarič, A. (1973). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers, 27(4), 541-544. Available from: [Link]

  • Pharmaffiliates. Benzaldehyde and its Impurities. Available from: [Link]

  • Google Patents. EP0016487B1 - Method for the purification of benzaldehyde.
  • Wikipedia. Benzaldehyde. Available from: [Link]

  • Google Patents. CN104974034A - Method of two-column separation of benzoic acid, benzaldehyde and methylbenzene.
  • askIITians. How do you convert benzoic acid to benzaldehyde?. Available from: [Link]

  • ResearchGate. How to purify Benzaldehyde with benzoic acid contamination. Available from: [Link]

  • ResearchGate. GC–MS analysis of a benzyl alcohol and b benzaldehyde. Available from: [Link]

  • Restek. Benzaldehyde: Compound Information and Applications for GC and LC Analysis. Available from: [Link]

  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. Available from: [Link]

  • Google Patents. US6137013A - Method of stabilizing aldehydes.
  • Waykole, L., & Takas, T. (2004). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 869–875. Available from: [Link]

  • Google Patents. EP0004940A1 - A method for stabilizing aliphatic higher aldehyde compounds.
  • ResearchGate. Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isothiazole Synthesis: Rees vs. Singh and Emerging Methodologies

Executive Summary Isothiazoles are privileged 1,2-S,N heterocycles that serve as critical pharmacophores in blockbuster antipsychotics (e.g., ziprasidone, lurasidone) and advanced agrochemicals. However, constructing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazoles are privileged 1,2-S,N heterocycles that serve as critical pharmacophores in blockbuster antipsychotics (e.g., ziprasidone, lurasidone) and advanced agrochemicals. However, constructing the adjacent sulfur-nitrogen bond presents unique thermodynamic and kinetic hurdles compared to other 1,2-azoles. This guide provides a rigorous comparative analysis of three foundational synthetic routes: the Rees Synthesis , the Singh Synthesis , and the Solvent-Free β-Enaminone Approach . By analyzing the mechanistic causality behind each protocol, this guide empowers researchers to select the optimal synthetic route based on desired substitution patterns, scalability, and environmental constraints.

Mechanistic Causality & Route Selection

Selecting the appropriate synthetic route is entirely contingent upon the target substitution pattern of the isothiazole ring. The decision matrix below outlines the logical flow for route selection.

DecisionTree Start Target Isothiazole Scaffold SubPattern Desired Substitution Pattern? Start->SubPattern Rees Rees Synthesis (Enamine + Appel Salt) SubPattern->Rees 4,5-Disubstituted Singh Singh Synthesis (β-Ketodithioester + NH4OAc) SubPattern->Singh 3,5-Disubstituted SolventFree Solvent-Free Route (β-Enaminone + NH4SCN) SubPattern->SolventFree Green / Large Scale

Caption: Decision matrix for selecting an isothiazole synthesis route based on substitution.

The Rees Synthesis: Precision via Dithiazolium Salts

The Rees synthesis provides a highly reliable, direct route to 4,5-disubstituted isothiazoles. It addresses the challenge of S-N bond formation by utilizing 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) as a highly electrophilic, pre-activated sulfur and nitrogen source [1].

Causality Behind Experimental Choices: The reaction initiates via the nucleophilic attack of a primary enamine (e.g., methyl 3-aminocrotonate) onto the electrophilic dithiazolium core. This triggers a cascade ring-opening and ring-closure sequence that extrudes elemental sulfur and hydrogen chloride. Dichloromethane (DCM) is selected as the solvent because its non-nucleophilic nature prevents competitive quenching of the highly reactive dithiazolium salt. Operating strictly at room temperature is critical; elevated temperatures lead to the thermal degradation of the dithiazolium intermediate, drastically reducing yields.

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 10 mmol of the primary enamine (e.g., methyl 3-aminocrotonate) in 20 mL of anhydrous DCM under an inert argon atmosphere. Rationale: Argon prevents moisture-induced hydrolysis of the sensitive Appel salt.

  • Addition: Portion-wise, add 10 mmol of 4,5-dichloro-1,2,3-dithiazolium chloride over 15 minutes. Rationale: Portion-wise addition controls the exothermic electrophilic attack and prevents localized overheating.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours. Self-Validation: The reaction is self-indicating; the disappearance of the intensely colored dithiazolium salt marks reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the extruded HCl. Extract with DCM, and purify via silica gel flash chromatography. In standard applications, this affords products like methyl 5-cyano-3-methylisothiazole-4-carboxylate in ~78% yield.

The Singh Synthesis: One-Pot Annulation

Developed to bypass the need for unstable thiohydroxylamine precursors, the Singh synthesis provides an operationally simple, transition-metal-free route to 3,5-disubstituted isothiazoles [2].

Causality Behind Experimental Choices: This carbon-economic [4 + 1] annulation utilizes β-ketodithioesters and ammonium acetate. Ammonium acetate acts as a dual-purpose reagent: it provides the ammonia necessary for initial imine formation and buffers the reaction environment. The subsequent intramolecular nucleophilic attack by the thione sulfur onto the newly formed imine creates the S-N bond. Refluxing in ethanol provides the necessary activation energy for cyclization. Crucially, an open-air environment is strictly required because molecular oxygen drives the final aromatization step.

SinghMechanism A β-Ketodithioester C Imine Intermediate A->C + NH3 B Ammonium Acetate (NH4OAc) B->C supplies NH3 D Intramolecular Cyclization (S-N Bond Formation) C->D Nucleophilic Attack E Aerial Oxidation (Aromatization) D->E - H2O F 3,5-Disubstituted Isothiazole E->F O2 (Air)

Caption: Mechanistic cascade of the Singh one-pot isothiazole synthesis.

Self-Validating Experimental Protocol:

  • Setup: Charge a round-bottom flask with 1.0 equivalent of β-ketodithioester and 5.0 equivalents of ammonium acetate. Rationale: The large excess of ammonium acetate drives the equilibrium of the initial imine condensation forward.

  • Solvent: Suspend the reactants in absolute ethanol to achieve a 0.5 M concentration.

  • Reflux: Reflux the mixture (78 °C) open to the air for 4–6 hours. Monitor via TLC. Self-Validation: The open-air setup is critical; sealing the vessel will stall the reaction at the isothiazoline stage due to a lack of oxygen for aromatization.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Solvent-Free Synthesis from β-Enaminones

For large-scale library synthesis, minimizing solvent waste is a major priority. The solvent-free reaction of β-enaminones with ammonium thiocyanate offers a highly efficient, green alternative [3].

Causality Behind Experimental Choices: Operating under neat conditions at elevated temperatures (120 °C) melts the reactants, creating a highly concentrated eutectic melt. This extreme concentration accelerates the nucleophilic addition of the thiocyanate ion to the enaminone. The high thermal energy also facilitates the subsequent decyanative cyclization and aromatization, entirely bypassing the need for transition metal catalysts or volatile organic solvents.

Self-Validating Experimental Protocol:

  • Preparation: Thoroughly mix 1.0 equivalent of β-enaminone with 1.2 equivalents of ammonium thiocyanate in a mortar to ensure a homogenous solid mixture.

  • Reaction: Transfer to a reaction vial and heat neat at 120 °C for 1–2 hours. Self-Validation: The mixture will initially melt into a liquid and subsequently solidify as the high-melting-point isothiazole product forms, providing a clear visual cue of reaction completion.

  • Purification: Cool the solid mass, triturate with warm water to dissolve and remove unreacted ammonium thiocyanate, and filter to isolate the highly pure isothiazole product.

Comparative Data & Yield Analysis

The following table summarizes the quantitative performance metrics of each methodology, allowing researchers to balance yield expectations against operational complexity.

Synthesis RouteKey PrecursorsStandard ConditionsTypical Yield RangePrimary Application
Rees Synthesis Enamine + Appel SaltDCM, Room Temp, 2 h78–85%4,5-Disubstituted isothiazoles
Singh Synthesis β-Ketodithioester + NH₄OAcEthanol, Reflux (Air), 4–6 h72–92%3,5-Disubstituted isothiazoles
Solvent-Free β-Enaminone + NH₄SCNNeat, 120 °C, 1–2 h82–95%Green chemistry, large-scale libraries

References

  • Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). "Synthesis of isothiazoles from 4,5-dichloro-1,2,3-dithiazolium chloride and primary enamines." Organic & Biomolecular Chemistry, 1(16), 2900-2907. Available at:[Link]

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). "An Operationally Simple and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides and NH4OAc via C=O/C=S Bond Functionalization under Metal- and Catalyst-Free Conditions." Organic Letters, 18(10), 2451-2454. Available at:[Link]

  • Organic Chemistry Portal. (2024). "Synthesis of isothiazoles: Recent Literature." Organic-Chemistry.org. Available at:[Link]

Comparative

Purity Assessment of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde: A Comparative Guide to HPLC vs. TLC Methodologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of establishing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of establishing robust analytical profiles for novel heterocyclic building blocks. 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-93-4) is a critical intermediate utilized in parallel synthesis and drug discovery[1]. Its molecular structure—comprising a polarizable isothiazole ring and a reactive benzaldehyde moiety—presents unique analytical challenges. Common impurities include unreacted starting materials, oxidized derivatives (e.g., benzoic acid analogs), and closely related regioisomers such as 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde[2],[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of this specific compound. Rather than just listing steps, we will explore the mechanistic causality behind the experimental choices and establish self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Selecting the Right Chromatographic Phase

The decision to use TLC or HPLC is not merely a matter of convenience; it is dictated by the physicochemical properties of the analyte and the required resolution limits of the project[3].

  • TLC (Normal Phase): Utilizes a polar silica gel stationary phase and a non-polar/polar solvent mixture. It separates compounds primarily by hydrogen bonding and dipole-dipole interactions. It is highly effective for the rapid, qualitative screening of gross impurities and reaction monitoring[4].

  • HPLC (Reversed-Phase): Employs a hydrophobic stationary phase (e.g., C18) and a polar mobile phase (water/acetonitrile). It provides superior theoretical plate counts and is essential for resolving structurally similar regioisomers and quantifying impurities down to the parts-per-million (ppm) level[5],[4].

Workflow Start Synthesized Compound 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde Decision Primary Objective? Start->Decision TLC_Path Rapid Reaction Monitoring & Gross Purity Decision->TLC_Path Qualitative HPLC_Path Quantitative Purity & Regioisomer Separation Decision->HPLC_Path Quantitative TLC_Method Normal Phase TLC Silica Gel 60 F254 Hexane:EtOAc TLC_Path->TLC_Method HPLC_Method Reversed-Phase HPLC C18 Column MeCN:Water (0.1% TFA) HPLC_Path->HPLC_Method Valid_TLC Self-Validation: Co-spotting & 2D-TLC TLC_Method->Valid_TLC Valid_HPLC Self-Validation: System Suitability Test (SST) HPLC_Method->Valid_HPLC

Figure 1: Decision tree for selecting TLC vs. HPLC based on analytical objectives.

Methodology 1: Thin-Layer Chromatography (TLC) Protocol

While HPLC is the gold standard for final quantitation, TLC remains indispensable for rapid reaction monitoring and initial purity checks[6].

Causality in Experimental Design: We utilize a Hexane:Ethyl Acetate solvent system. The non-polar hexane controls the overall migration rate, while the polar aprotic ethyl acetate disrupts the hydrogen bonding between the silica silanols and the basic nitrogen of the isothiazole ring. This fine-tuning prevents excessive tailing and keeps the Retention Factor ( Rf​ ) in the optimal 0.3–0.5 range.

Step-by-Step Protocol:

  • Plate Preparation: Use Silica gel 60 F254 aluminum-backed plates. Lightly draw a baseline 1 cm from the bottom edge using a pencil.

  • Sample Preparation: Dissolve 1 mg of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde in 1 mL of dichloromethane (DCM).

  • Application: Apply 2 µL of the sample solution to the baseline using a glass micro-capillary. Keep the spot diameter under 2 mm to ensure high resolution.

  • Development: Place the plate in a pre-equilibrated twin-trough chamber containing Hexane:Ethyl Acetate (7:3, v/v). Develop until the solvent front is 1 cm from the top edge.

  • Visualization: Examine the dried plate under shortwave UV light (254 nm). The conjugated benzaldehyde and isothiazole systems strongly absorb UV, appearing as dark spots against the green fluorescent background of the F254 indicator.

  • Self-Validating Step (2D-TLC): To ensure the compound is not degrading on the acidic silica, run a Two-Dimensional TLC. Develop the plate in one direction, dry it completely, rotate it 90 degrees, and develop it again in the same solvent system. A single diagonal spot confirms stability; off-diagonal spots definitively prove on-plate degradation.

Methodology 2: High-Performance Liquid Chromatography (HPLC) Protocol

For regulatory submissions and precise impurity profiling, HPLC is mandatory due to its high resolution, accuracy, and automated quantification capabilities[5],[3].

Causality in Experimental Design: We select a C18 column for its robust hydrophobic retention. Crucially, we add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The isothiazole nitrogen can interact with residual, unendcapped silanols on the C18 silica support, causing peak tailing. TFA acts as an ion-pairing agent and lowers the pH, suppressing silanol ionization and ensuring sharp, symmetrical peaks[7].

Step-by-Step Protocol:

  • System Setup: Equip the HPLC with a Diode Array Detector (DAD) and a C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–20 min: Linear gradient to 80% B

    • 20–25 min: Hold at 80% B

    • 25–30 min: Re-equilibrate at 20% B.

    • Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the analyte in MeCN to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Injection & Detection: Inject 10 µL. Monitor the eluent at 254 nm (optimal for the conjugated system) and extract the full UV spectra for peak purity analysis.

  • Self-Validating Step (System Suitability Test - SST): Before analyzing the unknown batch, inject a resolution mixture containing 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde and its regioisomer 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. The system is only validated for use if the Resolution ( Rs​ ) between these two peaks is > 2.0, and the Tailing Factor ( Tf​ ) for the main peak is < 1.5.

Mechanism MobilePhase Mobile Phase (MeCN / H2O + 0.1% TFA) Analyte Analyte Mixture (Target + Impurities) MobilePhase->Analyte StationaryPhase Stationary Phase (C18 Hydrophobic Alkyl Chains) Analyte->StationaryPhase Hydrophobic Interactions Detector UV-Vis DAD (254 nm) StationaryPhase->Detector Elution based on Polarity Data Chromatogram (Quantitative Purity %) Detector->Data

Figure 2: Reversed-phase HPLC separation mechanism for isothiazole derivatives.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of both methodologies based on standard validation parameters for heterocyclic intermediates[7],[5].

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Separation Mechanism Adsorption (Polarity-driven)Partition (Hydrophobicity-driven)
Limit of Detection (LOD) ~0.1 - 0.5 µg per spot~0.01 µg/mL (10 ng/mL)
Resolution ( Rs​ ) of Regioisomers Poor ( Rs​ < 1.0)Excellent ( Rs​ > 2.5)
Quantitative Accuracy Semi-quantitative (Visual estimation)Highly accurate (RSD < 2.0%)
Analysis Time 5 - 10 minutes20 - 30 minutes
Cost per Analysis LowHigh (requires instrumentation & HPLC solvents)
Best Use Case In-process control, rapid screeningFinal API release, impurity profiling

Conclusion

For the purity assessment of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde, TLC and HPLC are complementary rather than mutually exclusive. TLC provides rapid, cost-effective feedback during the synthesis phase, allowing chemists to monitor reaction completion and gross impurity profiles[4]. However, due to the structural similarity of potential byproducts (such as regioisomers), HPLC is strictly required for final purity certification. The implementation of a reversed-phase gradient method with a TFA modifier ensures the necessary resolution and peak symmetry required to meet rigorous pharmaceutical standards[5],[3].

References

  • Polish Pharmaceutical Society. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL". ptfarm.pl.
  • Priyanka Suresh Ghugare, Sandeep Kumar. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis". pharmoutsourcing.com.
  • Triclinic Labs. "Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC)". tricliniclabs.com.
  • ChemSrc. "1478780-00-5_CAS号:1478780-00-5_Cyclohexanecarboxamide". chemsrc.com.
  • Rashed Ahmed. "High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis". openaccessjournals.com.
  • ResearchGate. "Thin-layer chromatography in testing the purity of pharmaceuticals". researchgate.net.
  • Apollo Scientific / ACI. "Custom chemicals & building blocks product catalogue". acints.com.

Sources

Validation

Structure-Activity Relationship (SAR) Studies of Isothiazole-Based Compounds: A Comparative Guide in Kinase Inhibitor Design

Executive Summary: The Isothiazole Advantage Five-membered heteroarenes are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for amides, esters, and carboxylic acids. However, traditional scaffolds l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isothiazole Advantage

Five-membered heteroarenes are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for amides, esters, and carboxylic acids. However, traditional scaffolds like thiophene and thiazole often suffer from severe metabolic liabilities. Their electron-rich nature makes them highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to high intrinsic clearance ( CLint​ ) and the generation of reactive electrophilic metabolites[1].

To overcome these bottlenecks, the isothiazole scaffold—a lesser-utilized isomer of thiazole—has emerged as a privileged structure. By shifting the position of the nitrogen atom adjacent to the sulfur, isothiazole fundamentally alters the molecule's stereoelectronics. This guide objectively compares the isothiazole scaffold against its classical bioisosteres (thiazole, isoxazole, and thiophene), providing structural insights, comparative SAR data, and validated experimental protocols for optimizing kinase inhibitors.

Stereoelectronic Foundations: Why Choose Isothiazole?

When designing kinase inhibitors (e.g., targeting MEK, p38α, or TGF-βR1), the binding conformation is heavily dictated by noncovalent interactions within the ATP-binding pocket. For sulfur-containing heterocycles, target affinity is driven by the σ-hole —a highly localized region of positive electrostatic potential on the sulfur atom that acts as an unconventional hydrogen bond donor[2].

  • Thiazole: The σ-hole is distributed broadly, which often forces a rigid, coplanar conformation. While this can drive high potency, the separation of the heteroatoms leaves the C-5 position highly electron-rich and vulnerable to oxidative metabolism[1].

  • Isothiazole: The adjacent electronegative nitrogen atom restricts the σ-hole strictly to the side opposite the nitrogen[2]. This subtle electronic shift reduces the overall electron density of the ring, significantly improving metabolic stability. Furthermore, it alters the vector of the hydrogen bond acceptors, enabling unique kinase selectivity profiles that are impossible to achieve with standard thiazoles[3].

SAR_Logic Thiophene Thiophene Scaffold High HLM Clearance Thiazole Thiazole Bioisostere Moderate Stability Thiophene->Thiazole Add Nitrogen (Decrease e- density) Isothiazole Isothiazole Scaffold High Stability & Selectivity Thiazole->Isothiazole Shift Heteroatom (Alter σ-hole)

Figure 1. Logical progression of bioisosteric replacement to mitigate metabolic liabilities.

Comparative SAR Data

To objectively evaluate the isothiazole scaffold, we must benchmark it against alternative heterocycles across two critical parameters: Kinase Selectivity and Metabolic Stability .

Case Study A: MEK3/6 Kinase Selectivity

Developing selective inhibitors for "non-classical" MEK kinases (MEK3/6) is notoriously difficult due to the highly conserved nature of the kinome. In a fragment-based drug discovery campaign, researchers compared a standard picolinamide scaffold against a novel isothiazole-imidazolopyridine scaffold[3]. While both achieved single-digit nanomolar potency against MEK3, the unique geometry of the isothiazole ring provided superior fold-selectivity over the closely related MEK6 isoform.

Table 1: Kinase Selectivity Profile (MEK3 vs. MEK6)

Scaffold TypeRepresentative CompoundMEK3 IC 50​ (nM)MEK6 IC 50​ (nM)Selectivity (MEK3/MEK6)
PicolinamideCompound 44~35< 9-fold
Isothiazole Compound 5 4 48 12-fold

Data synthesized from MEK3/6 inhibitor SAR studies[3].

MEK_Pathway Stimulus Extracellular Stimulus RAS RAS GTPase Stimulus->RAS RAF RAF Kinase RAS->RAF MEK MEK3 / MEK6 RAF->MEK p38 p38 MAPK MEK->p38 Target Cellular Response (Inflammation/Survival) p38->Target Inhibitor Isothiazole Inhibitor (e.g., Cmpd 5) Inhibitor->MEK Potent Inhibition

Figure 2. MAPK signaling cascade highlighting selective MEK3/6 inhibition by isothiazole.

Case Study B: Mitigating Heterocycle Metabolism

When optimizing glutamate racemase or kinase inhibitors, replacing a thiophene or furan ring with an isothiazole or isoxazole dramatically reduces intrinsic clearance. The higher ionization potential of the isothiazole ring makes it less susceptible to CYP-mediated epoxidation[1].

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

ScaffoldElectron DensityIonization PotentialHLM Intrinsic Clearance ( CLint​ )Primary Liability
ThiopheneHighLowHigh (>100 µL/min/mg)Epoxidation / S-oxidation
ThiazoleModerateModerateModerate (~50 µL/min/mg)C-5 Oxidation
Isothiazole Low High Low (<20 µL/min/mg) Highly Stable
IsoxazoleLowestHighestLow (<20 µL/min/mg)Highly Stable

Data adapted from heterocycle metabolism mitigation strategies[1].

Experimental Methodologies

To ensure scientific integrity, the SAR data presented above must be generated using self-validating experimental systems. Below are the optimized protocols for evaluating isothiazole-based compounds.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Conjugated heterocycles like thiazoles and isothiazoles frequently exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true signal of the Europium-labeled tracer.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., MEK3) to a 2X working concentration.

  • Compound Plating: Dispense isothiazole test compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate using acoustic dispensing.

  • Equilibration: Add 5 µL of the 2X Kinase solution. Critical Step: Incubate for 30 minutes at room temperature. This pre-incubation is essential to allow the isothiazole's σ-hole to establish equilibrium binding within the ATP pocket before substrate competition begins.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. Incubate for 60 minutes.

  • Detection & Quenching: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity) and the Europium-labeled anti-phospho antibody.

  • Self-Validation & Analysis: Calculate the Z′ factor using DMSO (negative control) and Staurosporine (positive control). A Z′>0.6 validates the run. Fit the data to a 4-parameter logistic (4PL) model to derive the IC 50​ .

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Causality: To accurately measure the metabolic stability gained by shifting from thiazole to isothiazole, compounds must be exposed to a full complement of Phase I enzymes. Human Liver Microsomes (HLM) combined with an NADPH regenerating system specifically test the vulnerability of the C-5 position to CYP450 oxidation.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) and the isothiazole test compound (1 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, locking the metabolic profile at that exact second.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Self-Validation & Analysis: Run Verapamil (rapid clearance control) and Warfarin (low clearance control) in parallel to confirm the metabolic competency of the microsomes. Calculate the half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ) using the equation:

    CLint​=t1/2​0.693​×Mass of HLM proteinVolume of incubation​

References

  • Title: Non-'classical' MEKs: A review of MEK3–7 inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Cytotoxicity evaluation of benzaldehyde thiosemicarbazone analogs

An in-depth technical analysis and comparative guide designed for researchers, scientists, and drug development professionals evaluating novel chemotherapeutic agents. Introduction: The Shift Toward Transition Metal Comp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide designed for researchers, scientists, and drug development professionals evaluating novel chemotherapeutic agents.

Introduction: The Shift Toward Transition Metal Complexes

The clinical utility of traditional platinum-based chemotherapeutics, such as cisplatin and carboplatin, is frequently hindered by dose-limiting toxicities and the rapid onset of cellular resistance (e.g., enhanced DNA repair, altered cellular efflux). In the pursuit of superior alternatives, benzaldehyde thiosemicarbazones (BTSCs) and their transition metal complexes have emerged as highly potent cytotoxic agents[1].

By coordinating BTSC ligands with transition metals like Palladium (Pd), Platinum (Pt), Cobalt (Co), and Nickel (Ni), researchers can fundamentally alter the pharmacokinetic and pharmacodynamic profiles of these molecules[1][2]. This guide provides an objective, data-driven comparison of BTSC analogs against standard chemotherapeutics, explores the mechanistic causality behind their enhanced efficacy, and details self-validating experimental protocols for rigorous cytotoxicity evaluation.

Mechanistic Causality: Why Metal Complexation Enhances Efficacy

Uncoordinated BTSC ligands possess intrinsic biological activity, primarily driven by their ability to chelate intracellular iron and inhibit ribonucleotide reductase. However, their therapeutic potential is exponentially amplified upon metal complexation[3]. The causality behind this enhancement is driven by three primary factors:

  • Enhanced Cellular Internalization: The coordination of a transition metal neutralizes the ligand's charge and increases the overall lipophilicity of the complex. This structural change facilitates rapid passive diffusion across the phospholipid bilayer, ensuring higher intracellular drug concentrations[1].

  • Alternative DNA Binding Geometries: Unlike cisplatin, which primarily forms covalent intra-strand cross-links that are highly susceptible to nucleotide excision repair, many square-planar Pd(II) and Pt(II) BTSC complexes interact with DNA via non-covalent minor groove binding or intercalation[1][3]. This alternative binding mode effectively bypasses the DNA repair mechanisms that confer cisplatin resistance[3].

  • Oxidative Stress Induction: Certain complexes, particularly those containing redox-active metals like Co(II) or Ni(II), catalyze the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the initiation of intrinsic apoptosis[2][3].

G Ligand Benzaldehyde Thiosemicarbazone (Ligand) Complex Metal-BTSC Complex (Enhanced Lipophilicity) Ligand->Complex Metal Transition Metal Ion (Pd, Pt, Co, Ni) Metal->Complex Uptake Cellular Internalization Complex->Uptake Targeting Intracellular Targeting Uptake->Targeting DNA DNA Groove Binding (Bypasses Repair) Targeting->DNA ROS ROS Generation (Oxidative Stress) Targeting->ROS Apoptosis Apoptosis Induction (Overcomes Resistance) DNA->Apoptosis ROS->Apoptosis

Mechanism of action and cellular targeting of BTSC metal complexes.

Comparative Performance: BTSC Analogs vs. Standard Chemotherapeutics

In vitro evaluations across diverse human tumor cell lines demonstrate that BTSC complexes frequently exhibit sub-micromolar IC50 values, significantly outperforming reference drugs like cisplatin, 5-fluorouracil (5-FU), and doxorubicin[4].

Table 1: Comparative Efficacy of BTSC Complexes vs. Standard Chemotherapeutics
Compound ClassMetal CenterTarget Cell LineIC50 Range / EfficacyReference DrugFold Improvement vs. Ref
Tetranuclear Pt4(L4)4 Platinum (II)Human Tumor Lines0.07 – 0.12 μMCisplatinHighly superior (CI50 < 0.2 μM)[1]
[Pd(L-R)2] Palladium (II)HL-60 (Leukemia)< 1.0 μMCisplatin~70-fold more active[4]
[Pd(L-R)2] Palladium (II)U-937 (Lymphoma)< 1.0 μMCisplatin~25-fold more active[4]
Co(II)-BTSC Cobalt (II)A-549/CDDP (Lung)Superior to CisplatinCisplatinOvercomes resistance[3]
[Pd(L2)(PPh3)] Palladium (II)HL-60 / U-937Lowest IC50 in cohort5-FU, BCNUSignificantly more active[3]

Key Analytical Insights:

  • Palladium Superiority in Hematological Malignancies: Pd(II) complexes of the type [Pd(L-R)2] demonstrate remarkable potency, showing up to a 70-fold increase in activity compared to cisplatin in HL-60 promyelocytic leukemia cells[4].

  • Overcoming Cisplatin Resistance: Co(II) BTSC complexes have proven highly effective against cisplatin-resistant lung adenocarcinoma lines (A-549/CDDP). While they may be less effective than cisplatin in the parent cell line, their ability to selectively target resistant phenotypes highlights their unique mechanism of action[3].

  • Tetranuclear Platinum Efficacy: Novel tetranuclear Pt(II) complexes, such as Pt4(L4)4, exhibit extreme antiproliferative activity, achieving IC50 values as low as 0.07 μM, far surpassing standard mononuclear platinum agents[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of BTSC analogs must rely on self-validating assay systems. The following protocols outline the methodologies for assessing cytotoxicity and confirming the apoptotic mechanism.

Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay)

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable link between metabolic activity and the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding & Attachment: Seed cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.

    • Validation Control: Include "Blank" wells containing only culture media (no cells) to establish the baseline absorbance of the media and MTT reagent.

  • Compound Treatment: Treat cells with serial dilutions of the BTSC complex (e.g., 0.01 μM to 100 μM).

    • Validation Control: Include a "Vehicle Control" well treated with the maximum concentration of solvent used (e.g., 0.1% DMSO) to prove the solvent is not causing the observed toxicity. Include a "Positive Control" (e.g., Cisplatin) for comparative benchmarking.

  • MTT Incubation: After 48-72 hours of treatment, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells will internalize the MTT and reduce it to insoluble formazan crystals within the mitochondria.

  • Solubilization & Quantification: Carefully aspirate the media and add 100 μL of DMSO to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Mechanistic Validation of Cell Death (Annexin V-FITC/PI Flow Cytometry)

Causality: Standard cytotoxicity assays do not differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis. Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the BTSC complex at 0.5x, 1x, and 2x the calculated IC50 for 24 hours. Harvest cells via trypsinization (ensure gentle handling to avoid mechanically inducing necrosis).

  • Washing & Resuspension: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

    • Validation Control: Prepare single-stained controls (Annexin V only, PI only) to calculate spectral overlap and set compensation matrices on the flow cytometer. Prepare an unstained control to establish baseline autofluorescence.

  • Flow Cytometric Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately.

    • Causality of Gating: Annexin V-/PI- (Viable), Annexin V+/PI- (Early Apoptosis), Annexin V+/PI+ (Late Apoptosis), Annexin V-/PI+ (Necrosis). BTSC complexes typically induce a dose-dependent shift toward the Annexin V+ quadrants[4].

References

  • Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines Source: nih.gov URL:[Link]

  • Cytotoxic properties of two families of benzaldehyde thiosemicarbazone complexes of palladium Source: zenodo.org URL:[Link]

  • Benzaldehyde thiosemicarbazone complexes of platinum: Syntheses, structures and cytotoxic properties Source: researchgate.net URL:[Link]

  • Cytotoxic Activity of Schiff Bases and Their Complexes Source: intechopen.com URL: [Link]

Sources

Validation

Choosing the Right Tool: A Comparative Overview of Primary Screening Assays

An In-Depth Guide to In-Vitro Anticancer Activity Screening: A Comparative Analysis for Drug Discovery Professionals As the landscape of oncology research evolves, the initial stages of drug discovery remain critically d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to In-Vitro Anticancer Activity Screening: A Comparative Analysis for Drug Discovery Professionals

As the landscape of oncology research evolves, the initial stages of drug discovery remain critically dependent on robust, reliable, and insightful in-vitro screening.[1][2] These preliminary assays serve as the gatekeepers of the development pipeline, enabling high-throughput evaluation of compound libraries to identify promising candidates for further investigation. The choice of assay is not merely a procedural detail; it is a strategic decision that profoundly influences the quality and direction of a research program. An inappropriate assay can lead to false negatives, overlooking potent compounds, or false positives, advancing ineffective ones, resulting in wasted time and resources.

This guide provides a comparative analysis of the most common in-vitro assays used to screen for anticancer activity. Moving beyond a simple recitation of protocols, we delve into the core principles, strategic applications, and inherent limitations of each method. From the perspective of a senior application scientist, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate screening tools, design self-validating experiments, and interpret results with confidence. We will explore assays that measure metabolic activity, cell mass, and membrane integrity, before touching upon methods that provide deeper mechanistic insights into a compound's mode of action.

The initial goal of a screening campaign is typically to determine a compound's effect on cancer cell viability or proliferation. Three workhorse assays dominate this space: the MTT, SRB, and LDH assays. Each operates on a different biological principle, a crucial distinction that informs their suitability for specific research questions.

AssayPrincipleMeasuresAdvantagesDisadvantagesThroughput
MTT Enzymatic reduction of tetrazolium saltMetabolic ActivityInexpensive, well-established, simple procedure.[3]Prone to interference from colored/reducing compounds; indirect measure of cell number; endpoint is unstable.[3]High
SRB Staining of total cellular proteinCell BiomassIndependent of metabolic activity; stable endpoint; sensitive and reproducible.[4][5][6]Requires cell fixation; less suitable for suspension cells.High
LDH Release of cytosolic enzymeCytotoxicity (Membrane Rupture)Direct measure of cell death; can distinguish cytostatic vs. cytotoxic effects; supernatant can be sampled over time.[7]Less sensitive for early apoptosis; potential interference from serum LDH.High

Metabolic Activity-Based Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess metabolic activity as an indicator of cell viability.[8][9]

Scientific Principle

The core of the MTT assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[8][10] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[11]

Expert Insight: Causality Behind Experimental Choices

The MTT assay is often chosen for initial high-throughput screening due to its low cost and simple workflow.[3] However, it is crucial to recognize that you are measuring metabolic activity, not directly counting cells. A compound that inhibits mitochondrial respiration without immediately killing the cell can lead to a misleadingly low viability reading. Conversely, a treatment that induces a state of cellular hyperactivity could mask a moderate level of cell death. Therefore, while excellent for a first pass, results indicating potent activity should ideally be confirmed with an orthogonal assay that relies on a different principle, such as the SRB assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution p1 Seed cells in a 96-well plate p2 Incubate (24h) to allow attachment p1->p2 p3 Treat with various compound concentrations p2->p3 p4 Incubate for desired exposure time (e.g., 48-72h) p3->p4 a1 Add MTT Reagent to each well p4->a1 a2 Incubate (2-4h) for formazan formation a1->a2 a3 Add Solubilization Solution (e.g., DMSO) to dissolve crystals a2->a3 a4 Read absorbance at ~570nm a3->a4

Caption: Workflow for a typical MTT assay with adherent cells.

Detailed Protocol: MTT Assay for Adherent Cells
  • Cell Plating: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the respective wells. Include untreated cells as a negative control.

  • Exposure: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[10]

  • Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Protein Content-Based Assays: The Sulforhodamine B (SRB) Assay

Developed by the National Cancer Institute for its drug screening program, the SRB assay is a robust and highly reproducible method that quantifies cell density based on total cellular protein content.[1][4]

Scientific Principle

The SRB assay relies on the ability of sulforhodamine B, a bright-pink aminoxanthene dye, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][13] The cells are first fixed with trichloroacetic acid (TCA), which immobilizes and preserves cellular proteins. After staining, unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The amount of dye extracted is directly proportional to the cell mass.[6]

Expert Insight: Causality Behind Experimental Choices

The primary advantage of the SRB assay is its independence from cellular metabolism, making it less susceptible to compound interference than the MTT assay.[5] The fixation step is critical; it not only preserves the cells but also means the endpoint is exceptionally stable. Once the plates are fixed and stained, they can be dried and stored for weeks before solubilization and reading, offering significant flexibility in high-throughput environments.[6] This makes the SRB assay a superior choice when screening libraries of unknown compounds or when metabolic interference is a concern.

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution p1 Seed and treat cells in 96-well plate (Same as MTT steps 1-4) a1 Fix cells with cold Trichloroacetic Acid (TCA) p1->a1 a2 Wash with water and air dry a1->a2 a3 Stain with SRB solution a2->a3 a4 Wash with 1% Acetic Acid to remove unbound dye a3->a4 a5 Air dry plate completely a4->a5 a6 Solubilize bound dye with Tris base a5->a6 a7 Read absorbance at ~510-570nm a6->a7

Caption: Workflow for the Sulforhodamine B (SRB) protein assay.

Detailed Protocol: SRB Assay
  • Cell Plating and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Fixation: After compound incubation, gently add 50-100 µL of cold 10% (w/v) TCA to each well on top of the existing medium. Incubate the plate at 4°C for at least 1 hour.[14]

  • Washing and Drying: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.[13]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[13][14]

  • Post-Stain Wash: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[13][14]

  • Drying: Allow the plates to air dry completely at room temperature.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.[13][14]

  • Absorbance Reading: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[13]

Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][15]

Scientific Principle

LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (like INT) into a colored formazan product.[16] The amount of formazan produced is proportional to the amount of LDH released into the medium, which in turn is proportional to the number of lysed cells.[7]

Expert Insight: Causality Behind Experimental Choices

Unlike MTT and SRB, which measure the remaining viable cells, the LDH assay directly measures cell death. This is a critical distinction. A compound could be cytostatic (halting proliferation) without being cytotoxic (killing cells). MTT and SRB assays would show a low signal for a cytostatic compound, which could be misinterpreted as cell death. The LDH assay, however, would show a low signal, correctly indicating a lack of membrane rupture. This makes it an invaluable tool for distinguishing between these two outcomes. Furthermore, since the assay is performed on the supernatant, the cells can be used for other downstream applications. More sensitive bioluminescent versions are also available for scenarios with low cell numbers, such as 3D cultures.[17]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Controls cluster_assay Assay Execution p1 Seed and treat cells in 96-well plate p2 Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) p1->p2 a1 Transfer supernatant from cell plate to new assay plate p2->a1 a2 Add LDH Assay Buffer/ Reaction Mixture a1->a2 a3 Incubate in the dark (e.g., 30-60 min) a2->a3 a4 Add Stop Solution (optional, depending on kit) a3->a4 a5 Read absorbance at ~490nm a4->a5

Caption: General workflow for a colorimetric LDH cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol.

  • Prepare Controls: For proper data analysis, three controls are essential:

    • Untreated Control (Spontaneous Release): Cells treated with vehicle only.

    • Maximum Release Control: Cells treated with a lysis solution (provided in most kits, e.g., Triton-X100) about 1 hour before the end of the experiment to cause 100% cell lysis.[16]

    • Background Control: Medium only.

  • Supernatant Collection: Following the incubation period, centrifuge the plate at ~200 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[16]

  • Reagent Addition: Add 50 µL of the LDH Assay Reaction Mixture (containing substrate, cofactor, and dye) to each well of the new plate.[16]

  • Incubation: Incubate the plate for up to 60 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at approximately 490 nm.[16]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Beyond Viability: Gaining Mechanistic Insights

Once a compound is identified as active, the next question is how it works. Assays that probe specific cellular processes like cell cycle progression and apoptosis are essential for elucidating the mechanism of action.

Cell Cycle Analysis via Flow Cytometry

Principle: As a cell progresses through the cell cycle, its DNA content doubles from the G1 phase to the G2/M phase. DNA-binding fluorescent dyes, such as Propidium Iodide (PI), bind stoichiometrically to DNA. By staining a population of cells and analyzing their fluorescence intensity with a flow cytometer, one can quantify the proportion of cells in the G0/G1, S, and G2/M phases.[18][19]

Expert Insight: A compound that causes cells to accumulate in a specific phase suggests interference with the machinery of that phase. For example, taxol, a microtubule stabilizer, causes a characteristic arrest in the G2/M phase. Observing such an arrest provides a powerful clue about the compound's molecular target.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow p1 Treat cells with compound for a defined period p2 Harvest cells (trypsinize if adherent) p1->p2 p3 Fix cells in cold 70% Ethanol p2->p3 p4 Wash to remove Ethanol p3->p4 p5 Treat with RNase A to degrade RNA p4->p5 p6 Stain DNA with Propidium Iodide (PI) p5->p6 p7 Analyze by Flow Cytometry p6->p7 p8 Model data to quantify G0/G1, S, and G2/M phases p7->p8

Caption: Workflow for cell cycle analysis using PI staining.

Apoptosis Assays

Principle: Apoptosis, or programmed cell death, is a highly regulated process with distinct biochemical and morphological hallmarks. Assays are designed to detect these specific events. Many anticancer drugs are designed specifically to induce apoptosis.[20]

Expert Insight: No single assay captures the entire apoptotic process. A multi-assay approach is often best, targeting different stages of the pathway. Combining an early-stage marker with a mid- or late-stage marker provides a more complete and trustworthy picture of the cell death mechanism.

Apoptosis Stages and Detection Methods

Apoptosis_Pathway cluster_pathway Apoptotic Cascade cluster_assays Detection Assays start Healthy Cell early Membrane Flipping (Phosphatidylserine Exposure) start->early mid Caspase Cascade Activation early->mid late DNA Fragmentation & Nuclear Condensation mid->late end Apoptotic Body late->end assay_early Annexin V Staining assay_early->early assay_mid Caspase Activity Assays (e.g., Caspase-3/7) assay_mid->mid assay_late TUNEL Assay assay_late->late

Caption: Key stages of apoptosis and their corresponding detection assays.

  • Early Stage (Annexin V): In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be conjugated to a fluorescent dye for detection by flow cytometry or microscopy.[21]

  • Mid Stage (Caspase Activity): Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of key executioner caspases (like Caspase-3 and -7) using fluorescent or luminescent substrates.[21][22]

  • Late Stage (TUNEL): A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[23]

Conclusion and Future Perspectives

The selection of an in-vitro assay for anticancer screening is a foundational step in drug discovery that requires careful consideration of the biological question being asked. For broad primary screening, the SRB assay offers a robust and reliable measure of cell biomass with fewer compound-interference issues than the metabolism-dependent MTT assay. The LDH assay provides a clear, direct measure of cytotoxicity, which is essential for distinguishing cell-killing from growth-arresting effects.

Ultimately, a single assay provides only one dimension of a compound's activity. A comprehensive screening cascade should employ orthogonal assays to confirm hits and subsequently use mechanistic assays, such as cell cycle and apoptosis analysis, to build a deeper understanding of a compound's mode of action.[11] As research progresses, these traditional 2D monolayer assays are increasingly being supplemented with more physiologically relevant 3D models like spheroids and organoids, which better recapitulate the complex tumor microenvironment.[1][24] By integrating the principles and protocols outlined in this guide, researchers can build a more efficient, insightful, and successful preclinical drug discovery program.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • PMC.
  • Abcam.
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • JoVE.
  • Merck.
  • ATCC.
  • Benchchem. Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining (R)
  • Sigma-Aldrich. Flow Cytometry Protocol.
  • Elabscience. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • Sigma-Aldrich. Apoptosis Assays.
  • PMC.
  • Axion Biosystems. Choosing an Apoptosis Detection Assay.
  • Scholars Middle East Publishers. Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay.
  • International Journal of Pharmaceutical and Biological Sciences. A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Promega Corpor
  • SciSpace. Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Current Drug Discovery Technologies. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review.
  • Reaction Biology.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
  • Cell Signaling Technology. Seven Assays to Detect Apoptosis.
  • Tribioscience. LDH Cytotoxicity Assay.
  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Abcam.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research.
  • AcceGen. Organoids vs. Traditional Cell Lines: Is Drug Screening Entering the 3D Era?.
  • AddexBio. Cancer Cell Line Screening (CCP-58).
  • ResearchGate. (PDF) Guideline for anticancer assays in cells.
  • Cytion. Screening Anticancer Drugs with NCI Lines.

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Comparative

Comparative Efficacy of AI-Discovered Halicin vs. Standard Antibiotics: A Technical Guide

Mechanistic Divergence: Bypassing Traditional Resistance MOA_Comparison cluster_standard Standard Antibiotics cluster_novel Novel AI-Discovered AMPs Target Bacterial Targets StdAbx e.g., Ciprofloxacin, Vancomycin Target-...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Divergence: Bypassing Traditional Resistance

MOA_Comparison cluster_standard Standard Antibiotics cluster_novel Novel AI-Discovered AMPs Target Bacterial Targets StdAbx e.g., Ciprofloxacin, Vancomycin Target->StdAbx Halicin Halicin (SU3327) Target->Halicin CellWall Cell Wall Synthesis Inhibition StdAbx->CellWall DNA DNA Replication Inhibition StdAbx->DNA Resistance High Resistance Potential (Target Mutation/Efflux) CellWall->Resistance DNA->Resistance Death Bactericidal Cell Death (Low Resistance Potential) Resistance->Death Bypassed by Halicin PMF Proton Motive Force (PMF) Disruption Halicin->PMF Membrane Membrane Depolarization (ΔΨ & ΔpH) PMF->Membrane Membrane->Death

Figure 1: Mechanistic divergence between Halicin (PMF disruption) and standard antibiotics.

Comparative Efficacy Data

The true value of novel compounds like Halicin is not necessarily found in sub-microgram potency against wild-type strains, but rather in their retained efficacy against pan-resistant isolates. The table below synthesizes quantitative MIC data across critical ESKAPE pathogens, comparing Halicin to standard clinical benchmarks.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Pathogen StrainPhenotypeHalicin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Vancomycin MIC (μg/mL)
E. coli ATCC 25922 Susceptible (QC)16 - 320.004 - 0.016N/A (Intrinsic Resistance)
S. aureus ATCC 29213 Susceptible (QC)8 - 32[4][5]0.12 - 0.50.5 - 2.0
A. baumannii MDR 3086 Multidrug-Resistant256>32N/A (Intrinsic Resistance)
C. perfringens (Clinical) MDR0.5 - 8[5]>8N/A
P. aeruginosa A152 Extensively Drug-Resistant>256 (Resistant)>16N/A (Intrinsic Resistance)

Experimental Methodology: Self-Validating Broth Microdilution (BMD)

To ensure scientific integrity and reproducibility, the comparative efficacy data must be generated using a self-validating system. The following protocol details the Broth Microdilution (BMD) method, strictly adhering to the 2024 Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6].

Step 1: Media Preparation and Compound Solubilization
  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dissolve Halicin in DMSO and standard antibiotics in their respective CLSI-recommended solvents.

  • Causality: CAMHB is utilized because physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) are critical for stabilizing the bacterial outer membrane. Failing to adjust cations will artificially skew the MICs of membrane-active agents[6].

  • Expert Insight: When testing highly hydrophobic novel compounds, the addition of 0.002% polysorbate 80 to the test medium is required to prevent the drug from adsorbing to the polystyrene microtiter plates, which would otherwise artificially inflate the apparent MIC[7].

Step 2: Inoculum Standardization
  • Action: Select 3-5 well-isolated colonies from an overnight agar plate and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5×108 CFU/mL).

  • Causality: Precise standardization is non-negotiable. Over-inoculation leads to the "inoculum effect" (false resistance due to an overwhelming number of targets or drug-degrading enzymes), while under-inoculation causes false susceptibility.

Step 3: Plate Inoculation and Incubation
  • Action: Dilute the standardized suspension in CAMHB to achieve a final well concentration of exactly 5×105 CFU/mL. Dispense into the 96-well plate containing serial two-fold dilutions of the antibiotics. Incubate at 35±2°C for 16-20 hours in ambient air.

  • Causality: Incubation in a CO2​ -enriched environment is strictly avoided for non-fastidious organisms because dissolved CO2​ decreases the pH of the medium. A lowered pH can drastically alter the ionization state and membrane-penetrating ability of pH-sensitive drugs like Halicin, invalidating the results.

Step 4: Reading and System Validation
  • Action: Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Self-Validation Check: The assay is only valid if it passes three internal checks:

    • Positive Control: The drug-free growth well must show robust, unambiguous turbidity.

    • Negative Control: The uninoculated broth well must remain perfectly clear.

    • QC Strain Concordance: The MIC of the reference antibiotic (e.g., Ciprofloxacin against E. coli ATCC 25922) must fall exactly within the CLSI-defined acceptable range (0.004–0.016 μg/mL). If it deviates, the entire plate is invalidated, ensuring reagent and procedural integrity.

References

  • A Deep Learning approach to antibiotic discovery - UKRI Centre for Doctoral Training in AI for Healthcare. ai4health.io.
  • Assessment of the Antibacterial Efficacy of Halicin against Pathogenic Bacteria. ResearchGate.
  • A Deep Learning Approach to Antibiotic Discovery - PubMed - NIH. National Institutes of Health.
  • Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections. Frontiers.
  • Modification of antimicrobial susceptibility testing methods - PubMed. National Institutes of Health.
  • Halicin: A New Approach to Antibacterial Therapy, a Promising Avenue for the Post-Antibiotic Era - PMC. National Institutes of Health.
  • AI turns old diabetes drug Halicin into powerful antibiotic against superbugs. Contemporary Health.
  • MIC Values of Vancomycin and Teixobactin Derivatives and Conjugates. ResearchGate.

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Validation

A Researcher's Guide to Navigating Cross-Reactivity in Biological Assays

This guide provides an in-depth comparison of methodologies for assessing cross-reactivity, offering researchers, scientists, and drug development professionals a framework for ensuring the specificity and reliability of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for assessing cross-reactivity, offering researchers, scientists, and drug development professionals a framework for ensuring the specificity and reliability of their biological assays. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of different technological platforms.

The Imperative of Specificity: Understanding the "Why"

The specificity of a biological assay is its ability to exclusively measure the intended analyte in the presence of other components in the sample matrix.[6] Cross-reactivity is a direct challenge to this specificity. It arises when the binding reagents, typically antibodies, recognize and bind to non-target molecules that share similar structural motifs or epitopes with the target analyte.[3][7]

The clinical and research implications of unchecked cross-reactivity are profound. In therapeutic drug monitoring, it can lead to an overestimation of drug concentration, potentially resulting in sub-optimal dosing.[8] In anti-drug antibody (ADA) assays, cross-reactivity with endogenous proteins can trigger life-threatening autoimmune responses.[9][10][11] For biomarker discovery, it can lead to the pursuit of erroneous leads, wasting valuable time and resources.[5] Therefore, a rigorous and comprehensive analysis of cross-reactivity is not merely a quality control step but a fundamental pillar of scientific integrity.

Core Principles of Cross-Reactivity Assessment

The fundamental approach to assessing cross-reactivity involves challenging the assay with a panel of potentially interfering substances. These substances are typically structurally related molecules, such as metabolites, analogs, or endogenous proteins with sequence homology. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a framework for this, recommending that specificity be evaluated by spiking blank matrix with these related molecules at their anticipated maximum concentrations.[12]

The acceptable level of cross-reactivity is context-dependent. For a highly specific assay, the response from a cross-reactant should be below the lower limit of quantification (LLOQ).[12] However, for some applications, such as screening assays for a class of compounds, a broader cross-reactivity profile may be desirable.[8]

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The choice of methodology for assessing cross-reactivity depends on several factors, including the nature of the analyte, the assay format, and the regulatory requirements. Here, we compare the two most common approaches: ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ligand-Binding Assays (LBAs)

LBAs are the workhorses of many bioanalytical laboratories, relying on the specific binding of antibodies or other binding proteins to the analyte.[13][14][15] Their high throughput and sensitivity make them well-suited for a wide range of applications.

Workflow for Cross-Reactivity Assessment in a Competitive ELISA

The following diagram outlines a typical workflow for assessing cross-reactivity using a competitive ELISA format.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start Coat_Plate Coat Plate with Target Antigen Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Antibody_Mix Add Mixture: Primary Antibody + (Analyte Standard or Cross-Reactant) Block_Plate->Add_Antibody_Mix Incubate_1 Incubate Add_Antibody_Mix->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary Add Enzyme-Labeled Secondary Antibody Wash_1->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Read_Plate Read Plate (Absorbance) Stop_Reaction->Read_Plate Plot_Curves Plot Dose-Response Curves Read_Plate->Plot_Curves Calculate_IC50 Calculate IC50 Values Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a self-validating system for determining the percent cross-reactivity of potential interfering compounds.

1. Plate Coating:

  • Coat a 96-well microplate with the target antigen at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Causality: Immobilizing the antigen provides a solid phase for the competitive binding to occur.

2. Blocking:

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add a blocking buffer (e.g., 1% BSA or casein in PBS) to each well to block any remaining non-specific binding sites on the plate surface.[16][17]

  • Incubate for 1-2 hours at room temperature.

  • Causality: Blocking is crucial to prevent non-specific binding of antibodies to the plate, which would lead to high background signal and inaccurate results.[18]

3. Competitive Reaction:

  • Prepare serial dilutions of both the standard analyte and the potential cross-reactants in assay diluent.

  • In a separate dilution plate, mix each dilution of the standard or cross-reactant with a fixed, optimized concentration of the primary antibody.

  • Incubate this mixture for 30-60 minutes at room temperature.

  • Causality: Pre-incubation allows the antibody to bind to the free analyte or cross-reactant in solution before being exposed to the coated antigen.

4. Incubation with Coated Plate:

  • Wash the blocked plate three times.

  • Transfer the antibody-analyte/cross-reactant mixtures to the coated plate.

  • Incubate for 1-2 hours at room temperature.

  • Causality: The free antibody (not bound to the standard or cross-reactant) will now bind to the immobilized antigen on the plate.

5. Detection:

  • Wash the plate three times.

  • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add a suitable substrate (e.g., TMB for HRP-conjugated antibodies).

  • Incubate until sufficient color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

6. Data Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance versus the log of the concentration for both the standard analyte and the cross-reactants to generate dose-response curves.

  • Determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for both the standard analyte and each cross-reactant.[2]

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Cross-Reactant) x 100 [8]

Parameter Description Acceptance Criteria (Example)
IC50 of Standard Concentration of the standard analyte that produces 50% inhibition.Must be within the linear range of the assay.
IC50 of Cross-Reactant Concentration of the cross-reactant that produces 50% inhibition.A measurable IC50 indicates cross-reactivity.
% Cross-Reactivity The relative binding affinity of the cross-reactant compared to the standard analyte.Typically <1% for highly specific assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a fundamentally different approach to specificity assessment. It combines the separation power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.[19][20]

Comparative Advantages of LC-MS/MS
  • High Specificity: LC-MS/MS can distinguish between compounds with very similar structures based on their mass-to-charge ratio and fragmentation patterns, greatly reducing the risk of cross-reactivity.[19][21]

  • Multiplexing Capability: It allows for the simultaneous measurement of the parent drug and its metabolites or other potential cross-reactants in a single run.[20]

  • Reduced Matrix Effects: While not immune to matrix effects, the chromatographic separation step helps to minimize their impact compared to immunoassays.[20]

When to Choose LC-MS/MS over Immunoassays

LC-MS/MS is often the preferred method when:

  • High specificity is paramount, especially for small molecules where structurally similar metabolites are present.[19]

  • Immunoassay development is challenging due to the lack of suitable antibodies.

  • A reference method is needed to confirm the results of an immunoassay.[22][23]

Feature Ligand-Binding Assays (e.g., ELISA) LC-MS/MS
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass
Specificity Dependent on antibody quality; susceptible to cross-reactivityHigh intrinsic specificity based on mass and structure
Throughput High (96- or 384-well plates)Lower, sequential analysis
Development Time Can be lengthy (antibody generation and characterization)Generally faster for small molecules
Cost per Sample Generally lowerHigher
Expertise Required Standard molecular biology techniquesSpecialized instrumentation and expertise

Advanced Strategies for Mitigating Cross-Reactivity

Beyond the initial assessment, several strategies can be employed during assay development to minimize the impact of cross-reactivity.

Critical Reagent Selection and Characterization

The quality of your critical reagents, particularly antibodies, is the cornerstone of a specific assay.[24][25][26][27][28]

  • Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.[1] However, polyclonals can sometimes provide a more robust signal.

  • Antibody Validation: Rigorous validation of antibodies is essential. This includes confirming their specificity through techniques like Western blotting, immunoprecipitation, and testing against knockout/knockdown cell lysates.[5][29]

  • Sequence Homology Analysis: Before selecting an antibody, perform a sequence alignment of the immunogen with other related proteins to predict potential cross-reactivity.[3][7] A homology of over 85% suggests a higher likelihood of cross-reaction.[7]

Assay Buffer Optimization

The composition of the assay buffer can significantly influence non-specific binding and cross-reactivity.[30]

  • Blocking Agents: The addition of blocking agents like Bovine Serum Albumin (BSA) or casein helps to saturate non-specific binding sites.[16][17]

  • Salt Concentration: Increasing the salt concentration can reduce non-specific interactions driven by charge.[30]

  • Detergents: Non-ionic detergents such as Tween 20 can help to disrupt hydrophobic interactions that contribute to non-specific binding.[30]

  • pH Adjustment: Optimizing the pH of the buffer can help to minimize charge-based non-specific binding.[30][31]

Sample Pre-treatment

In some cases, pre-treating the sample can remove interfering substances.

  • Solid-Phase Extraction (SPE): This technique can be used to remove fats, lipids, and other matrix components that may interfere with the assay.[18]

  • Affinity Depletion: If a specific cross-reacting protein is known, it may be possible to remove it from the sample using an antibody specific to that protein.

The following diagram illustrates the decision-making process for addressing cross-reactivity.

Cross_Reactivity_Mitigation_Strategy cluster_mitigation Mitigation Strategies Start Cross-Reactivity Identified Assess_Impact Assess Impact on Assay Performance Start->Assess_Impact Impact_Acceptable Impact Acceptable? Assess_Impact->Impact_Acceptable Report_Results Report Results with Limitations Noted Impact_Acceptable->Report_Results Yes Optimize_Reagents Optimize Critical Reagents (e.g., Switch to Monoclonal Ab) Impact_Acceptable->Optimize_Reagents No Optimize_Buffer Optimize Assay Buffer (Blocking Agents, Salt, pH) Optimize_Reagents->Optimize_Buffer Sample_Pretreatment Implement Sample Pre-treatment Optimize_Buffer->Sample_Pretreatment Consider_Alternative Consider Alternative Platform (e.g., LC-MS/MS) Sample_Pretreatment->Consider_Alternative Revalidate_Assay Re-validate Assay Consider_Alternative->Revalidate_Assay Revalidate_Assay->Assess_Impact

Sources

Comparative

Isothiazole Ring Substituents: A Comparative Guide to Structure-Activity Relationships and Biological Efficacy

When engineering heterocyclic drugs, the isothiazole (1,2-thiazole) ring serves as a highly tunable, privileged pharmacophore. Unlike its isomer thiazole, the adjacent nitrogen and sulfur atoms in isothiazole create a un...

Author: BenchChem Technical Support Team. Date: March 2026

When engineering heterocyclic drugs, the isothiazole (1,2-thiazole) ring serves as a highly tunable, privileged pharmacophore. Unlike its isomer thiazole, the adjacent nitrogen and sulfur atoms in isothiazole create a unique electron distribution that profoundly influences the pKa, lipophilicity, and hydrogen-bonding capacity of the molecule.

As drug development increasingly relies on rational design, understanding the precise structure-activity relationships (SAR) of isothiazole derivatives is critical. This guide provides a rigorous, data-driven comparison of how targeted substitutions at the C3, C4, and C5 positions dictate the biological trajectory of the compound—spanning from highly selective kinase inhibitors to broad-spectrum antimicrobials.

Mechanistic Overview: The Isothiazole Pharmacophore

The biological activity of an isothiazole derivative is rarely a product of the core ring alone; rather, it is dictated by the electronic and steric interplay of its substituents [1].

  • C3 Substitutions (Steric & Affinity Drivers): The C3 position is highly sensitive to steric bulk. Replacing simple alkyl groups with bulky, bicyclic thio-ethers at C3 has been shown to exponentially increase binding affinity in target hydrophobic pockets, such as those found in TrkA kinases [1].

  • C4 Substitutions (Hydrogen-Bonding Anchors): Substituents at the C4 position, particularly carboxylic acids and carboxamides, frequently act as critical hydrogen-bond donors or acceptors. These groups are essential for anchoring the molecule within allosteric sites or serving as precursors for bioactive Schiff bases in anticancer applications [2].

  • C5 Substitutions (Lipophilicity & Penetration): The C5 position is optimal for tuning the overall lipophilicity ( logP ) of the molecule. The introduction of heteroatoms (e.g., halogens, hydrazino, or amino groups) at C5 enhances cellular permeability. For instance, C5-substituted sulfanilamide-isothiazole hybrids demonstrate enhanced penetration of the complex Gram-positive bacterial cell wall [2].

Quantitative SAR Comparison

To objectively evaluate the performance of different isothiazole derivatives, we must compare their experimental efficacy across distinct biological targets. The table below synthesizes quantitative data from recent SAR studies, highlighting how specific substituent patterns drive biological performance.

Substituent PositionFunctional Group ExamplePrimary Biological TargetExperimental EfficacyMechanistic Rationale
C3 Bicyclic Thio-etherTrkA KinaseIC 50​ < 10 nMBicyclic bulk perfectly occupies the hydrophobic pocket of the TrkA kinase domain, significantly enhancing binding affinity compared to monocyclic variants [1].
C3 CarboxamidemGlu4 ReceptorEC 50​ ~ 50 nMActs as a positive allosteric modulator; the amide group provides a stable, directional hydrogen-bond network essential for receptor activation.
C4 Carboxylic AcidColorectal Cancer CellsIC 50​ ~ 15 µMServes as an essential anchoring point and precursor for Schiff base formation, which induces targeted cellular apoptosis [2].
C5 Heteroatom (Amino/Halogen)S. aureus (MRSA)MIC: 6–100 µg/mLElectron-withdrawing groups increase lipophilicity, improving bacterial cell wall penetration. Exhibits synergistic disruption of folate synthesis when combined with trimethoprim [2].
Core Optimized Phenyl-substitutedP. aeruginosa DNA Gyrase BIC 50​ : 2.2 µMOptimization of the core geometry enhances supercoiling inhibition while simultaneously evading bacterial efflux pumps.

Logical Mapping of Substituent Effects

The following diagram illustrates the logical relationship between isothiazole substitution sites, their physicochemical contributions, and the resulting biological optimizations.

Isothiazole_SAR Core Isothiazole Scaffold (1,2-Thiazole) C3 C3 Position (Steric & Affinity) Core->C3 Modulates C4 C4 Position (H-Bonding) Core->C4 Modulates C5 C5 Position (Lipophilicity) Core->C5 Modulates TrkA TrkA Kinase Inhibitors (Bicyclic Thio-ethers) C3->TrkA Enhances Target Pocket Binding Gyrase DNA Gyrase B Inhibitors (Carboxamides) C4->Gyrase Anchors via H-Bonds MRSA Anti-MRSA Agents (Heteroatom/Halogen) C5->MRSA Improves Cell Wall Penetration

Logical mapping of isothiazole substituent positions to primary biological target optimizations.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of isothiazole derivatives must rely on self-validating experimental systems. Below are the standard, step-by-step protocols used to generate the comparative data discussed above.

Protocol A: FRET-Based Kinase Inhibition Assay (TrkA Modulators)

This protocol is utilized to determine the IC 50​ of C3-substituted isothiazoles against the TrkA kinase. FRET (Fluorescence Resonance Energy Transfer) is chosen because it provides a real-time, homogeneous measurement of kinase activity without the need for radioactive isotopes.

  • Reagent Preparation: Prepare the recombinant TrkA kinase domain, ATP, and a FRET-labeled peptide substrate in HEPES buffer (pH 7.4).

    • Causality: HEPES is utilized to maintain strict physiological pH, which is crucial for preserving the active conformation of the kinase domain.

  • Compound Serial Dilution: Dilute the isothiazole derivatives in 100% DMSO, followed by a secondary dilution in assay buffer to achieve a final DMSO concentration of <1%.

    • Causality: Keeping DMSO below 1% prevents solvent-induced protein denaturation while maintaining the solubility of highly lipophilic C3-bicyclic compounds.

  • Pre-Incubation: Combine the TrkA enzyme and the isothiazole inhibitor in a 384-well microplate. Incubate for 30 minutes at room temperature prior to adding ATP.

    • Causality: Many potent heterocyclic kinase inhibitors are "slow-binding." Pre-incubation allows the compound to reach thermodynamic equilibrium within the active site.

  • Reaction & Readout: Initiate the reaction by adding the ATP/substrate mixture. Incubate for 1 hour, then measure the emission ratio (e.g., 520 nm / 495 nm) using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic regression model.

  • Self-Validation Check: The assay must include a "No-Enzyme" control to establish the baseline FRET signal, and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the dynamic range and sensitivity of the assay batch.

Protocol B: Resazurin-Assisted Broth Microdilution (Antimicrobial MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of C5-substituted isothiazoles against Gram-positive bacteria (e.g., MRSA). Resazurin is utilized as a metabolic indicator because viable bacteria reduce the blue dye to pink resorufin, providing an objective colorimetric endpoint superior to visual turbidity checks.

  • Inoculum Preparation: Suspend isolated S. aureus colonies in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

    • Causality: A strictly standardized inoculum ensures that MIC values are reproducible across different batches and laboratories.

  • Compound Plating: Dispense the isothiazole compounds in a 2-fold serial dilution across a 96-well plate using MHB as the diluent.

  • Inoculation & Incubation: Add the bacterial suspension to the wells to achieve a final testing concentration of 5×105 CFU/mL. Incubate the plate aerobically at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 to 4 hours.

    • Causality: This incubation window allows sufficient time for active bacterial dehydrogenases in surviving cells to metabolize and reduce the dye.

  • Endpoint Determination: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating a complete lack of metabolic activity).

  • Self-Validation Check: The plate must contain a Sterility Control (broth only) to confirm the absence of environmental contamination, and a Growth Control (broth + bacteria) to ensure isolate viability. A reference antibiotic (e.g., Vancomycin) must be run in parallel to validate the susceptibility profile of the specific MRSA strain.

References

  • Title: Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Chemistry of Biologically Active Isothiazoles Source: Advances in Heterocyclic Chemistry URL: [Link]

Validation

Molecular Modeling and Docking Studies of Isothiazole Derivatives: A Comparative Guide

Isothiazole derivatives—five-membered heterocycles containing adjacent sulfur and nitrogen atoms—are highly privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological activities, functioning...

Author: BenchChem Technical Support Team. Date: March 2026

Isothiazole derivatives—five-membered heterocycles containing adjacent sulfur and nitrogen atoms—are highly privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological activities, functioning as potent inhibitors against targets like the Hepatitis C Virus (HCV) NS5B polymerase[1], the SARS-CoV-2 main protease (Mpro)[2], and the PD-1/PD-L1 immune checkpoint[3].

However, accurately predicting the binding affinity and pose of isothiazole derivatives presents unique computational challenges. The planar geometry of the isothiazole ring, combined with the polarizability of the sulfur atom and the hydrogen-bond accepting capability of the nitrogen atom, requires robust scoring functions and conformational sampling algorithms.

This guide provides an objective, data-driven comparison of leading molecular docking platforms specifically for modeling isothiazole derivatives. It also outlines a self-validating experimental workflow designed to ensure scientific rigor in your drug discovery pipeline.

Comparative Analysis of Docking Platforms

When evaluating docking software for isothiazole derivatives, the choice often dictates the balance between computational throughput and pose accuracy. The core difference lies in their search algorithms and scoring functions[4][5].

AutoDock Vina vs. Schrödinger Glide vs. MOE
  • AutoDock Vina: Utilizes an iterated local search global optimizer and an empirical scoring function. It is highly efficient for High-Throughput Virtual Screening (HTVS) but can struggle with the induced-fit conformational changes often triggered by bulky benzo[d]isothiazole derivatives[3][4].

  • Schrödinger Glide: Employs a systematic search algorithm and the OPLS force field. Glide excels in accurately parameterizing the sulfur atom's polarizability in the isothiazole ring, making it superior for high-precision pose prediction (Standard Precision/Extra Precision modes)[4].

  • MOE (Molecular Operating Environment): Uses a placement method based on alpha-sphere matching and an induced-fit docking module. MOE is highly effective when the isothiazole ligand interacts with highly flexible binding pockets, as it seamlessly integrates docking with local molecular dynamics (MD) refinement[6].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these tools based on benchmark datasets and specific isothiazole case studies[1][3][4].

Feature / MetricAutoDock VinaSchrödinger Glide (XP)MOE Dock
Search Algorithm Iterated Local SearchSystematic / HierarchicalAlpha-sphere / Induced Fit
Scoring Function EmpiricalEmpirical + Force Field (OPLS)Force Field (Amber/GBVI)
Success Rate (RMSD < 2.0 Å) ~49.0%[4]~57.8% - 60.0%[4]~45.6% - 50.0%[4]
Computational Speed Very Fast (< 1 min/ligand)Moderate (2-5 mins/ligand)Moderate (2-5 mins/ligand)
Isothiazole Specificity Good for rigid scaffoldsExcellent for sulfur polarizabilityExcellent for flexible pockets
Cost / Accessibility Open-Source / FreeCommercial / High CostCommercial / High Cost

Causality Insight: Why does Glide often yield a lower Root Mean Square Deviation (RMSD) for sulfur-containing heterocycles? The OPLS force field used by Glide explicitly accounts for the electronic distribution and van der Waals radii of heteroatoms with higher precision than Vina's generalized empirical weights. This prevents steric clashes that Vina might artificially penalize or ignore[4].

SoftwareSelection Start Define Docking Objective for Isothiazole Library HTS High-Throughput Virtual Screening (>10k cmpds) Start->HTS Precision Lead Optimization & Pose Prediction (<100 cmpds) Start->Precision Vina AutoDock Vina (Empirical Scoring, Fast) HTS->Vina Glide Schrödinger Glide / MOE (Force Field, Induced Fit) Precision->Glide

Caption: Decision matrix for selecting molecular docking software based on throughput and precision.

Standardized Experimental Workflow for Isothiazole Docking

To ensure trustworthiness, every docking protocol must be a self-validating system. You cannot trust a predicted binding affinity without first proving that the software can reproduce a known biological reality.

Step-by-Step Methodology

Step 1: Protein Preparation and Grid Generation

  • Download the target crystal structure (e.g., HCV NS5B, PDB ID: 2XI3 or PD-L1, PDB ID: 5N2F) from the Protein Data Bank[1][3].

  • Remove water molecules beyond 3.0 Å of the active site. Retain structural waters that mediate essential hydrogen bonds.

  • Assign protonation states at physiological pH (7.4) using tools like PROPKA. Causality: The isothiazole nitrogen is a weak base; incorrect protonation of the active site residues (e.g., Asp or Glu) will falsely abolish predicted hydrogen bonding.

  • Define the grid box centered on the co-crystallized ligand, ensuring a buffer zone of at least 10 Å to allow for conformational sampling.

Step 2: Self-Validation (Redocking)

  • Extract the co-crystallized ligand and prepare it using the same parameters as your test library.

  • Redock the native ligand into the generated grid.

  • Calculate the RMSD between the docked pose and the crystal pose.

  • Validation Check: If RMSD > 2.0 Å, the protocol is invalid. You must adjust the grid size, protonation states, or switch to an induced-fit docking protocol before proceeding[4].

Step 3: Ligand Preparation and Docking

  • Draw the 2D structures of the isothiazole derivatives.

  • Generate 3D conformations and minimize energy using the B3LYP/6-31G(d,p) method or the OPLS4 force field[1]. Ensure the isothiazole subunit remains planar (dihedral angles ~0° or ~180°)[1].

  • Execute the docking run. For AutoDock Vina, set the exhaustiveness to at least 8 (preferably 16 for highly flexible substituents)[7].

Step 4: Post-Docking Analysis and MD Simulation

  • Analyze the top-scoring poses for key interactions. For benzo[d]isothiazole inhibitors targeting PD-L1, look for π-π stacking with Tyr56 and hydrophobic interactions with Ile54 and Met115[3].

  • Subject the best complex to a 100 ns Molecular Dynamics (MD) simulation (e.g., using GROMACS or Desmond) to verify the dynamic stability of the isothiazole-target complex[1][7].

ExperimentalWorkflow Prep 1. Protein & Ligand Preparation (pH 7.4) Redock 2. Redocking Native Ligand (Self-Validation) Prep->Redock Decision RMSD < 2.0 Å? Redock->Decision Adjust Adjust Grid / Protonation Decision->Adjust No Dock 3. Dock Isothiazole Derivatives Decision->Dock Yes Adjust->Prep MD 4. 100ns MD Simulation (Stability Check) Dock->MD

Caption: Step-by-step self-validating molecular docking workflow for isothiazole derivatives.

Integrating Docking with QSAR and ADMET

While molecular docking predicts the geometric fit and theoretical binding affinity, it does not account for pharmacokinetics. Modern drug development requires a hybrid approach.

Recent studies on isothiazole derivatives targeting HCV NS5B demonstrate that combining Artificial Neural Network Quantitative Structure-Activity Relationship (ANN-QSAR) models with docking significantly improves the predictive reliability for new inhibitors[1].

By using docking scores as features within a QSAR model, researchers can capture both the specific steric fit into the target pocket (Docking) and the general chemical properties required for cellular permeability and metabolic stability (ADMET)[1][8]. For instance, adding bulky halogens to the isothiazole ring might improve the GlideScore through enhanced hydrophobic packing, but ADMET predictions will flag the resulting compound if its lipophilicity (LogP) exceeds drug-like thresholds.

References

  • [1] ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B - MDPI. 1

  • [4] Software for molecular docking: a review - PMC - NIH. 4

  • [5] Global Ligand-Protein Docking Tools: Comparation and Case Study - IntechOpen. 5

  • [6] Molecular Docking Software and Tools - Creative Proteomics. 6

  • [8] Molecular Docking vs. QSAR: How Smart Computing Shapes ADMET Decisions - LiteFold. 8

  • [2] Molecular docking study of ruthenium-p-cymene complexes with isothiazole derivatives as SARS-CoV-2 main protease inhibitors - SCIDAR. 2

  • [7] In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - Frontiers. 7

  • [3] Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed. 3

Sources

Safety & Regulatory Compliance

Safety

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde proper disposal procedures

This operational guide provides essential, step-by-step safety and logistical procedures for the handling and disposal of 4-(3-Methylisothiazol-5-yl)benzaldehyde (CAS: 1401521-93-4). Designed for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide provides essential, step-by-step safety and logistical procedures for the handling and disposal of 4-(3-Methylisothiazol-5-yl)benzaldehyde (CAS: 1401521-93-4). Designed for researchers and drug development professionals, this document synthesizes regulatory compliance with the chemical causality of the compound's hazards to ensure a self-validating, fail-safe laboratory environment.

Mechanistic Hazard Profile: Understanding the Causality

To safely manage and dispose of 4-(3-Methylisothiazol-5-yl)benzaldehyde, personnel must first understand the chemical causality driving its hazard profile. This molecule presents a dual-threat toxicity mechanism due to its two highly reactive functional groups:

  • The Isothiazole Ring: Isothiazole derivatives are well-documented as potent skin sensitizers and severe aquatic toxicants. The mechanism of toxicity is driven by the ring's electrophilic nature, which readily interacts with intracellular thiols (such as glutathione, GSH). This interaction leads to rapid thiol depletion, inducing cellular oxidative stress, allergic contact dermatitis, and potential neurotoxicity[1].

  • The Benzaldehyde Moiety: Substituted benzaldehydes are harmful if swallowed and act as moderate respiratory and eye irritants. The electrophilic carbonyl carbon undergoes nucleophilic attack by primary amines present on biological macromolecules (proteins and DNA), forming Schiff bases that disrupt normal cellular function[2].

ToxicityMechanism Compound 4-(3-Methylisothiazol-5-yl) benzaldehyde Aldehyde Aldehyde Moiety (Electrophilic) Compound->Aldehyde Isothiazole Isothiazole Ring (Thiol-reactive) Compound->Isothiazole Proteins Primary Amines (Proteins/DNA) Aldehyde->Proteins Nucleophilic Attack GSH Cellular Thiols (e.g., Glutathione) Isothiazole->GSH Ring Cleavage Schiff Schiff Base Formation (Irritation/Toxicity) Proteins->Schiff Depletion Thiol Depletion (Sensitization/Stress) GSH->Depletion

Mechanistic pathway of 4-(3-Methylisothiazol-5-yl)benzaldehyde toxicity and biological reactivity.

Table 1: Physicochemical & Hazard Summary

Property / HazardData / ClassificationOperational Implication
CAS Number 1401521-93-4Must be explicitly listed on all hazardous waste manifests.
Chemical Formula C₁₁H₉NOSContains Nitrogen and Sulfur; requires specialized incineration with NOx/SOx flue-gas scrubbing.
Primary Hazards Sensitizer, Irritant, Aquatic ToxicantMandates strict use of chemical fume hoods and impermeable nitrile gloves during all handling.
Waste Classification Non-halogenated organicDo not mix with halogenated waste streams to prevent the generation of complex toxic gases during incineration.

Regulatory Framework for Laboratory Accumulation

Disposal operations must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart K (40 CFR 262) , which governs hazardous waste in academic and research laboratories[3].

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation. Laboratories may accumulate up to 55 gallons of hazardous waste, but full containers must be removed to a Central Accumulation Area (CAA) within 72 hours (3 days)[4],[5].

  • Secondary Containment: All SAA containers must sit in chemically compatible secondary containment trays capable of holding 110% of the largest container's volume. This acts as a self-validating physical barrier against undetected leaks[6].

Step-by-Step Disposal Protocol (Self-Validating Workflow)

This operational protocol ensures that every step includes a verification check, creating a self-validating system that prevents regulatory violations and chemical incompatibility.

Step 1: Waste Stream Segregation & Characterization

  • Action: Separate 4-(3-Methylisothiazol-5-yl)benzaldehyde waste from incompatible materials, particularly strong oxidizers, reducing agents, and strong acids[4].

  • Validation Check: Verify that the target waste container is designated exclusively for "Non-Halogenated Organics." Confirm with your Environmental Health & Safety (EH&S) department if a specific "N/S-Heterocycle" sub-stream is required for your facility's waste vendor.

Step 2: Containerization

  • Action: Transfer liquid waste (e.g., reaction filtrates, solvent washes) into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Solid waste (contaminated weighing paper, gloves, or pure powder) must be placed into a double-bagged, sealable solid waste drum[6].

  • Validation Check: Inspect the container's cap. It must be securely closed at all times except when actively adding waste. Never leave a funnel resting in a hazardous waste container[5].

Step 3: Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste to the container.

  • Validation Check: Ensure the label explicitly states "Hazardous Waste" and lists the full chemical name ("4-(3-Methylisothiazol-5-yl)benzaldehyde") along with its estimated concentration. EPA regulations strictly prohibit the use of chemical formulas, structural drawings, or abbreviations on waste labels[5].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the container reaches 90% capacity, physically mark the "Fill Date" on the label.

  • Validation Check: Submit a chemical waste pickup request to EH&S immediately. The container must be physically relocated to the CAA within 72 hours of the marked fill date to maintain EPA compliance[5],[7].

WasteWorkflow Start Generate Chemical Waste Check Determine Waste Phase Start->Check Solid Solid Waste (PPE, Powders) Check->Solid Liquid Liquid Waste (Organic Solvents) Check->Liquid SAA_Solid Double-bag in Solid Bin Solid->SAA_Solid SAA_Liquid Non-Halogenated Carboy Liquid->SAA_Liquid Label Label: 'Hazardous Waste' (Full Name, No Abbreviations) SAA_Solid->Label SAA_Liquid->Label CAA Transfer to CAA (Within 72 hours of filling) Label->CAA Incinerate Off-site Incineration (NOx/SOx Scrubbers) CAA->Incinerate

Self-validating workflow for the segregation, accumulation, and disposal of isothiazole waste.

Spill Response and Decontamination Methodology

In the event of a localized spill (e.g., inside a fume hood or on a lab bench), immediate action is required to prevent respiratory exposure and surface contamination.

  • Isolate: Stop all work immediately. Close the fume hood sash to contain escaping vapors and alert nearby personnel to avoid the area.

  • Absorb (Do Not Sweep): For liquid solutions, cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Causality note: Do not use combustible materials like paper towels for concentrated organic spills, as this increases flammability risks.

  • Collect: Using a non-sparking scoop, carefully transfer the saturated absorbent material into a compatible solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water to break down residual organics, followed by a thorough wipe-down with an ethanol-soaked cloth to ensure all traces of the isothiazole are solubilized and removed. Collect all cleaning materials as solid hazardous waste.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Available at:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory." Available at:[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." Available at:[Link]

  • Santos / National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Qualitative Tier 2 Assessment - Benzaldehyde." Available at:[Link]

  • MDPI - Molecules. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Standard Operating Procedure & Safety Matrix: Handling 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde As a specialized heterocyclic building block frequently utilized in drug discovery and parallel synthesis, 4-(3-Methyl-isot...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Matrix: Handling 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde

As a specialized heterocyclic building block frequently utilized in drug discovery and parallel synthesis, 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-93-4) requires rigorous handling protocols. Because this compound is not a standard commodity chemical, off-the-shelf safety data often lacks the mechanistic depth required for safe laboratory execution. This guide synthesizes the chemical reactivity of its functional groups with field-proven operational logistics to ensure absolute safety and experimental integrity.

Mechanistic Toxicology: The "Why" Behind the Hazard

4-(3-Methyl-isothiazol-5-yl)-benzaldehyde presents a unique toxicological profile due to the presence of two distinct electrophilic centers, making it a potent skin sensitizer (H317) and severe eye irritant (H319) [1].

To understand the required Personal Protective Equipment (PPE), we must analyze the molecule's dual-threat reactivity:

  • The Benzaldehyde Moiety: Aldehydes are well-documented skin sensitizers. They undergo nucleophilic attack by the primary amine groups of lysine residues on epidermal proteins, forming stable Schiff bases. This covalent modification acts as a hapten, triggering a T-cell-mediated immune response [2].

  • The Isothiazole Ring: Isothiazole derivatives (structurally related to the biocide methylisothiazolinone) contain a highly activated N-S bond. This bond is susceptible to cleavage by cellular nucleophiles, particularly thiol groups in cysteine residues, leading to further protein adduction, inflammation, and oxidative stress [3].

Because both functional groups independently drive covalent protein modification, preventing dermal and mucosal exposure is the absolute highest operational priority.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific electrophilic hazards of this compound, standard laboratory attire is insufficient. Implement the following validated PPE matrix before handling:

Protection CategoryMinimum SpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile (≥5 mil thickness).Latex is highly permeable to organic aldehydes. Double-gloving prevents breakthrough from the lipophilic isothiazole ring during bulk transfers.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.The compound is a severe eye irritant (H319). Standard safety glasses with side shields are insufficient against aerosolized fine powders.
Body Protection Flame-Resistant (FR) Lab Coat & Impermeable Apron.Prevents dust accumulation on standard cotton clothing, which can cause delayed, sustained dermal sensitization.
Respiratory N95/P100 Particulate Respirator.Mitigates inhalation of haptenic powders if a draft occurs. Note: All handling must occur in a Class II BSC or Chemical Fume Hood.

Operational Workflow & Visualization

To maintain experimental integrity and personnel safety, the handling of 4-(3-Methyl-isothiazol-5-yl)-benzaldehyde must follow a strict, self-validating logical sequence.

G A 1. Pre-Operation Verify Fume Hood & PPE B 2. Material Transfer Weighing under Exhaust A->B C Spill or Exposure Detected? B->C D Emergency Protocol Evacuate & Contain C->D Yes E 3. Reaction Execution Inert Gas (Ar/N2) C->E No F Decontamination Sodium Bisulfite Wash D->F G Hazardous Waste Incineration Protocol E->G F->G

Workflow logic for handling and emergency containment of isothiazole-benzaldehydes.

Step-by-Step Handling Protocol
  • Pre-Operation Setup: Ensure the chemical fume hood maintains a minimum face velocity of 100 feet per minute (fpm). Purge your reaction vessel with an inert gas (Argon or Nitrogen).

    • Causality: Benzaldehydes are susceptible to auto-oxidation in the presence of atmospheric oxygen, forming the corresponding benzoic acid. This not only alters reaction stoichiometry but can introduce acidic impurities into your workflow.

  • Material Transfer: Use grounded, anti-static spatulas for weighing.

    • Causality: Fine heterocyclic powders are prone to aerosolization via static repulsion. Anti-static tools prevent the powder from jumping, keeping the workspace uncontaminated.

  • Closed-System Transport: Weigh the material directly into a tared, sealable vial inside the fume hood. Seal the vial tightly before transferring it to the primary reaction manifold. Never transport open containers across the laboratory space.

Emergency Decontamination & Disposal Plan

Standard solvent cleanup is dangerous for this compound. If a spill occurs, utilize the following chemically targeted neutralization protocol:

Bench/Floor Spill Decontamination:

  • Containment: Do not sweep the dry powder, as this generates hazardous dust. Gently cover the spill with damp paper towels to suppress aerosolization.

  • Chemical Neutralization: Treat the covered spill with a freshly prepared 10% Sodium Bisulfite (NaHSO₃) solution .

    • Self-Validating Mechanism: The bisulfite acts as a strong nucleophile, attacking the aldehyde carbon to form a water-soluble, non-volatile α-hydroxy sulfonate adduct. You can visually validate the neutralization as the hydrophobic powder dissolves into the aqueous bisulfite layer, immediately neutralizing the Schiff-base sensitization hazard.

  • Secondary Oxidation: Wipe the area with a 10% sodium hypochlorite (bleach) solution to oxidize and deactivate the isothiazole ring.

  • Disposal: Collect all contaminated materials into a designated, clearly labeled halogen-free organic waste container for high-temperature incineration.

Dermal Exposure Response:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • CRITICAL WARNING: Do not use organic solvents (e.g., ethanol or acetone) to wash the skin. Solvents act as permeation enhancers, dissolving the lipophilic isothiazole and driving it deeper into the epidermis, exacerbating the allergic response.

References

  • Roberts, D. W., Schultz, T. W., & Api, A. M. (2017). Skin Sensitization QMM for HRIPT NOEL Data: Aldehyde Schiff-Base Domain. Chemical Research in Toxicology, 30(6), 1309-1316. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde
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Reactant of Route 2
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde
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